Product packaging for 2-Pyrazinecarboxylic acid(Cat. No.:CAS No. 98-97-5)

2-Pyrazinecarboxylic acid

Cat. No.: B139871
CAS No.: 98-97-5
M. Wt: 124.10 g/mol
InChI Key: NIPZZXUFJPQHNH-UHFFFAOYSA-N
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Description

Pyrazine-2-carboxylic acid (CAS 98-97-5), also known as pyrazinoic acid, is a white to off-white crystalline powder with a molecular formula of C5H4N2O2 and a molecular weight of 124.10 g/mol . It is a heterocyclic compound that serves as a versatile building block and a critical active metabolite in pharmaceutical research . In antimycobacterial research, Pyrazine-2-carboxylic acid is the active form of the first-line tuberculosis drug Pyrazinamide (PZA) . Its mechanism of action, while not fully elucidated, is known to involve disruption of membrane potential and transport in Mycobacterium tuberculosis . It has also been investigated for its interaction with specific bacterial targets, such as ribosomal protein S1 (RpsA), which is involved in trans-translation, and DprE1, an enzyme essential for cell wall biosynthesis . Due to its high acidity (pKa = 2.9) and resultant low lipophilicity, its cell penetration is limited; consequently, research into more lipophilic esters and derivatives, such as propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, is a active area of investigation to overcome resistance and improve efficacy . Beyond its antimicrobial applications, this compound is a valuable precursor in synthetic chemistry. It is commonly used to synthesize its acid chloride, which can be condensed with various sulfonamides to create novel compounds for antimicrobial screening . Furthermore, Pyrazine-2-carboxylic acid is an excellent ligand in coordination chemistry, forming chelate complexes with a wide range of metals, including tin(IV), ruthenium(II), rhodium(I/III), and iridium(III) . These complexes often feature O,N-coordination and can exhibit diverse structural motifs, from monomeric to trinuclear macrocyclic and polymeric chain structures . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O2 B139871 2-Pyrazinecarboxylic acid CAS No. 98-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2-carboxylic acid
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InChI

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)
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InChI Key

NIPZZXUFJPQHNH-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=C(C=N1)C(=O)O
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Molecular Formula

C5H4N2O2
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DSSTOX Substance ID

DTXSID30243367
Record name Pyrazinoic acid
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Molecular Weight

124.10 g/mol
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Physical Description

White solid; [Merck Index] White or off-white powder; [Alfa Aesar MSDS]
Record name Pyrazinoic acid
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CAS No.

98-97-5
Record name 2-Pyrazinecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrazinecarboxylic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazinecarboxylic acid, also widely known as pyrazinoic acid (POA), is a heterocyclic organic compound of significant interest in the pharmaceutical and medicinal chemistry fields. It is the principal active metabolite of pyrazinamide (PZA), a first-line antitubercular drug essential for the short-course treatment of tuberculosis (TB).[1][2] PZA is a prodrug that is converted into POA within Mycobacterium tuberculosis, where it exerts its bactericidal effect, particularly against semi-dormant bacilli residing in acidic environments like those found within macrophages.[3][4] Understanding the chemical structure, properties, and multifaceted mechanism of action of this compound is crucial for the development of new antitubercular agents and for optimizing existing therapeutic strategies against drug-resistant TB strains.

Chemical Identity and Structure

This compound is the parent compound of the pyrazinecarboxylic acid class, characterized by a pyrazine ring substituted with a single carboxylic acid group.[1] Its structure and identifying information are summarized in the table below.

IdentifierValue
IUPAC Name pyrazine-2-carboxylic acid[1]
Synonyms Pyrazinoic acid, Pyrazinecarboxylic acid, 2-Carboxypyrazine[1][5][6]
CAS Number 98-97-5[1][7]
Molecular Formula C₅H₄N₂O₂[1][6]
SMILES C1=CN=C(C=N1)C(=O)O[1]
InChIKey NIPZZXUFJPQHNH-UHFFFAOYSA-N[1]

The molecule's planar aromatic pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is electron-withdrawing. This influences the acidity of the carboxylic acid group at position 2. Studies of its infrared spectra suggest the presence of intramolecular hydrogen bonding between the carboxylic acid group and the adjacent ring nitrogen.[8]

Physicochemical and Spectral Properties

The physical and chemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and its biological activity.

Table of Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 124.10 g/mol [1][5]
Appearance White to off-white crystalline powder[5][7]
Melting Point 222-225 °C (decomposes)[2][7][9]
pKa 2.92 (at 25 °C)[2][7]
Density ~1.47 g/cm³[5]
Solubility Soluble in hot water; soluble in polar organic solvents like ethanol, acetone, and DMSO; insoluble in non-polar solvents like ether, chloroform, and benzene.[5][7]
Summary of Spectral Data

Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.

Spectrum TypeKey CharacteristicsSource(s)
¹H NMR Signals corresponding to the three aromatic protons on the pyrazine ring. Spectrum available in DMSO-d6.[10][11]
¹³C NMR Signals for the five carbon atoms, including the carboxyl carbon and the four carbons of the pyrazine ring.[1][10]
IR (Infrared) Broad absorption bands around 2450 cm⁻¹ and 1900 cm⁻¹, characteristic of the intramolecular hydrogen bonding. Absorptions for O-H in-plane deformation and C-O stretching are also present.[1][8]
Mass Spec (MS) GC-MS and MS-MS data are available, showing characteristic fragmentation patterns.[1]

Synthesis and Reactivity

This compound can be prepared through various synthetic routes, most commonly involving the oxidation of a suitable pyrazine derivative.

cluster_synthesis General Synthesis Workflow Start Quinoxaline or 2-Alkylpyrazine Precursor Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Product 2-Pyrazinecarboxylic Acid (POA) Oxidation->Product Activation Activation (e.g., SOCl₂) Product->Activation Derivative Amide/Ester Derivatives Activation->Derivative

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis via Oxidation

A common laboratory-scale synthesis involves the oxidation of 2-methylquinoxaline.

Protocol:

  • Reaction Setup: Dissolve 2-methylquinoxaline in water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the 2-methylquinoxaline solution.[12] The reaction is exothermic and should be controlled by cooling.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide (MnO₂) byproduct is removed by filtration.[12]

  • Isolation: The aqueous filtrate is concentrated under reduced pressure.

  • Acidification: The concentrated solution is carefully acidified with hydrochloric acid (HCl), causing the this compound to precipitate.[12]

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from hot water.[2]

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its antitubercular activity. It is the active form of the prodrug pyrazinamide.[1] The conversion is catalyzed by the pyrazinamidase enzyme (PncA) present in M. tuberculosis.[4] Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which prevent this activation.[4]

The precise mechanism of action is complex and thought to be multifactorial. Key proposed mechanisms include:

  • Cytoplasmic Acidification: In the acidic environment of tuberculous lesions, the protonated, uncharged form of POA can diffuse back into the mycobacterium. Inside the neutral cytoplasm, it releases a proton, leading to a gradual and lethal acidification of the intracellular environment.[4][13]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit the FAS-I enzyme, which is essential for the synthesis of the long-chain fatty acids required for mycolic acid production, a critical component of the mycobacterial cell wall.[3][4][14]

  • Disruption of Membrane Energetics: The molecule can disrupt membrane potential and interfere with cellular transport functions, leading to a collapse in energy production.[3][14]

  • Inhibition of Coenzyme A Biosynthesis: More recent studies have identified aspartate decarboxylase (PanD), a key enzyme in the Coenzyme A biosynthetic pathway, as another potential target.[4]

  • Inhibition of Trans-translation: POA may inhibit the trans-translation process, a quality control mechanism that rescues stalled ribosomes, which is critical for bacterial survival under stress.[4][13]

cluster_moa Proposed Mechanisms of Action of Pyrazinoic Acid (POA) cluster_targets Intracellular Targets PZA Pyrazinamide (PZA) (Prodrug) PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Drug) FAS1 FAS-I Inhibition (Mycolic Acid Synthesis) POA->FAS1 Membrane Membrane Disruption (Energy Production) POA->Membrane pH Cytoplasmic Acidification POA->pH Trans Trans-translation Inhibition POA->Trans PanD PanD Inhibition (CoA Synthesis) POA->PanD PncA->POA

Caption: Conversion of Pyrazinamide (PZA) to Pyrazinoic Acid (POA) and its multiple proposed targets in M. tuberculosis.

Experimental Protocols: Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a standard method for assessing the antimycobacterial potency of compounds like POA and its derivatives.

Protocol: Broth Microdilution MIC Assay

This protocol is adapted for determining the MIC against M. bovis BCG, a common surrogate for the virulent M. tuberculosis.[15]

  • Inoculum Preparation: Culture M. bovis BCG in Middlebrook 7H9 broth, supplemented with ADC (albumin-dextrose-catalase), to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound (this compound) in a 96-well microtiter plate using 7H9 broth. A concentration range appropriate for the expected MIC should be used. Include positive (no drug) and negative (no bacteria) control wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate.

  • Incubation: Seal the plate and incubate at 37 °C for a period of 7-14 days, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

cluster_mic MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serially Dilute Test Compound in 96-well Plate B->C D Incubate Plate (37°C, 7-14 days) C->D E Read Results (Visual or OD) D->E F Determine MIC Value E->F

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

References

synthesis of 2-Pyrazinecarboxylic acid for beginners

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Pyrazinecarboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as the primary active metabolite of the antitubercular drug pyrazinamide[1]. Its structural core is a fundamental building block in the development of various pharmaceutical agents and functional materials. For researchers, scientists, and professionals in drug development, understanding its synthesis is crucial. This guide provides a beginner-friendly, in-depth look at two common and reliable methods for synthesizing pyrazinecarboxylic acids: the direct oxidation of 2-methylpyrazine and the robust oxidation of quinoxaline to its corresponding dicarboxylic acid, a foundational technique for this class of compounds.

Method 1: Oxidation of 2-Methylpyrazine

This is a direct approach where the methyl group on the pyrazine ring is oxidized to a carboxylic acid. The reaction is typically performed using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This one-step oxidation is efficient and serves as an excellent introduction to the synthesis of pyrazinecarboxylic acids.

G cluster_workflow Workflow: Oxidation of 2-Methylpyrazine start Start: 2,5-Dimethylpyrazine (as starting material example) reagents Add KMnO₄ Solution (in the presence of an inhibitor) start->reagents Step 1 reaction Reaction (30-100°C, 1-10 hours) reagents->reaction Step 2 filtration Hot Filtration (Remove MnO₂ precipitate) reaction->filtration Step 3 concentration Concentrate Filtrate (Reduced Pressure) filtration->concentration Step 4 acidification Acidification (Inorganic Acid) concentration->acidification Step 5 isolation Product Isolation (Filtration & Extraction) acidification->isolation Step 6 product Final Product: 5-Methyl-2-pyrazinecarboxylic acid isolation->product G cluster_workflow Workflow: Oxidation of Quinoxaline start Start: Quinoxaline in hot water reagents Add Saturated KMnO₄ Solution (Aqueous) start->reagents Step 1 reaction Exothermic Reaction (Maintained at gentle boil) reagents->reaction Step 2 filtration Hot Filtration (Remove MnO₂ cake) reaction->filtration Step 3 concentration Concentrate Filtrate (Reduced Pressure) filtration->concentration Step 4 acidification Cautious Acidification (Hydrochloric Acid) concentration->acidification Step 5 evaporation Evaporation (Until moist solid remains) acidification->evaporation Step 6 purification Purification (Recrystallization from Acetone) evaporation->purification Step 7 product Final Product: 2,3-Pyrazinedicarboxylic Acid purification->product

References

An In-depth Technical Guide to the Mechanism of Action of 2-Pyrazinecarboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazinecarboxylic acid (PCA), also known as pyrazinoic acid (POA), is the active metabolite of pyrazinamide (PZA), a crucial first-line drug in the treatment of tuberculosis (TB).[1][2] PZA's inclusion in combination therapies has been instrumental in shortening the duration of TB treatment and reducing relapse rates.[3] The unique sterilizing activity of PZA, particularly against semi-dormant or persistent Mycobacterium tuberculosis residing within the acidic environments of macrophages, is attributed to PCA.[2][3] This guide provides a comprehensive technical overview of the current understanding of PCA's mechanism of action, detailing its generation, proposed molecular targets, and the intricate ways it exerts its antimycobacterial effects.

PCA is generated from the prodrug PZA within the mycobacterial cell. This conversion is catalyzed by the bacterial enzyme pyrazinamidase/nicotinamidase (PZase), encoded by the pncA gene.[1][2] Mutations in pncA that lead to reduced or abolished PZase activity are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[2][4] Once formed, PCA's activity is highly dependent on an acidic pH, a condition found within the phagolysosomes where the bacilli often reside.[2]

Core Mechanisms of Action

The precise mechanism by which PCA kills M. tuberculosis is still a subject of intensive research, with evidence pointing towards a multi-targeted approach rather than a single mode of action. The leading hypotheses are detailed below.

Disruption of Membrane Energetics and Intracellular pH

One of the earliest and most widely cited theories revolves around the "acidic pH" hypothesis.[2] In the acidic extracellular environment (pH ~5.5) of a phagosome, PCA becomes protonated.[4] This uncharged, more lipophilic form (H-PCA) can readily diffuse across the mycobacterial cell membrane into the neutral cytoplasm (pH ~7).[2] Inside the bacillus, H-PCA dissociates, releasing a proton (H+) and the PCA anion (PCA-), leading to two detrimental effects:

  • Cytoplasmic Acidification: The accumulation of protons threatens to lower the intracellular pH, which can disrupt various pH-sensitive enzymatic processes.[5]

  • Membrane Potential Collapse: The mycobacterial cell attempts to pump out the excess protons, consuming energy and leading to the disruption of the membrane potential necessary for essential functions like ATP synthesis and nutrient transport.[5][6] The accumulation of the charged PCA anion within the cell further contributes to this membrane stress.[6]

While this model explains the pH-dependent activity of the drug, some studies have suggested that PCA concentrations far exceeding its minimum inhibitory concentration (MIC) are required to induce significant cytoplasmic acidification or a rapid collapse of membrane potential, indicating other mechanisms are also at play.[4][7]

Inhibition of Fatty Acid Synthase I (FAS-I)

A significant body of research has pointed to the inhibition of mycobacterial fatty acid synthase I (FAS-I) as a key target of PCA.[1][3] FAS-I is essential for the synthesis of the long-chain fatty acids that are precursors for mycolic acids, the hallmark components of the robust mycobacterial cell wall.[1]

However, the direct inhibitory effect of PCA on FAS-I is debated. Some studies have shown that PCA fails to directly inhibit purified mycobacterial FAS-I or fatty acid synthesis in crude cell extracts.[8][9] Conversely, other research using different assay conditions has demonstrated that both PZA and PCA can inhibit FAS-I, with a PZA analog, 5-chloropyrazinamide (5-Cl-PZA), showing potent, concentration-dependent inhibition.[10] This study reported competitive inhibition of FAS-I by PZA with a Ki of 2,567 to 2,627 µM.[10] The discrepancies may arise from different experimental conditions, such as the pH at which the assays were conducted.[8]

Inhibition of Coenzyme A (CoA) Biosynthesis

A more recent and compelling hypothesis suggests that PCA targets Coenzyme A (CoA) biosynthesis. This model proposes that PCA weakly binds to the aspartate decarboxylase PanD, an essential enzyme in the pantothenate and CoA biosynthetic pathway. This binding is thought to trigger the degradation of PanD, thereby blocking CoA synthesis and leading to bacterial death.[4] This represents an unusual mechanism where the drug does not directly inhibit its target's function but rather leads to its destruction.

Targeting Ribosomal Protein S1 (RpsA) and Trans-translation

Another proposed mechanism involves the inhibition of trans-translation, a crucial ribosome rescue system in bacteria.[6] This process is essential for releasing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA), preventing the accumulation of toxic truncated proteins.[11] PCA was hypothesized to bind to the C-terminal region of ribosomal protein S1 (RpsA), disrupting its interaction with the transfer-messenger RNA (tmRNA) and thereby inhibiting trans-translation.[5] However, subsequent, more detailed experiments have cast doubt on this hypothesis, showing that PCA does not possess this specific activity.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the mechanism of action of this compound and its analogs.

CompoundTarget/AssayParameterValueReference
Pyrazinamide (PZA)M. tuberculosisMIC at pH 5.520 µg/mL[3]
Pyrazinamide (PZA)Mycobacterial FAS-IKi2,567 - 2,627 µM[10]
5-Chloro-pyrazinamide (5-Cl-PZA)Mycobacterial FAS-IKi55 - 59 µM[10]
5-Chloro-pyrazinamide (5-Cl-PZA)[14C]malonyl-CoA incorporationInhibition96% at 0.15 mg/mL[8]
Pyrazinoic Acid (PCA)Mycobacterial FAS-IInhibitionNo effect up to 2.6 mg/mL[8]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

PZA_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis cluster_targets Proposed Molecular Targets PZA Pyrazinamide (PZA) (Prodrug) PZase Pyrazinamidase (pncA) PZA->PZase Hydrolysis PCA Pyrazinoic Acid (PCA) (Active Form) PZase->PCA FAS1 Inhibition of Fatty Acid Synthase I (FAS-I) PCA->FAS1 Membrane Disruption of Membrane Potential & pH PCA->Membrane PanD Inhibition of CoA Biosynthesis (PanD) PCA->PanD RpsA Inhibition of Trans-translation (RpsA) (Discounted) PCA->RpsA Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid Blocks Cell_Death Bacterial Death Membrane->Cell_Death Leads to PanD->Cell_Death Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Overview of Pyrazinamide activation and the proposed molecular targets of Pyrazinoic Acid (PCA).

Experimental Protocols

Fatty Acid Synthase I (FAS-I) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methodologies used to assess the inhibition of purified mycobacterial FAS-I.[10]

Objective: To determine the inhibitory effect of PCA or its analogs on the activity of purified M. tuberculosis FAS-I by monitoring the oxidation of NADPH.

Materials:

  • Purified recombinant M. tuberculosis FAS-I enzyme.[10]

  • FAS-I Assay Buffer: 0.1 M potassium phosphate (pH 6.6 or 7.0), 1.0 mM DTT, 1.0 mM EDTA.[12]

  • Substrates: Acetyl-CoA, Malonyl-CoA.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Test Compounds: this compound (PCA) or analogs, dissolved in an appropriate solvent (e.g., DMSO).

  • Control Inhibitor: Cerulenin.[8]

  • UV-Vis Spectrophotometer capable of reading at 340 nm.

  • 96-well UV-transparent microplates.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the FAS-I assay buffer, acetyl-CoA (e.g., 50 µM), and NADPH (e.g., 200 µM).

  • Inhibitor Addition: Add the test compound (PCA or analog) at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., cerulenin).

  • Enzyme Addition: Add the purified FAS-I enzyme to each well to a final concentration (e.g., 30-40 nM).[12]

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA (e.g., 80 µM) to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.[10][12] Readings should be taken at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) for each concentration of the inhibitor.

    • Normalize the rates against the solvent control to determine the percent inhibition.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki), the assay can be repeated with varying substrate concentrations to perform kinetic studies (e.g., Lineweaver-Burk or Michaelis-Menten analysis).[10]

FAS_I_Workflow prep 1. Prepare Reaction Mix (Buffer, Acetyl-CoA, NADPH) add_inhibitor 2. Add Test Compound (PCA) & Controls prep->add_inhibitor add_enzyme 3. Add Purified FAS-I Enzyme add_inhibitor->add_enzyme start_rxn 4. Initiate with Malonyl-CoA add_enzyme->start_rxn measure 5. Monitor NADPH Oxidation (Decrease in A340nm at 37°C) start_rxn->measure analyze 6. Calculate Rate, % Inhibition & IC50 / Ki measure->analyze

Caption: Experimental workflow for the spectrophotometric FAS-I inhibition assay.

Bacterial Membrane Potential Assay

This protocol provides a general methodology for assessing changes in bacterial membrane potential using a voltage-sensitive fluorescent dye.[13][14]

Objective: To determine if PCA disrupts the cytoplasmic membrane potential of mycobacteria.

Materials:

  • Mid-log phase culture of mycobacteria (e.g., M. smegmatis as a surrogate or M. tuberculosis under appropriate biosafety conditions).

  • Assay Buffer: e.g., 5 mM HEPES, 20 mM glucose, pH adjusted to the desired value (e.g., 7.0 and 5.5).

  • Voltage-sensitive dye: 3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)].[14]

  • Test Compound: PCA.

  • Positive Control: A known membrane-depolarizing agent (e.g., valinomycin in the presence of high extracellular K+).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation, wash them twice with the assay buffer, and resuspend them in the same buffer to a specific optical density (e.g., OD600 of 0.1).

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration (e.g., 0.5-1 µM) and incubate in the dark at 37°C until the fluorescence signal stabilizes.[15] This indicates the dye has entered the polarized cells and its fluorescence has been quenched.

  • Baseline Measurement: Transfer the cell suspension to a cuvette or a 96-well plate and record the stable, quenched fluorescence baseline (e.g., Ex: 610 nm / Em: 660 nm).[15]

  • Compound Addition: Add PCA at the desired concentration to the cell suspension. Also, add the positive control and a vehicle control to separate samples.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.[16]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • The rate and magnitude of the fluorescence increase are indicative of the extent of membrane depolarization.

    • Compare the effect of PCA at different pH values (e.g., 7.0 vs. 5.5) to assess pH-dependent activity.

Membrane_Potential_Workflow prep 1. Prepare Bacterial Suspension in Assay Buffer load_dye 2. Load with DiSC3(5) Dye (Incubate until fluorescence quenches) prep->load_dye baseline 3. Record Stable Baseline Fluorescence load_dye->baseline add_pca 4. Add PCA and Controls baseline->add_pca monitor 5. Monitor Fluorescence Increase (Depolarization) add_pca->monitor analyze 6. Analyze Rate and Magnitude of Fluorescence Change monitor->analyze

Caption: Experimental workflow for assessing bacterial membrane potential using a fluorescent dye.

Conclusion

The mechanism of action of this compound is complex and remains an area of active investigation. While the prodrug activation by pyrazinamidase is well-established, the downstream effects of PCA appear to be multifaceted. The current evidence suggests that PCA does not rely on a single target but rather disrupts multiple vital processes in M. tuberculosis. The disruption of membrane energetics, coupled with the potential inhibition of essential enzymes like those involved in Coenzyme A and possibly fatty acid synthesis, collectively contributes to its potent sterilizing effect, especially under the acidic conditions encountered during infection. A deeper understanding of these synergistic mechanisms is critical for overcoming PZA resistance and for the development of new antitubercular agents that can replicate its success in shortening TB therapy.

References

A Comprehensive Review of 2-Pyrazinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazinecarboxylic acid, a heterocyclic organic compound, serves as a pivotal scaffold in the field of medicinal chemistry. Its simple yet versatile structure has been the foundation for the development of numerous derivatives with a wide spectrum of biological activities. The most prominent derivative is Pyrazinamide (PZA), a first-line antitubercular drug that has been instrumental in the short-course chemotherapy of tuberculosis for decades.[1] This guide delves into the core aspects of this compound's role in medicinal chemistry, focusing on its mechanism of action, synthetic methodologies, diverse biological activities, and the structure-activity relationships of its derivatives.

The Mechanism of Action of Pyrazinamide: A Prodrug's Journey

Pyrazinamide's efficacy is a classic example of a prodrug strategy. It is inactive in its administered form and requires bioactivation within the target pathogen, Mycobacterium tuberculosis. This activation and subsequent action is a multi-step process.

  • Uptake and Activation : Pyrazinamide passively diffuses into Mycobacterium tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA).[1][2]

  • Acidic Environment and Accumulation : The activity of PZA is highly dependent on an acidic environment (pH 5 to 6), typically found within the phagolysosomes of macrophages where the bacilli reside.[3][4] In this acidic milieu, pyrazinoic acid is protonated. This protonated form is thought to be readily transported back into the bacillus, leading to its intracellular accumulation.[4][5]

  • Multiple Cellular Targets : The accumulated pyrazinoic acid disrupts several vital cellular functions of M. tuberculosis:

    • Membrane Disruption : It is suggested that the accumulation of POA disrupts membrane potential and interferes with the energy production necessary for the survival of M. tuberculosis in its acidic infectious niche.[2][5]

    • Enzyme Inhibition : A primary target is believed to be the fatty acid synthase I (FAS-I) enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2][3]

    • Inhibition of Trans-translation : Pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA), inhibiting trans-translation, a process crucial for rescuing stalled ribosomes and maintaining protein synthesis, especially in dormant mycobacteria.[5]

    • Coenzyme A Synthesis Blockade : A more recent hypothesis suggests that POA indirectly triggers the degradation of the aspartate decarboxylase PanD, an enzyme essential for the synthesis of coenzyme A.[4]

This multi-targeted approach may explain PZA's potent sterilizing effect on semi-dormant mycobacteria, which is crucial for shortening the duration of tuberculosis therapy.[1][3]

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacillus Mycobacterium tuberculosis cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA (intracellular) PZA_ext->PZA_int Passive Diffusion POA_H Pyrazinoic Acid (Protonated) POA_int Pyrazinoic Acid (POA) POA_H->POA_int Re-entry & Accumulation Pyrazinamidase Pyrazinamidase (PncA) PZA_int->Pyrazinamidase POA_int->POA_H Efflux FAS1 Fatty Acid Synthase I (FAS-I) POA_int->FAS1 Inhibition RpsA Ribosomal Protein S1 (RpsA) POA_int->RpsA Inhibition PanD PanD Degradation POA_int->PanD Block CoA Synthesis Membrane Membrane Potential POA_int->Membrane Disruption Pyrazinamidase->POA_int Hydrolysis

References

Spectroscopic Profile of 2-Pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pyrazinecarboxylic acid (POA), a key heterocyclic organic compound, serves as the primary active metabolite of the first-line antituberculosis drug, pyrazinamide.[1] Its biological significance necessitates a thorough understanding of its physicochemical properties for researchers in drug development and medicinal chemistry. This technical guide provides an in-depth overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols and presents organized data to facilitate research and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its aromatic ring and carboxylic acid moiety.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the three protons on the pyrazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventInstrument FrequencyReference
9.22Doublet1.5H-3DMSO-d₆400 MHz[2]
8.93Doublet2.4H-5DMSO-d₆400 MHz[2]
8.86Doublet of doublets2.4, 1.5H-6DMSO-d₆400 MHz[2]

Note: The carboxylic acid proton (COOH) signal is often broad and may exchange with residual water in the solvent, making its observation variable.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolventReference
165.5C=O (Carboxylic Acid)Not Specified[3]
147.8C-3Not Specified[3]
145.9C-6Not Specified[3]
144.5C-5Not Specified[3]
143.2C-2Not Specified[3]
Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup: [4]

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition: [4]

    • For ¹H NMR:

      • Set the spectral width to an appropriate range (e.g., 0-16 ppm).

      • Use a standard single-pulse experiment.

      • Apply a 90° pulse angle.

      • Set the relaxation delay (d1) to at least 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

IR Data

The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid group and the aromatic pyrazine ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
2500 - 3300 (broad)O-H stretchCarboxylic Acid (H-bonded dimer)[5]
~2450 and ~1900Broad bandsIntramolecular Hydrogen Bonding[6]
1732 - 1715C=O stretchCarboxylic Acid[7]
1450 - 1600C=C stretchAromatic Ring
1340 - 1300O-H in-plane bendCarboxylic Acid[6]
1310 - 1260C-O stretchCarboxylic Acid[6]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation:

    • Place the die in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Data Acquisition: [1]

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Correlate the observed absorption bands with specific functional groups and vibrational modes using correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound provides its molecular weight and characteristic fragment ions.

Table 4: GC-MS (EI) Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed FragmentReference
124~40[M]⁺ (Molecular Ion)[8]
80100[M - CO₂]⁺ or [C₄H₄N₂]⁺[1]
79~39[M - COOH]⁺ or [C₄H₃N₂]⁺[1]
53~77[C₃H₃N]⁺[1]
52~20[C₃H₂N]⁺[8]
26~34[C₂H₂]⁺ or [CN]⁺[1]
Experimental Protocol for GC-MS

This protocol describes a general method for analyzing organic acids like this compound.[9][10]

  • Sample Preparation (Derivatization):

    • Organic acids are often not volatile enough for GC analysis and require derivatization. A common method is silylation.

    • Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).

      • Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate (e.g., 1-2 mL/min).

      • Column: Use a suitable capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold.

    • Mass Spectrometer (MS): [10]

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

      • Ion Source Temperature: Set to a value that minimizes thermal degradation (e.g., 200-230°C).

      • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-550).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • Start the GC run and MS data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak to confirm the molecular weight of the derivative.

    • Interpret the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (Spectrum Acquisition) Prep_IR->IR_Acq MS_Acq GC-MS System (Separation & Ionization) Prep_MS->MS_Acq Process_NMR FT, Phasing, Calibration NMR_Acq->Process_NMR Process_IR Background Subtraction, Peak Identification IR_Acq->Process_IR Process_MS Chromatogram Analysis, Mass Spectrum Extraction MS_Acq->Process_MS Interpret Structure Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

References

Thermal Stability and Decomposition of 2-Pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrazinecarboxylic acid (PCA), a key intermediate in the synthesis of the antitubercular drug pyrazinamide, exhibits distinct thermal behavior critical to its handling, storage, and application in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. It consolidates available data on its thermal degradation, outlines relevant experimental protocols for thermal analysis, and presents a plausible decomposition pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of pharmaceuticals and related compounds.

Introduction

This compound (C₅H₄N₂O₂), also known as pyrazinoic acid, is a heterocyclic aromatic acid. Its thermal stability is a crucial parameter, influencing its synthesis, purification, and storage, as well as the formulation of its derivatives. Understanding the thermal decomposition of PCA is essential for ensuring product quality, safety, and stability in pharmaceutical development and manufacturing processes. This guide details the thermal characteristics of PCA, focusing on its decomposition temperature, products, and the methodologies used for its analysis.

Thermal Stability and Decomposition Profile

This compound is a crystalline solid with a melting point in the range of 222-225 °C, at which it also undergoes decomposition.[1][2] Thermal analysis indicates that the decomposition of this compound is a single-step, endothermic process.[3][4]

Thermal Analysis Data

The thermal decomposition of this compound has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The key thermal events are summarized in the table below.

ParameterValueTechniqueReference
Melting Point222-225 °C (decomposes)Capillary Method[1][2]
Decomposition Peak229 °CDTA[3][4]
Decomposition ProcessSingle-step, endothermicTG-DTA[3][4]
Decomposition ProductsGaseousTG-DTA[3][4]

Note: The decomposition results in a complete mass loss, indicating the formation of volatile, gaseous products.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A simultaneous TGA-DTA analysis is a powerful technique to study the thermal stability and decomposition of this compound.

  • Instrument: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

  • Sample Preparation: 5-10 mg of this compound powder is weighed into a platinum or alumina crucible.

  • Atmosphere: The experiment is typically conducted in an inert atmosphere (e.g., nitrogen or argon) or in air, with a constant flow rate (e.g., 50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 300-400 °C at a constant heating rate, typically 10 °C/min.[3]

  • Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss. The DTA curve is used to identify the endothermic or exothermic nature of the thermal events and the peak decomposition temperature.

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of This compound place Place sample in Pt/Alumina Crucible weigh->place instrument Load into TGA/DTA Instrument place->instrument purge Purge with N2 or Air (50 mL/min) instrument->purge heat Heat from ambient to 400°C at 10°C/min purge->heat record Record TGA (Weight Loss) & DTA (Heat Flow) heat->record analyze Determine Onset Temp, Peak Temp, & % Mass Loss record->analyze

Caption: Experimental workflow for TGA-DTA analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific gaseous products of decomposition, Py-GC-MS can be employed.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (e.g., 250-300 °C) in an inert atmosphere.

  • GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

Decomposition Pathway

The primary decomposition pathway of this compound is believed to be initiated by decarboxylation, followed by the fragmentation of the pyrazine ring.

Decomposition_Pathway PCA This compound Decarboxylation Decarboxylation PCA->Decarboxylation Pyrazine Pyrazine Decarboxylation->Pyrazine CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 Fragmentation Ring Fragmentation Pyrazine->Fragmentation GaseousProducts Gaseous Products (e.g., HCN, C2H2, N-oxides) Fragmentation->GaseousProducts

Caption: Proposed thermal decomposition pathway of this compound.

The initial step is the elimination of a molecule of carbon dioxide from the carboxylic acid group, a common thermal degradation route for many carboxylic acids. This results in the formation of a pyrazine intermediate. Subsequently, the pyrazine ring, being a relatively stable aromatic system, would require higher energy to fragment. However, at elevated temperatures, it can break down into smaller, stable gaseous molecules. While definitive experimental identification of all fragments is not widely published, potential products from the fragmentation of the pyrazine ring could include hydrogen cyanide (HCN), acetylene (C₂H₂), and various nitrogen oxides, especially if the decomposition is carried out in the presence of air.[5]

Kinetic Analysis of Decomposition

Methodologies for kinetic analysis typically involve performing TGA experiments at multiple heating rates and applying model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods to the resulting data.

Conclusion

This compound exhibits thermal decomposition that coincides with its melting point of 222-225 °C. The decomposition is a single-step endothermic process, leading to the formation of gaseous products. The primary mechanism is likely initiated by decarboxylation, followed by the fragmentation of the pyrazine ring. For a more detailed understanding of the decomposition mechanism and for quantitative stability predictions, further studies employing techniques like Py-GC-MS for product identification and kinetic analysis of TGA data are recommended. The information presented in this guide provides a solid foundation for researchers and professionals working with this important pharmaceutical intermediate.

References

Introduction to 2-Pyrazinecarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Coordination Chemistry of 2-Pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (PCA), a heterocyclic compound with the formula C₅H₄N₂O₂, is a molecule of significant interest in the field of coordination chemistry. Its structure, featuring a pyrazine ring and a carboxylic acid group, allows it to act as a versatile ligand, coordinating with a wide array of metal ions. This versatility has led to the development of a rich and diverse coordination chemistry, with applications spanning catalysis, materials science, and, notably, medicinal chemistry and drug development.

PCA is the active metabolite of the antituberculosis drug pyrazinamide, which underscores its biological relevance. The coordination of PCA to metal centers can modulate its biological activity, leading to the design of novel therapeutic agents with potential applications in areas such as cancer treatment. This guide provides a comprehensive overview of the fundamental principles governing the coordination chemistry of this compound, with a focus on its structural properties, synthesis, and characterization, as well as its emerging applications in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of PCA is essential for controlling its coordination behavior.

PropertyValueReference
Molecular Formula C₅H₄N₂O₂
Molecular Weight 124.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 222-225 °C (decomposes)
pKa 2.9 (25 °C)
Solubility Soluble in water
Coordination Modes of this compound

This compound predominantly coordinates to metal ions in a bidentate fashion, utilizing the nitrogen atom of the pyrazine ring and an oxygen atom from the carboxylate group to form a stable five-membered chelate ring. This is often referred to as the (N,O) coordination mode. However, other coordination modes are also possible, depending on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands.

The coordination versatility of PCA allows for the formation of a variety of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes of this compound can be achieved through several methods, with the choice of method depending on the desired product and the nature of the metal salt. Below are detailed protocols for the synthesis of representative copper(II), cobalt(II), and zinc(II) complexes.

Experimental Protocol: Synthesis of Bis(2-pyrazinecarboxylato)copper(II) Dihydrate

Materials:

  • This compound (C₅H₄N₂O₂)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 1.24 g (10 mmol) of this compound in 50 mL of hot distilled water.

  • In a separate beaker, dissolve 1.25 g (5 mmol) of copper(II) sulfate pentahydrate in 25 mL of distilled water.

  • Slowly add the copper(II) sulfate solution to the this compound solution with constant stirring.

  • A blue precipitate will form immediately.

  • Continue stirring the mixture for 1 hour at room temperature to ensure the completion of the reaction.

  • Filter the resulting blue precipitate using vacuum filtration.

  • Wash the precipitate with distilled water (3 x 10 mL) and then with ethanol (2 x 10 mL).

  • Dry the product in a desiccator over anhydrous calcium chloride.

Experimental Protocol: Synthesis of Diaquabis(2-pyrazinecarboxylato)cobalt(II)

Materials:

  • This compound (C₅H₄N₂O₂)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 1.24 g (10 mmol) of this compound in 50 mL of a 1:1 water/ethanol mixture with gentle heating.

  • In a separate beaker, dissolve 1.19 g (5 mmol) of cobalt(II) chloride hexahydrate in 25 mL of distilled water.

  • Slowly add the cobalt(II) chloride solution to the this compound solution with continuous stirring.

  • Adjust the pH of the solution to approximately 6 with a dilute sodium hydroxide solution. A pink precipitate will form.

  • Heat the mixture at 60°C for 2 hours with stirring.

  • Allow the mixture to cool to room temperature and then filter the pink precipitate.

  • Wash the precipitate with a 1:1 water/ethanol mixture (3 x 10 mL).

  • Dry the product in an oven at 80°C for 4 hours.

Experimental Protocol: Synthesis of Bis(2-pyrazinecarboxylato)zinc(II)

Materials:

  • This compound (C₅H₄N₂O₂)

  • Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Distilled water

  • Methanol

Procedure:

  • Dissolve 1.24 g (10 mmol) of this compound in 40 mL of methanol.

  • In a separate flask, dissolve 1.10 g (5 mmol) of zinc(II) acetate dihydrate in 30 mL of distilled water.

  • Slowly add the zinc(II) acetate solution to the methanolic solution of this compound with vigorous stirring.

  • A white precipitate will form upon mixing.

  • Reflux the reaction mixture for 3 hours.

  • After cooling to room temperature, collect the white precipitate by filtration.

  • Wash the product with methanol (3 x 15 mL).

  • Dry the complex under vacuum at 60°C.

Characterization of this compound Metal Complexes

A variety of analytical techniques are employed to characterize the structure and properties of this compound metal complexes.

Spectroscopic Characterization
3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the 2-pyrazinecarboxylate ligand to the metal center. The key vibrational bands to monitor are those associated with the carboxylic acid group and the pyrazine ring.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dried complex with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record the FT-IR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.

    • Record a background spectrum of a pure KBr pellet.

    • The instrument software will automatically subtract the background from the sample spectrum.

Interpretation of Spectra:

  • Carboxylate Group: The C=O stretching vibration (ν(C=O)) of the free carboxylic acid is typically observed around 1700-1730 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower frequency (typically in the range of 1650-1590 cm⁻¹ for the asymmetric stretch, νₐₛ(COO⁻), and 1440-1360 cm⁻¹ for the symmetric stretch, νₛ(COO⁻)). The separation between these two stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

  • Pyrazine Ring: The C-N and C-H vibrations of the pyrazine ring can also shift upon coordination, although these shifts are generally less pronounced than those of the carboxylate group.

  • Metal-Ligand Bonds: New bands appearing in the far-infrared region (below 600 cm⁻¹) can often be attributed to the stretching vibrations of the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.

Table of Representative FT-IR Data (cm⁻¹):

Compoundνₐₛ(COO⁻)νₛ(COO⁻)Δνν(M-N)ν(M-O)
[Cu(PCA)₂(H₂O)₂] ~1630~1385~245~450~550
[Co(PCA)₂(H₂O)₂] ~1610~1390~220~430~530
[Zn(PCA)₂] ~1600~1400~200~420~510
3.1.2. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal center, particularly for transition metal complexes with d-electrons.

Interpretation of Spectra:

  • Ligand-to-Metal Charge Transfer (LMCT): Intense bands in the UV region are often due to charge transfer transitions from the ligand orbitals to the metal d-orbitals.

  • d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to electronic transitions between the d-orbitals of the metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Table of Representative UV-Vis Data:

Compoundλₘₐₓ (nm)Assignment
[Cu(PCA)₂(H₂O)₂] ~680d-d transition
[Co(PCA)₂(H₂O)₂] ~520d-d transition
Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex, providing accurate information on bond lengths, bond angles, and the overall molecular geometry.

Table of Selected Bond Lengths (Å) and Angles (°):

CompoundM-N (Å)M-O (Å)O-M-N (°)
[Cu(PCA)₂(H₂O)₂] 2.011.9781.5
[Co(PCA)₂(H₂O)₂] 2.102.0878.2
[Zn(PCA)₂] 2.092.1278.9

Note: The values presented are representative and can vary slightly depending on the specific crystal structure.

Stability of this compound Metal Complexes

The stability of a metal complex in solution is a critical parameter, particularly for applications in drug development, as it determines the bioavailability and reactivity of the complex in a biological environment. The stability of metal-PCA complexes is quantified by their stability constants (log β).

Determination of Stability Constants

Potentiometric titration is a common and reliable method for determining the stability constants of metal complexes in solution.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare standard solutions of the metal salt, this compound, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations.

    • Prepare a solution containing the metal ion and the ligand in a specific molar ratio (e.g., 1:1, 1:2, 1:3) in a constant ionic strength medium (e.g., 0.1 M KNO₃).

  • Titration:

    • Titrate the solution with the standard NaOH solution.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • Use appropriate software (e.g., BEST, HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand complexes.

Table of Representative Stability Constants (log β):

Metal Ionlog β₁ (ML)log β₂ (ML₂)
Cu(II) 4.57.8
Ni(II) 3.86.5
Co(II) 3.56.1
Zn(II) 3.25.9

Note: These values are illustrative and depend on the specific experimental conditions (temperature, ionic strength, solvent).

Applications in Drug Development

The ability of this compound to form stable complexes with various metal ions has opened up avenues for the development of new therapeutic agents. Of particular interest is the anticancer activity exhibited by some of these complexes.

Anticancer Activity and Mechanism of Action

Several studies have reported the cytotoxic effects of metal-PCA complexes against various cancer cell lines. The proposed mechanism of action for some copper(II)-pyrazine based complexes involves the generation of reactive oxygen species (ROS), which induce oxidative stress and lead to cancer cell death.

5.1.1. Signaling Pathway of ROS-Mediated Anticancer Activity

The following diagram illustrates a plausible signaling pathway for the anticancer activity of a copper-pyrazine complex. The complex can enter the cancer cell and undergo intracellular reduction, leading to the generation of ROS. This increase in ROS levels disrupts the cellular redox balance, leading to the upregulation of antioxidant enzymes as a defense mechanism. However, excessive ROS production can overwhelm the antioxidant capacity of the cell, leading to oxidative damage to cellular components and ultimately, apoptosis.

anticancer_pathway Complex Copper-Pyrazine Complex Cell Cancer Cell Complex->Cell Uptake Intracellular Intracellular Reduction (Cu(II) -> Cu(I)) Cell->Intracellular ROS Reactive Oxygen Species (ROS) Generation Intracellular->ROS Stress Oxidative Stress ROS->Stress Antioxidant Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) Stress->Antioxidant Cellular Defense Damage Oxidative Damage (DNA, proteins, lipids) Stress->Damage Overwhelms Defense Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed signaling pathway for the ROS-mediated anticancer activity of a copper-pyrazine complex.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. Its ability to form stable and structurally diverse complexes with a wide range of metal ions makes it a valuable ligand in various chemical disciplines. For researchers, scientists, and drug development professionals, understanding the fundamental principles outlined in this guide is crucial for the rational design and synthesis of novel metal-based compounds with tailored properties and potential therapeutic applications. The continued exploration of the coordination chemistry of this compound holds great promise for the development of new catalysts, materials, and, most importantly, innovative drugs to address pressing medical needs.

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 2-Pyrazinecarboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted 2-pyrazinecarboxylic acid amides, a class of compounds with significant interest in medicinal chemistry due to their potential as antimycobacterial and antifungal agents. The following sections detail the most common and effective synthetic methodologies, quantitative data from representative reactions, and visual workflows to guide researchers in the laboratory.

Introduction to Synthetic Methodologies

The primary methods for synthesizing substituted this compound amides involve the coupling of a this compound derivative with a primary or secondary amine. The key challenge in this synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two prevalent and effective methods are detailed below:

  • Acid Chloride Formation Followed by Amidation: This classical two-step, one-pot approach involves the initial conversion of the this compound to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted in situ with the desired amine in the presence of a base to yield the final amide product. This method is robust and generally provides good yields.

  • Yamaguchi Amidification: This method offers a milder alternative to the use of thionyl chloride. It employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to activate the carboxylic acid, forming a mixed anhydride. This intermediate is then reacted with the amine, a reaction that is promoted by a catalytic amount of 4-dimethylaminopyridine (DMAP). The Yamaguchi reaction is often favored when substrates are sensitive to the harsh conditions of acid chloride formation.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate

This protocol is adapted from the condensation of substituted pyrazine-2-carboxylic acids with various anilines.[3][4][5][6]

Materials:

  • Substituted this compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous toluene or benzene

  • Substituted amine (e.g., aniline derivative) (1.0 eq)

  • Anhydrous pyridine

  • Anhydrous acetone

  • Standard glassware for reflux and inert atmosphere reactions

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the substituted this compound (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene twice. The resulting crude acyl chloride is used directly in the next step.

  • Amide Formation:

    • In a separate flask, dissolve the substituted amine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the amine solution in an ice bath.

    • Dissolve the crude pyrazine-2-carbonyl chloride from the previous step in anhydrous acetone.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted this compound amide.

Protocol 2: Yamaguchi Amidification

This protocol is based on the synthesis of pyrazinamide analogs using the Yamaguchi reagent.[1][2]

Materials:

  • Substituted this compound (1.0 eq)

  • 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.0 eq)

  • Substituted amine (0.25 - 1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

  • Standard glassware for reflux and inert atmosphere reactions

Procedure:

  • Acid Activation and Amide Coupling:

    • To a solution of the substituted this compound (1.0 eq) in anhydrous THF, add triethylamine (1.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.0 eq).

    • Stir the reaction mixture at room temperature for 20-30 minutes.

    • Add the substituted amine (0.25 - 1.0 eq) followed by DMAP (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 55-66 °C) for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure amide.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various substituted this compound amides using the acid chloride method.

Table 1: Synthesis of N-Aryl-2-pyrazinecarboxamides via Acid Chloride Method [3]

Starting AcidAmineProductYield (%)Melting Point (°C)
6-Chloropyrazine-2-carboxylic acid2-MethylanilineN-(2-Methylphenyl)-6-chloropyrazine-2-carboxamide58118-119
5-tert-Butylpyrazine-2-carboxylic acid2-MethylanilineN-(2-Methylphenyl)-5-tert-butylpyrazine-2-carboxamide71142-143
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid2-MethylanilineN-(2-Methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide63118-119
6-Chloropyrazine-2-carboxylic acid3-MethylanilineN-(3-Methylphenyl)-6-chloropyrazine-2-carboxamide58124-125
5-tert-Butylpyrazine-2-carboxylic acid3-MethylanilineN-(3-Methylphenyl)-5-tert-butylpyrazine-2-carboxamide71138-139
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid3-MethylanilineN-(3-Methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide63145-146
6-Chloropyrazine-2-carboxylic acid3-BromoanilineN-(3-Bromophenyl)-6-chloropyrazine-2-carboxamideNot Specified155-156
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid3-BromoanilineN-(3-Bromophenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamideNot Specified168-169
6-Chloropyrazine-2-carboxylic acid3,5-Bis(trifluoromethyl)anilineN-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrazine-2-carboxamideNot Specified161-162
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid3,5-Bis(trifluoromethyl)anilineN-(3,5-Bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamideNot Specified178-179

Table 2: Synthesis of Pyrazinamide Analogs via Yamaguchi Amidification [2]

Starting AcidAmineProductYield (%)
Pyrazine-2-carboxylic acidAnilineN-Phenylpyrazine-2-carboxamide86
Pyrazine-2-carboxylic acid4-FluoroanilineN-(4-Fluorophenyl)pyrazine-2-carboxamide75
Pyrazine-2-carboxylic acid4-ChloroanilineN-(4-Chlorophenyl)pyrazine-2-carboxamide82
Pyrazine-2-carboxylic acid4-BromoanilineN-(4-Bromophenyl)pyrazine-2-carboxamide83
6-Chloropyrazine-2-carboxylic acidAnilineN-Phenyl-6-chloropyrazine-2-carboxamide6
6-Chloropyrazine-2-carboxylic acid4-FluoroanilineN-(4-Fluorophenyl)-6-chloropyrazine-2-carboxamide20
6-Chloropyrazine-2-carboxylic acid4-ChloroanilineN-(4-Chlorophenyl)-6-chloropyrazine-2-carboxamide30
6-Chloropyrazine-2-carboxylic acid4-BromoanilineN-(4-Bromophenyl)-6-chloropyrazine-2-carboxamide25

Visualized Workflows

G cluster_0 Protocol 1: Acid Chloride Method A Substituted This compound B Thionyl Chloride (SOCl₂) in Toluene, Reflux A->B Step 1: Activation C Pyrazine-2-carbonyl Chloride (Crude) B->C E Substituted 2-Pyrazinecarboxylic Acid Amide C->E Step 2: Amidation D Substituted Amine in Pyridine D->E

Caption: Workflow for the synthesis of this compound amides via an acid chloride intermediate.

G cluster_1 Protocol 2: Yamaguchi Amidification P2_A Substituted This compound P2_B Yamaguchi Reagent, TEA in THF P2_A->P2_B Step 1: Activation P2_C Mixed Anhydride Intermediate P2_B->P2_C P2_E Substituted 2-Pyrazinecarboxylic Acid Amide P2_C->P2_E Step 2: Coupling P2_D Substituted Amine, DMAP P2_D->P2_E

References

Application Notes: 2-Pyrazinecarboxylic Acid as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pyrazinecarboxylic acid (PCA), and its corresponding carboxylate, is a versatile N,O-bidentate ligand that has demonstrated significant efficacy as a ligand or co-catalyst in a variety of metal-catalyzed oxidation reactions. Its ability to form stable complexes with transition metals such as vanadium, copper, cobalt, and iron enhances their catalytic activity, particularly in the oxidation of inert C-H bonds in substrates like alkanes and alkenes.[1][2][3] The addition of PCA to catalytic systems often leads to dramatically improved reaction rates and product yields.[1][2] This document provides an overview of its applications, detailed experimental protocols for catalyst synthesis and use, and a summary of catalytic performance data.

Key Applications
  • Oxidation of Saturated Hydrocarbons (Alkanes): PCA is a highly effective co-catalyst in vanadium-based systems for the oxidation of alkanes (e.g., cyclohexane) using hydrogen peroxide (H₂O₂) as the oxidant.[1][4] These reactions typically occur under mild conditions and yield valuable products like alcohols and ketones.[5]

  • Oxidation of Alkenes: Copper(II) and Cobalt(II) complexes of this compound, both in homogeneous and heterogeneous forms (e.g., supported on zeolite-Y), are active catalysts for the oxidation of alkenes like cyclohexene.[6]

  • Synthesis of Heterocyclic Compounds: Metal complexes incorporating 2-pyrazinecarboxylate have been employed as catalysts in multi-component reactions for the green synthesis of complex organic molecules.

Quantitative Data Summary

The catalytic performance of systems utilizing this compound (PCA) is summarized below.

Table 1: Vanadium/PCA System for Alkane Oxidation

SubstrateCatalyst SystemOxidantTemp. (°C)Time (h)Max. Yield (%)Primary ProductsReference
Cyclohexanen-Bu₄NVO₃ / PCAH₂O₂ / Air40--Cyclohexyl hydroperoxide[1][7]
CyclohexaneVanadium Complex / PCAH₂O₂·Urea22-60-48%Cyclohexanol, Cyclohexanone[4]
n-Hexanen-Bu₄NVO₃ / PCAH₂O₂·Urea---Hexanols, Hexanones[4]

Table 2: Copper/PCA System for Cyclohexane and Cyclohexene Oxidation

SubstrateCatalystSupportOxidantTemp. (°C)Time (h)Conversion/Yield (%)Selectivity (%)Reference
Cyclohexene[Cu(pzca)₂]Zeolite-Y30% H₂O₂--90.5% (Conversion)2-Cyclohexen-1-one (51%), 2-Cyclohexen-1-ol (42.4%), Cyclohexane-1,2-diol (6.6%)[6]
CyclohexaneTetranuclear Cu(II) Complex / PCANoneaq. H₂O₂40426% (Yield)Not specified[3]
CyclohexaneTetranuclear Cu(II) Complex / PCANoneaq. H₂O₂40424% (Yield)Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of Bis(2-pyrazinecarboxylate)diaquacopper(II) - [Cu(pzca)₂(H₂O)₂]

This protocol describes the synthesis of a representative copper(II) complex with this compound, which can be used as a catalyst in oxidation reactions.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • This compound (PCA)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

Procedure:

  • Dissolve Ligand: In the 250 mL round-bottom flask, dissolve 2.48 g (20 mmol) of this compound in 100 mL of deionized water. Add 0.80 g (20 mmol) of sodium hydroxide to the solution to deprotonate the carboxylic acid, forming the sodium pyrazine-2-carboxylate salt in situ. Stir until all solids have dissolved.

  • Dissolve Metal Salt: In a separate beaker, dissolve 2.50 g (10 mmol) of copper(II) sulfate pentahydrate in 50 mL of deionized water.

  • Reaction: Slowly add the copper(II) sulfate solution to the sodium pyrazine-2-carboxylate solution while stirring continuously at room temperature. A precipitate should form.

  • Heating: Attach the reflux condenser to the flask and heat the mixture to 60-70°C for 1 hour with continuous stirring.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using the Büchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of cold deionized water, followed by one 20 mL portion of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the resulting blue crystalline solid in a desiccator over silica gel or in a vacuum oven at 50°C to a constant weight.

Characterization: The final product can be characterized by techniques such as FT-IR spectroscopy to confirm the coordination of the carboxylate and pyrazine nitrogen to the copper center, and elemental analysis to confirm the chemical formula.

Protocol 2: Catalytic Oxidation of Cyclohexane

This protocol details the use of the synthesized [Cu(pzca)₂(H₂O)₂] complex for the catalytic oxidation of cyclohexane.

Materials:

  • [Cu(pzca)₂(H₂O)₂] (synthesized in Protocol 1)

  • Cyclohexane

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (CH₃CN)

  • Dodecane (internal standard for GC analysis)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 50 mL round-bottom flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath or heating block

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for analysis

Procedure:

  • Reaction Setup: To the 50 mL reaction flask, add 5.0 mg (approx. 0.014 mmol) of the [Cu(pzca)₂(H₂O)₂] catalyst.

  • Add Reagents: Add 10 mL of acetonitrile, followed by 1.0 mL (approx. 9.4 mmol) of cyclohexane and 50 µL of dodecane (internal standard).

  • Initiate Reaction: Place the flask in the oil bath preheated to 50°C and begin stirring. Add 1.0 mL (approx. 9.8 mmol) of 30% H₂O₂ dropwise to the mixture to start the reaction. Seal the flask and let the reaction proceed for 4 hours.

  • Quenching: After 4 hours, cool the reaction mixture to room temperature. Quench any unreacted hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until bubbling ceases.

  • Product Extraction: Transfer the mixture to a separatory funnel. Extract the organic products with 3 x 15 mL of diethyl ether.

  • Drying and Analysis: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent. The resulting solution is ready for analysis by Gas Chromatography (GC) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

  • GC Analysis: Inject a sample of the final solution into the GC. Identify and quantify the products by comparing their retention times and peak areas with those of authentic standards and the internal standard.

Visualizations

Workflow and Mechanism Diagrams

The following diagrams illustrate the general experimental workflow and a proposed catalytic mechanism.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation L 2-Pyrazinecarboxylic Acid (Ligand) Mix Mixing and Reaction (Heating) L->Mix M Metal Salt (e.g., CuSO₄) M->Mix Solvent1 Solvent (e.g., Water) Solvent1->Mix Isolate Isolation & Purification (Filtration, Washing) Mix->Isolate Cat [M(pzca)₂(H₂O)₂] Catalyst Isolate->Cat Reaction Catalytic Reaction (Heating) Cat->Reaction Add Catalyst Sub Substrate (e.g., Cyclohexane) Sub->Reaction Ox Oxidant (H₂O₂) Ox->Reaction Solvent2 Solvent (e.g., Acetonitrile) Solvent2->Reaction Workup Quenching & Extraction Reaction->Workup Analysis Product Analysis (GC) Workup->Analysis Products Products (Alcohol, Ketone) Analysis->Products G V5_PCA V⁵(PCA) V5_Peroxo [V⁵(PCA)(H₂O₂)] V5_PCA->V5_Peroxo + H₂O₂ H2O2_1 H₂O₂ V4_PCA V⁴(PCA) V5_Peroxo->V4_PCA Rate-Limiting Decomposition HOO_rad •OOH V4_PCA->V5_PCA Regeneration OH_rad •OH V4_PCA->OH_rad + H₂O₂ H2O2_2 H₂O₂ R_rad Alkyl Radical (R•) OH_rad->R_rad + RH - H₂O RH Alkane (RH) ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O₂ O2 O₂ ROOH Product (ROOH) ROO_rad->ROOH → Product

References

Application Notes: Oxidation of Organic Compounds Using 2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Pyrazinecarboxylic acid (Hpca), a stable and commercially available compound, serves as a highly efficient co-catalyst in the transition metal-catalyzed oxidation of a wide range of organic substrates.[1][2] Its application is particularly notable in systems employing vanadium catalysts and hydrogen peroxide (H₂O₂) as the primary oxidant.[3][4] This catalytic system operates under mild conditions and is effective for the oxidation of inert substrates like alkanes, as well as arenes, alcohols, and olefins.[1][2] this compound can function either as an additive (co-catalyst) or as a ligand within a metal complex catalyst, significantly enhancing the reaction rates and yields.[1][2]

Mechanism of Action The prevailing mechanism in the vanadium-PCA-H₂O₂ system involves the generation of highly reactive hydroxyl radicals (HO•).[3][4][5] The catalytic cycle is initiated by the interaction of the vanadium complex with hydrogen peroxide. This compound plays a crucial role in facilitating the reduction of the V(V) complex to a V(IV) species and/or promoting the formation of a vanadium peroxide derivative.[3][5] The resulting V(IV) species reacts with another molecule of H₂O₂ to generate the hydroxyl radical.[5] This radical then abstracts a hydrogen atom from the organic substrate, initiating the oxidation process.[4][5] The resulting substrate radical reacts rapidly with molecular oxygen (often from the air) to form a peroxyl radical, which is then converted to the corresponding alkyl hydroperoxide, the primary product in alkane oxidations.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Alkanes (e.g., Cyclohexane)

This protocol describes a general method for the oxidation of alkanes using a Vanadate/2-Pyrazinecarboxylic acid catalytic system with hydrogen peroxide as the oxidant in an acetonitrile solvent.

Materials:

  • Substrate (e.g., Cyclohexane)

  • Catalyst: Tetrabutylammonium vanadate ([n-Bu₄N]VO₃)

  • Co-catalyst: this compound (PCA)

  • Oxidant: Hydrogen peroxide (H₂O₂, typically 30-50% aqueous solution)

  • Solvent: Acetonitrile (CH₃CN)

  • Reducing Agent for analysis: Triphenylphosphine (PPh₃)

  • Internal Standard for GC analysis (e.g., Nitromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substrate (e.g., cyclohexane), [n-Bu₄N]VO₃, and this compound in acetonitrile. The typical molar ratio of catalyst to co-catalyst can vary, but PCA is generally used in concentrations several times higher than the vanadium complex.[4]

  • Initiation: Place the flask in a temperature-controlled bath (reactions are typically run between 20–70 °C).[4][6]

  • Oxidant Addition: Add the aqueous hydrogen peroxide solution to the stirred mixture to initiate the reaction. The reaction is often carried out in the presence of air (O₂), which participates in the reaction.[3][6]

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 4 hours).[6] Monitor the progress by taking aliquots at regular intervals for analysis.

  • Sample Work-up for Analysis:

    • Take a sample from the reaction mixture and add an internal standard (e.g., nitromethane).

    • To determine the total yield of oxygenated products (alcohols and ketones), treat the sample with an excess of triphenylphosphine (PPh₃).[6] This step reduces the initially formed alkyl hydroperoxides to their corresponding alcohols.[4][6]

  • Analysis: Analyze the samples by Gas Chromatography (GC) to quantify the concentration of products (e.g., cyclohexanol and cyclohexanone).[6]

Data Presentation

The following table summarizes the performance of the Vanadate/PCA system in the oxidation of various hydrocarbons.

SubstrateCatalyst SystemTemperature (°C)Time (h)Key ProductsTotal Turnover NumberReference
Methane[n-Bu₄N]VO₃ / PCA / H₂O₂ / Air754Methyl hydroperoxide, Methanol, Formaldehyde420[3][6]
Ethane[n-Bu₄N]VO₃ / PCA / H₂O₂ / Air754Alkyl hydroperoxides and derivatives2130[3][6]
Cyclohexane[n-Bu₄N]VO₃ / PCA / H₂O₂ / Air50-Cyclohexyl hydroperoxide, Cyclohexanol, CyclohexanoneYields up to 40%[4]
n-Heptane[n-Bu₄N]VO₃ / PCA / H₂O₂ / Air20-70-Isomeric heptyl hydroperoxides, heptanols, heptanones-[6]
Benzene[n-Bu₄N]VO₃ / PCA / H₂O₂ / Air20-70-Phenol-[4]

Visualizations

Experimental Workflow Diagram

G General Workflow for PCA-Catalyzed Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Substrate, Catalyst ([n-Bu4N]VO3), and Co-catalyst (PCA) in Acetonitrile B Set Temperature (20-70 °C) A->B 1 C Add Oxidant (H2O2) to Initiate Reaction B->C 2 D Stir under Air for Specified Time C->D 3 E Take Aliquot D->E 4 F Add PPh3 to Reduce Hydroperoxides to Alcohols E->F 5 G Analyze by Gas Chromatography (GC) F->G 6

Caption: General workflow for the oxidation of organic compounds.

Simplified Catalytic Cycle Diagram

G Simplified Mechanism of Hydroxyl Radical Generation V5_PCA V(V)-PCA Complex V4_PCA V(IV)-PCA Complex V5_PCA->V4_PCA + H2O2 - HOO• - H+ V4_PCA->V5_PCA + H2O2 - HO• - HO- HO_radical HO• (Hydroxyl Radical) V4_PCA->HO_radical H2O2_1 H2O2 H2O2_2 H2O2 Substrate Substrate (RH) HO_radical->Substrate H abstraction Product Oxidized Product (ROOH) Substrate->Product + O2, H+

Caption: Proposed catalytic cycle for hydroxyl radical generation.

References

Application of 2-Pyrazinecarboxylic Acid in Tuberculosis Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-Pyrazinecarboxylic acid, primarily through its amide prodrug form, Pyrazinamide (PZA), a cornerstone in the treatment of tuberculosis (TB). These notes detail the mechanisms of action, resistance, and key experimental protocols relevant to TB research and drug development.

Introduction: The Critical Role of Pyrazinamide in TB Therapy

Pyrazinamide, a synthetic derivative of this compound, is a first-line antitubercular drug essential for the short-course treatment of tuberculosis. Its primary importance lies in its potent sterilizing activity against semi-dormant or persistent Mycobacterium tuberculosis bacilli residing in acidic environments, such as within macrophages and inflamed tissues.[1][2] This unique characteristic allows for a reduction in the duration of TB therapy from 9-12 months to a standard 6-month regimen, significantly improving patient compliance and treatment outcomes.[1][2] PZA is a prodrug, meaning it requires conversion into its active form, pyrazinoic acid (POA), to exert its bactericidal effects.[3][4][5]

Mechanism of Action: From Prodrug to Active Metabolite

The mechanism of action of PZA is multifaceted and continues to be an active area of research. The widely accepted initial step is the conversion of PZA to its active form, pyrazinoic acid (POA).

Activation of Pyrazinamide

PZA passively diffuses into Mycobacterium tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into POA and ammonia.[3][5] This enzymatic conversion is critical, as PZA itself lacks intrinsic antimycobacterial activity. The acidic environment of the tuberculous lesions is thought to facilitate the accumulation of the protonated form of POA (HPOA) within the mycobacterial cell. Inside the neutral cytoplasm, HPOA dissociates, leading to intracellular acidification and disruption of cellular processes.[3][6]

PZA_Activation cluster_cell Mycobacterium tuberculosis PZA Pyrazinamide (PZA) PZA_inside PZA (intracellular) PZA->PZA_inside Passive Diffusion POA Pyrazinoic Acid (POA) PZA_inside->POA Hydrolysis Targets Downstream Targets POA->Targets Inhibits PZase Pyrazinamidase (PZase) (encoded by pncA) PZase->PZA_inside Catalyzes

Caption: Activation pathway of Pyrazinamide (PZA) in M. tuberculosis.
Proposed Cellular Targets of Pyrazinoic Acid

While the exact molecular targets of POA are still under investigation, several mechanisms have been proposed:

  • Disruption of Membrane Potential and Transport: The accumulation of POA is believed to disrupt membrane potential and interfere with energy production, crucial for the survival of M. tuberculosis in acidic environments.[6][7]

  • Inhibition of Coenzyme A Synthesis: A leading hypothesis suggests that POA binds to the aspartate decarboxylase, PanD, leading to its degradation. This blocks the synthesis of coenzyme A, a vital component in numerous metabolic pathways.[6]

  • Inhibition of Trans-translation: POA has been proposed to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a rescue system for stalled ribosomes.[6][7] However, more recent studies have cast doubt on this as the primary mechanism.[6]

  • Inhibition of Fatty Acid Synthase I (FAS-I): Early studies suggested that POA inhibits FAS-I, an enzyme required for fatty acid synthesis.[4][7] However, this is no longer considered the primary mechanism of action for PZA itself, though it may be a target for some PZA analogs.[8]

Mechanisms of Resistance

Resistance to PZA is a significant clinical challenge, particularly in multidrug-resistant TB (MDR-TB). The primary mechanism of resistance involves mutations in the pncA gene.[5][6][9]

  • pncA Gene Mutations: A wide variety of mutations, including single nucleotide polymorphisms, insertions, and deletions, have been identified throughout the pncA gene in PZA-resistant clinical isolates.[5][9][10] These mutations result in a loss or reduction of PZase activity, preventing the conversion of PZA to its active form, POA.[5][9]

  • Other Potential Resistance Mechanisms: In a smaller subset of PZA-resistant strains with a wild-type pncA gene, mutations in other genes have been identified, including:

    • rpsA: Mutations in the gene encoding ribosomal protein S1 have been found in some PZA-resistant strains.[6][8]

    • panD: Mutations in the gene for aspartate decarboxylase have also been linked to PZA resistance.[8][11]

PZA_Resistance cluster_cell Resistant M. tuberculosis PZA Pyrazinamide (PZA) No_POA No POA production PZA->No_POA No conversion pncA_mut Mutated pncA gene PZase_inactive Inactive/Deficient Pyrazinamidase (PZase) pncA_mut->PZase_inactive Leads to PZase_inactive->No_POA Results in Resistance PZA Resistance No_POA->Resistance

Caption: Primary mechanism of Pyrazinamide resistance in M. tuberculosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of PZA and POA.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide and Pyrazinoic Acid

CompoundOrganismpHMIC (µg/mL)Reference
PyrazinamideM. tuberculosis H37Rv5.9100[12]
PyrazinamideM. tuberculosis clinical isolates6.8≤12.5 - 100[13]
Pyrazinoic AcidM. tuberculosis5.6240 - 480[14]

Table 2: Half Maximal Inhibitory Concentration (IC50) of Pyrazinoic Acid

AssayTargetIC50 (mg/mL)Reference
Indirect Competitive ELISAPyrazinoic Acid1.16[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in PZA research.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of PZA using Broth Microdilution

This protocol is adapted from methods for determining PZA MIC at a neutral pH.[13]

Objective: To determine the lowest concentration of PZA that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Pyrazinamide stock solution

  • 96-well microtiter plates

  • PZA DST buffer (5.0 mL/L glycerol and 0.025% (vol/vol) Tween 80)[13]

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Harvest fresh colonies of M. tuberculosis from 7H10 or 7H11 agar plates.

    • Suspend the colonies in PZA DST buffer.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:50 in the same buffer to prepare the final inoculum.[13]

  • Plate Preparation:

    • Prepare serial twofold dilutions of PZA in 7H9 broth in a 96-well plate. A typical concentration range to test is 12.5 to 800 µg/mL.[13]

    • Include a drug-free well as a growth control.

  • Inoculation:

    • Inoculate each well with 200 µL of the final bacterial suspension, resulting in a final inoculum density of approximately 1.0–5.0 × 10^5 CFU/mL.[13]

  • Incubation:

    • Seal the plates and incubate at 37°C.

  • Reading Results:

    • After 7-14 days of incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of PZA that shows no visible growth.

MIC_Workflow start Start prep_inoculum Prepare M. tuberculosis inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate dilute_pza Prepare serial dilutions of PZA in 96-well plate dilute_pza->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination of PZA.
Protocol for the Wayne Pyrazinamidase (PZase) Assay

This classic method determines the ability of M. tuberculosis to produce functional PZase.

Objective: To qualitatively assess the PZase activity of M. tuberculosis isolates.

Materials:

  • M. tuberculosis isolates

  • Dubos broth base with Tween 80

  • Pyrazinamide

  • Ferrous ammonium sulfate

  • Sodium pyruvate

  • Agar

  • Screw-capped tubes (16 x 125 mm)

Procedure:

  • Medium Preparation:

    • Prepare Dubos broth base containing 100 µg/mL PZA and 2 mg/mL sodium pyruvate.

    • Dispense 5 mL of the medium into screw-capped tubes.

    • Autoclave to sterilize.

  • Inoculation:

    • Inoculate the tubes heavily with several loopsful of M. tuberculosis culture.

  • Incubation:

    • Incubate the tubes at 37°C for 4 days.

  • Developing the Reaction:

    • After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate to each tube.

  • Reading Results:

    • Observe the tubes for the development of a pink to red color in the agar, indicating the presence of pyrazinoic acid.

    • A positive result (pink/red color) indicates PZase activity (PZA susceptible).

    • A negative result (no color change) indicates a lack of PZase activity (PZA resistant).

Protocol for pncA Gene Sequencing for Resistance Detection

Molecular methods like gene sequencing provide a rapid and reliable way to detect PZA resistance.[16]

Objective: To identify mutations in the pncA gene associated with PZA resistance.

Materials:

  • M. tuberculosis isolates

  • DNA extraction kit

  • Primers specific for the pncA gene and its promoter region (e.g., pncA-F: 5′-GCTGGTCATGTTCGCGATCG-3′, pncA-R: 5′-CGCTTGCGGCGAGCGCTCCA-3′)[16]

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • DNA sequencing reagents and equipment

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from M. tuberculosis cultures using a validated method.

  • PCR Amplification:

    • Amplify the pncA gene and its promoter region using PCR with specific primers.

    • Typical PCR conditions: initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at 65°C, and extension at 72°C, with a final extension at 72°C.[16]

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • DNA Sequencing:

    • Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type pncA sequence from a reference strain (e.g., H37Rv).

    • Identify any nucleotide changes (substitutions, insertions, deletions) that may confer PZA resistance.

Conclusion

This compound, in the form of its prodrug Pyrazinamide, remains an indispensable tool in the global fight against tuberculosis. A thorough understanding of its mechanism of action, the molecular basis of resistance, and standardized experimental protocols are crucial for ongoing research and the development of new, more effective anti-TB regimens. The methodologies and data presented in these application notes provide a solid foundation for researchers dedicated to advancing tuberculosis treatment and control.

References

Application Notes and Protocols: 2-Pyrazinecarboxylic Acid as a Co-catalyst in Metal-Complex Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-pyrazinecarboxylic acid (Hpca) as a highly effective co-catalyst in metal-complex mediated oxidation reactions. The information compiled here, including detailed experimental protocols, quantitative data, and mechanistic diagrams, is intended to facilitate the application of this catalytic system in various research and development settings, particularly in the fields of organic synthesis and drug development.

Introduction

This compound is a simple, commercially available, and water-soluble heteroaromatic carboxylic acid.[1] It has been demonstrated to significantly enhance the catalytic activity of various transition metal complexes, most notably those of vanadium and manganese, in the oxidation of a wide range of organic substrates.[2][3] The addition of Hpca as a co-catalyst often leads to dramatically improved reaction rates and product yields under mild conditions, making it an attractive tool for selective organic transformations.[3] This catalytic system typically utilizes hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant.[1]

Key Applications

The metal-complex/Hpca catalytic system is versatile and has been successfully applied to the oxidation of various functional groups, including:

  • Alkanes: Selective oxidation of C-H bonds in alkanes to produce alcohols, ketones, and alkyl hydroperoxides.[4][5]

  • Alcohols: Efficient conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.

  • Alkenes and Aromatic Compounds: Oxidation of unsaturated and aromatic systems.[2]

The ability to perform these transformations under mild conditions makes this catalytic system particularly relevant for the synthesis of complex molecules and intermediates in the pharmaceutical industry. Pyrazinecarboxylic acid derivatives themselves are important scaffolds in medicinal chemistry, known to exhibit a range of biological activities.

Data Presentation: Quantitative Analysis of Catalytic Oxidations

The following tables summarize the quantitative data from representative metal-complex/Hpca catalyzed oxidation reactions.

Table 1: Vanadium-Catalyzed Oxidation of Cyclohexane with H₂O₂ and this compound [6]

CatalystCo-catalystSubstrateTemp (°C)Time (h)Product(s)Yield (%)Turnover Number (TON)
n-Bu₄NVO₃HpcaCyclohexane505Cyclohexanol & Cyclohexanone48~1000
VOSO₄HpcaCyclohexane505Cyclohexanol & Cyclohexanone~35-
VO(acac)₂HpcaCyclohexane505Cyclohexanol & Cyclohexanone~25-
VCl₃HpcaCyclohexane505Cyclohexanol & Cyclohexanone~15-

Yields are based on the initial amount of cyclohexane. Products were analyzed after reduction of the reaction mixture with triphenylphosphine to convert cyclohexyl hydroperoxide to cyclohexanol.

Table 2: Vanadium-Catalyzed Oxidation of Various Alkanes with H₂O₂ and this compound [7]

CatalystCo-catalystSubstrateTemp (°C)Time (h)Major Product(s)Total Yield (%)Total TON
[n-Bu₄N]VO₃HpcaMethane754Methyl hydroperoxide, Formaldehyde, Formic acid-420
[n-Bu₄N]VO₃HpcaEthane754Alkyl hydroperoxides and derivatives-2130
[n-Bu₄N]VO₃HpcaPropane--Alkyl hydroperoxides and derivatives--
[n-Bu₄N]VO₃Hpcan-Butane--Alkyl hydroperoxides and derivatives--

Experimental Protocols

Protocol 1: General Procedure for the Vanadium-Catalyzed Oxidation of Cyclohexane

This protocol is based on the highly efficient [n-Bu₄N]VO₃/Hpca system for the oxidation of cyclohexane.[4][5]

Materials:

  • Tetrabutylammonium metavanadate (n-Bu₄NVO₃)

  • This compound (Hpca)

  • Cyclohexane

  • Hydrogen peroxide (30-50% aqueous solution)

  • Acetonitrile (MeCN), anhydrous

  • Triphenylphosphine (PPh₃) for product analysis

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of n-Bu₄NVO₃ (e.g., 5 x 10⁻⁴ M) and this compound (e.g., 2 x 10⁻³ M) in acetonitrile.[6]

  • Add cyclohexane (e.g., 0.46 M) to the solution and stir to ensure homogeneity.[6]

  • Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 50 °C).[6]

  • Carefully add the hydrogen peroxide solution (e.g., 2.0 M) to the reaction mixture. Caution: Hydrogen peroxide is a strong oxidant.

  • Allow the reaction to proceed with vigorous stirring for the desired amount of time (e.g., 3-5 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by Gas Chromatography (GC).

  • For product quantification, quench the reaction by cooling to room temperature. To reduce the primary product, cyclohexyl hydroperoxide, to cyclohexanol for accurate GC analysis, add a small amount of solid triphenylphosphine to an aliquot of the reaction mixture and stir for 10-15 minutes before injection.[6]

  • Analyze the samples by GC to determine the concentrations of cyclohexanol and cyclohexanone.

Protocol 2: General Procedure for Manganese-Catalyzed Oxidation of Secondary Alcohols

This protocol provides a general guideline for the oxidation of secondary alcohols using a manganese(II) salt and a nitrogen-containing carboxylic acid co-catalyst, such as this compound or its analogue, picolinic acid.[8]

Materials:

  • Manganese(II) salt (e.g., Mn(OAc)₂, Mn(ClO₄)₂)

  • This compound (Hpca) or Picolinic acid

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (MeCN) or another suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the secondary alcohol (e.g., 0.5 M) in acetonitrile, add the manganese(II) salt (e.g., 0.05 mM) and this compound (e.g., 2.5 mM).[6]

  • Stir the mixture at room temperature to ensure all components are dissolved.

  • Slowly add the hydrogen peroxide (e.g., 0.75 M) to the reaction mixture. The addition can be done portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., aqueous sodium sulfite solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mechanistic Insights & Visualizations

The catalytic cycle of the vanadium/Hpca system is believed to proceed through a Fenton-like mechanism involving the generation of highly reactive hydroxyl radicals (HO•).[2] The presence of this compound is crucial as it can chelate to the vanadium center, stabilizing intermediate species and facilitating proton transfer steps, thereby accelerating the overall reaction rate.[1]

Caption: Proposed catalytic cycle for vanadium-catalyzed oxidation with Hpca co-catalyst.

Experimental Workflow start Start dissolve Dissolve Catalyst and Hpca in Solvent start->dissolve add_substrate Add Substrate dissolve->add_substrate equilibrate Equilibrate Temperature add_substrate->equilibrate add_oxidant Add H₂O₂ equilibrate->add_oxidant react Stir at Reaction Temperature add_oxidant->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify end End purify->end

Caption: General experimental workflow for metal-complex/Hpca catalyzed oxidation.

Application in Drug Development

While direct, documented applications of this specific catalytic system in the synthesis of marketed drugs are not widespread in publicly available literature, the functional group transformations it enables are highly relevant to pharmaceutical synthesis. This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. The ability to selectively oxidize C-H bonds or alcohols under mild conditions is a powerful tool for late-stage functionalization of complex molecules, a common strategy in drug discovery and development to create analogues for structure-activity relationship (SAR) studies.

The development of robust and selective oxidation methods using earth-abundant metals and green oxidants is a significant area of research in pharmaceutical process chemistry, aiming to replace harsher and less environmentally friendly traditional oxidation reagents.

Conclusion

The use of this compound as a co-catalyst in metal-complex catalyzed oxidations offers a powerful and versatile method for a range of important organic transformations. The mild reaction conditions, use of an environmentally benign oxidant, and high efficiency make this system a valuable tool for researchers in both academic and industrial settings. The provided protocols and data serve as a starting point for the exploration and optimization of these reactions for specific synthetic targets.

References

Application Notes: Synthesis and Applications of Metal Complexes with 2-Pyrazinecarboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pyrazinecarboxylic acid (Hpca) and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The interest in these compounds stems from their diverse structural features and significant applications in various fields, including catalysis, materials science, and medicine. This compound typically acts as a bidentate chelating ligand, coordinating to metal centers through a nitrogen atom of the pyrazine ring and an oxygen atom from the deprotonated carboxylate group, forming a stable five-membered ring[1][2]. This coordination behavior allows for the construction of mononuclear complexes, as well as more complex coordination polymers and metal-organic frameworks (MOFs)[3][4].

The resulting metal complexes exhibit a broad spectrum of chemical and physical properties, largely dictated by the nature of the metal ion and the overall coordination geometry. These properties make them suitable for various applications.

Key Applications:

  • Catalysis: Metal complexes derived from Hpca, particularly with vanadium, have shown remarkable efficiency as catalysts or co-catalysts in the oxidation of organic substrates like alkanes and cyclohexene[5][6]. The ligand can significantly enhance the catalytic activity of the metal center, enabling reactions to proceed under milder conditions[6].

  • Biological Activity: A significant area of research focuses on the biological applications of these complexes. Several studies have reported the potential of Hpca-metal complexes as anticancer and antimicrobial agents[7][8]. The complexation of the ligand with metal ions like copper, cobalt, or iron can enhance its biological efficacy compared to the free ligand[9]. The parent molecule is the active metabolite of the well-known antitubercular drug pyrazinamide[10].

  • Materials Science: The ability of Hpca to act as a bridging ligand facilitates the synthesis of coordination polymers with unique structural and magnetic properties[3][11]. These materials are of interest for applications in areas such as gas storage and molecular magnetism.

This document provides detailed protocols for the synthesis of representative metal complexes with this compound and its derivatives, along with characterization data and workflows for researchers in chemistry and drug development.

Experimental Protocols

Protocol 1: General Synthesis of Divalent Metal Complexes with a this compound Derivative

This protocol describes the synthesis of Cobalt(II) and Copper(II) complexes using N-(pyridin-2-yl)pyrazine-2-carboxamide (a derivative of Hpca), as reported in the literature. The general principle involves the reaction of a metal sulfate salt with the ligand in a 1:2 molar ratio.

Materials:

  • N-(pyridin-2-yl)pyrazine-2-carboxamide (PYPC2)

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Methanol or Ethanol

  • Distilled water

Procedure for Synthesis of [CoSO₄(PYPC2)₂]·5H₂O:

  • Prepare a methanolic solution of the ligand, PYPC2 (10 mmol).

  • Prepare an aqueous solution of CoSO₄·7H₂O (5 mmol, 1.405 g).

  • Mix the two solutions and heat the mixture in a boiling water bath with constant stirring for 30 minutes[9].

  • Allow the resulting solution to cool to room temperature. A light brown crystalline precipitate will form over 24 hours[9].

  • Alternatively, for an ethanolic synthesis, heat the mixture to 80°C for 1 hour and allow the solution to evaporate slowly at room temperature over 5 days to yield a dark brown precipitate[9].

  • Isolate the solid product by filtration.

  • Wash the precipitate with distilled water and purify with a mixed solvent system if necessary.

  • Dry the final product appropriately.

Procedure for Synthesis of [CuSO₄(PYPC2)₂]:

  • Prepare a methanolic solution of the ligand, PYPC2 (10 mmol).

  • Prepare an aqueous solution of CuSO₄·5H₂O (5 mmol, 1.248 g)[9].

  • Mix the two solutions and heat in a boiling water bath while stirring for 20 minutes[9].

  • Cool the solution to room temperature. A grey crystalline precipitate will form over 24 hours[9].

  • Isolate the product by filtration, wash with distilled water, and dry.

Protocol 2: Synthesis of Mixed-Ligand Hydrazine Metal Complexes

This protocol details the synthesis of divalent metal pyrazinecarboxylate complexes incorporating hydrazine as a secondary ligand.

Materials:

  • This compound (HpyzCOO)

  • Metal nitrate hydrates (e.g., Cd(NO₃)₂·4H₂O, Ni(NO₃)₂·6H₂O) or Manganese(II) acetate tetrahydrate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Distilled water

Procedure for M(pyzCOO)₂(N₂H₄)n·xH₂O Complexes:

  • Dissolve this compound (0.6205 g, 5 mmol) in 25 mL of distilled water[1].

  • In a separate beaker, dissolve the respective metal salt (2.5 mmol) in 25 mL of distilled water. For example, use 0.7712 g of Cd(NO₃)₂·4H₂O[1].

  • Add the metal salt solution to the ligand solution with constant stirring.

  • To this mixture, add hydrazine hydrate (1 mL, 20 mmol)[1].

  • Concentrate the resulting solution to approximately 30 mL by heating.

  • Allow the solution to stand for crystallization. The time required for crystal formation can vary from one hour for the cadmium complex to a couple of days for the nickel complex[1].

  • Collect the crystalline product by filtration, wash with a small amount of cold water, and dry in a desiccator.

Data Presentation

The following tables summarize representative quantitative data for synthesized metal complexes with this compound derivatives.

Table 1: Physical and Analytical Data for Co(II) and Cu(II) Complexes

Complex Formula Color Melting Point (°C) Yield (%)
[CoSO₄(PYPC2)₂]·5H₂O Light Brown >260 75

| [CuSO₄(PYPC2)₂] | Grey | >260 | 82 |

Data adapted from reference[9]. PYPC2 represents N-(pyridin-2-yl)pyrazine-2-carboxamide.

Table 2: Key Spectroscopic Data for Ligand and Complexes (cm⁻¹)

Compound ν(N-H) ν(C=O) Amide ν(M-N) ν(M-O)
PYPC2 Ligand 3349, 3256 1678 - -
[CoSO₄(PYPC2)₂]·5H₂O 3431 1640 409, 463 542

| [CuSO₄(PYPC2)₂] | 3254 | 1641 | 461, 442 | 696, 625 |

Data adapted from reference[9]. The shift of the C=O stretching frequency to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen[9]. The appearance of new bands at lower frequencies is attributed to the formation of metal-nitrogen and metal-oxygen bonds[9][12].

Table 3: UV-Visible Spectroscopic Data and Assignments

Compound Wavelength (nm) Assignment
[Zn(II) Complex] 375-362 n → π* (LMCT)
[Cu(II) Complex] 490-358 n → π* (LMCT)

| [Cu(II) Complex] | 690 | d → d transition |

Data for representative Zinc(II) and Copper(II) complexes with a this compound derivative ligand[12]. LMCT stands for Ligand-to-Metal Charge Transfer.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of these metal complexes and the coordination behavior of the this compound ligand.

Synthesis_Workflow reactants Reactants (Metal Salt + Ligand) dissolve Dissolution (in appropriate solvent) reactants->dissolve mixing Mixing & Stirring (Heat/Reflux if needed) dissolve->mixing crystallization Crystallization (Cooling or Evaporation) mixing->crystallization isolation Isolation (Filtration) crystallization->isolation washing Washing (with solvent) isolation->washing drying Drying washing->drying product Final Complex drying->product characterization Characterization (FTIR, UV-Vis, etc.) product->characterization

Caption: General experimental workflow for the synthesis of metal complexes.

Caption: Bidentate (N,O) coordination mode of 2-pyrazinecarboxylate.

References

Application Notes and Protocols for the Analytical Characterization of 2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Pyrazinecarboxylic acid (POA), the active metabolite of the antitubercular drug pyrazinamide, is a critical compound in pharmaceutical research.[1][2] Its accurate characterization is essential for quality control, metabolic studies, and the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography is a cornerstone technique for separating, identifying, and quantifying this compound in various matrices, including bulk drug substances and biological fluids. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase. The method's versatility allows for the determination of purity, the quantification of related substances, and stability testing. For mass spectrometry-compatible applications, volatile buffers like formic acid should be used instead of phosphoric acid.[3]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner to achieve a similar target concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. Instrumentation and Parameters:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., YMC Triart C18, 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution using a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 270 nm.[4]

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Calculate the purity or concentration by comparing the peak area of the sample to the peak area of the standard.

Quantitative Data Summary
ParameterValueReference
Column TypeC18[4]
Mobile PhaseAcetonitrile / Water / Formic Acid[3]
Detection Wavelength270 nm[4]

Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C F Inject Sample C->F D Prepare Mobile Phase (ACN/H2O/Formic Acid) E Equilibrate C18 Column D->E E->F G Isocratic Elution F->G H UV Detection (270 nm) G->H I Integrate Peak Area H->I J Compare with Standard I->J K Calculate Purity/ Concentration J->K

HPLC Analysis Workflow for this compound.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note NMR spectroscopy is an unparalleled tool for the structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. Complete and unambiguous assignment of chemical shifts is achievable through various 1D and 2D NMR techniques.[5]

Experimental Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.[6]

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Reference: Use the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or Tetramethylsilane (TMS) as an internal standard.

3. Data Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Quantitative Data Summary
NucleusChemical Shift (δ, ppm)MultiplicitySolvent
¹H~9.2sDMSO-d₆
¹H~8.9dDMSO-d₆
¹H~8.8dDMSO-d₆
¹³C~165s (C=O)DMSO-d₆
¹³C~148sDMSO-d₆
¹³C~147dDMSO-d₆
¹³C~145dDMSO-d₆
¹³C~144dDMSO-d₆

(Note: Exact chemical shifts may vary slightly based on solvent and concentration. The values provided are approximate based on typical spectra.)

Visualization

NMR_Workflow A Dissolve Sample in DMSO-d6 B Transfer to NMR Tube A->B C Acquire 1H & 13C Spectra (400 MHz) B->C D Process FID (Fourier Transform) C->D E Phase & Baseline Correction D->E F Assign Chemical Shifts & Integrate Peaks E->F G Structural Elucidation F->G

NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy

Application Note Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule exhibits characteristic absorption bands corresponding to O-H stretching of the carboxylic acid, C=O stretching, and vibrations of the pyrazine ring.[7][8] Both Attenuated Total Reflectance (ATR) and KBr pellet methods are suitable for analysis.[1]

Experimental Protocol

1. Sample Preparation:

  • ATR-FTIR: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

2. Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16-32 scans to improve the signal-to-noise ratio.

  • Background: Perform a background scan (air or empty KBr pellet) before scanning the sample.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of this compound.

Quantitative Data Summary
Wavenumber (cm⁻¹)AssignmentReference
~2450O-H stretch (broad, H-bonding)[7]
~1900O-H stretch (broad, H-bonding)[7]
1732-1715C=O stretch (Carboxylic Acid)[8]
1340-1300O-H in-plane deformation[7]
1310-1260C-O stretch[7]

Visualization

FTIR_Workflow cluster_prep Sample Preparation A Option 1: ATR (Place powder on crystal) C Acquire Background Spectrum A->C B Option 2: KBr Pellet (Mix, grind, and press) B->C D Acquire Sample Spectrum (4000-400 cm-1) C->D E Identify Characteristic Peaks D->E F Assign Functional Groups E->F

FTIR Analysis Workflow.
UV-Vis Spectroscopy

Application Note UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The pyrazine ring contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV region, typically between 200 and 370 nm.[9] This technique is useful for quantitative analysis using the Beer-Lambert law and for confirming the presence of the aromatic system.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol).

  • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8. A typical concentration is around 10 µg/mL.

2. Instrumentation and Parameters:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Scan Range: 200-400 nm.

  • Cuvette: 1 cm path length quartz cuvette.

  • Blank: Use the same solvent as used for the sample as a blank reference.

3. Data Analysis:

  • Record the wavelength of maximum absorbance (λmax).

  • For quantitative analysis, create a calibration curve by plotting absorbance vs. concentration for a series of standard solutions.

Quantitative Data Summary
ParameterValueReference
Absorption Range200 - 370 nm[9]
λmax~270 nm and ~315 nm (in water)[9]

Visualization

UVVis_Workflow A Prepare Dilute Solution in UV-Transparent Solvent B Set Spectrophotometer Baseline with Blank A->B C Scan Sample (200-400 nm) B->C D Determine λmax C->D E Quantify using Beer-Lambert Law D->E

UV-Vis Spectroscopy Workflow.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high specificity for identification. Electron Ionization (EI) can be used to generate a characteristic fragmentation pattern, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is typically used to observe the protonated molecule [M+H]⁺.[1]

Experimental Protocol

1. Sample Preparation:

  • GC-MS: Derivatization (e.g., silylation) may be required to increase the volatility of the carboxylic acid. Dissolve the derivatized sample in a suitable organic solvent.

  • LC-MS: Prepare a dilute solution (1-10 µg/mL) of the sample in the mobile phase used for LC separation.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer coupled with a GC or LC system.

  • Ionization Mode:

    • EI (for GC-MS): 70 eV.[1]

    • ESI (for LC-MS): Positive ion mode to detect [M+H]⁺.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 20-200.

3. Data Analysis:

  • Determine the molecular weight from the molecular ion peak (e.g., m/z 124 in EI, m/z 125 [M+H]⁺ in ESI).[1]

  • Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a library database (e.g., NIST).[10]

Quantitative Data Summary
ParameterValue (m/z)Ionization ModeReference
Molecular FormulaC₅H₄N₂O₂-[1]
Molecular Weight124.10 g/mol -[1]
[M+H]⁺ (Precursor Ion)125.0346ESI (MS-MS)[1]
Major EI Fragments80, 53, 79, 26, 28EI[1]

Visualization

MS_Workflow A Sample Introduction (via GC or LC) B Ionization (EI or ESI) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Detection C->D E Generate Mass Spectrum D->E F Identify Molecular Ion & Fragmentation Pattern E->F

Mass Spectrometry General Workflow.

Thermal Analysis (TGA/DTA)

Application Note

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of this compound. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference. For this compound, these methods can determine the melting point and decomposition temperature, which are key physical properties for material characterization. The compound typically shows a single-step complete decomposition.[11][12]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 3-5 mg of the this compound sample into a TGA/DTA crucible (typically aluminum or platinum).

2. Instrumentation and Parameters:

  • Analyzer: A simultaneous TGA/DTA or TGA/DSC instrument.

  • Temperature Program: Heat the sample from ambient temperature to 300 °C at a constant rate of 10 °C/min.

  • Atmosphere: Inert atmosphere (e.g., Nitrogen) with a flow rate of 50 mL/min.

3. Data Analysis:

  • From the TGA curve, determine the onset temperature of decomposition and the total mass loss.

  • From the DTA curve, identify the peak temperature of endothermic or exothermic events. The melting point is observed as a sharp endothermic peak.

Quantitative Data Summary
ParameterValueTechniqueReference
Melting Point222-225 °C-
DecompositionSingle-step, endothermicTGA/DTA[12]
Decomposition Peak~229 °CDTA[12]

Visualization

TGA_Workflow A Weigh 3-5 mg Sample into Crucible B Heat at 10 °C/min under N2 atmosphere A->B C Simultaneously Record Mass Loss (TGA) & Heat Flow (DTA) B->C D Analyze TGA/DTA Curves C->D E Determine Melting Point & Decomposition Temperature D->E

References

Application Notes and Protocols for Studying 2-Pyrazinecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for studying the reactions of 2-Pyrazinecarboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The protocols outlined below cover key transformations including esterification, amidation, and decarboxylation, along with methods for reaction monitoring and product characterization.

Introduction

This compound (PCA), also known as pyrazinoic acid, is the active metabolite of the front-line anti-tuberculosis drug pyrazinamide.[1] Its derivatives are of great interest in the development of new therapeutic agents, particularly antimycobacterial and antimicrobial compounds.[2] Understanding the reactivity of the pyrazine ring and the carboxylic acid group is crucial for the synthesis of novel analogs with improved pharmacological properties. This document details the experimental procedures for key chemical transformations of PCA.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Handling: this compound is typically an off-white to beige powder.[3][4] Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[5]

  • First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, flush with water as a precaution. If swallowed, rinse the mouth with water. Seek medical attention if any symptoms persist.[3]

Key Reactions and Experimental Protocols

This section details the experimental protocols for the esterification, amidation, and decarboxylation of this compound. A general experimental workflow is depicted below.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Products cluster_analysis Analysis & Purification PCA This compound Esterification Esterification PCA->Esterification Alcohol, Acid Catalyst Amidation Amidation PCA->Amidation Amine, Coupling Agent Decarboxylation Decarboxylation PCA->Decarboxylation Heat or Catalyst Ester Pyrazine-2-carboxylate Ester Esterification->Ester Amide Pyrazine-2-carboxamide Amidation->Amide Pyrazine Pyrazine Decarboxylation->Pyrazine Monitoring Reaction Monitoring (TLC, HPLC) Ester->Monitoring Amide->Monitoring Pyrazine->Monitoring Purification Purification (Crystallization, Chromatography) Monitoring->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

General experimental workflow for this compound reactions.
Esterification of this compound

The esterification of this compound is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6]

Protocol: Synthesis of Ethyl Pyrazine-2-carboxylate

This protocol is adapted from a general Fischer esterification procedure.[2][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.24 g, 10 mmol) and absolute ethanol (20 mL).

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 50 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl pyrazine-2-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield the pure ester.

ParameterValueReference
Reactants This compound, Ethanol[2]
Catalyst Concentrated Sulfuric Acid[2]
Reaction Time 4-6 hoursAdapted from[7]
Temperature Reflux (~78-80 °C)[9]
Typical Yield 65-90%[10][11]
Amidation of this compound

Amidation can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.

Protocol: Synthesis of N-Benzylpyrazine-2-carboxamide

This protocol is based on the synthesis of substituted N-benzylpyrazine-2-carboxamides.[3]

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.24 g, 10 mmol) in dry toluene (40 mL). Add thionyl chloride (1.5 equivalents, 1.78 g, 15 mmol) dropwise. Heat the mixture to reflux for 1 hour. After cooling, remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation Reaction: Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone (40 mL). In a separate flask, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in dry acetone (20 mL). Add the acid chloride solution dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.[12]

  • Work-up: Pour the reaction mixture into cold water. Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-benzylpyrazine-2-carboxamide.

ParameterValueReference
Reactants This compound, Thionyl Chloride, Benzylamine, Triethylamine[3]
Reaction Time 1 hr (acid chloride), 1-2 hr (amidation)[3]
Temperature Reflux (acid chloride), Room Temperature (amidation)[3]
Yield 81% (for a similar derivative)[3]
Melting Point 101.9–103.1 °C (for a similar derivative)[3]
Decarboxylation of this compound

The decarboxylation of aromatic carboxylic acids can be challenging but can be achieved by heating, sometimes in the presence of a copper catalyst.

Protocol: Thermal Decarboxylation of this compound

This protocol is based on the thermal decomposition studies of pyrazinecarboxylic acids.[10][13]

  • Reaction Setup: Place this compound (1.24 g, 10 mmol) in a round-bottom flask equipped for distillation.

  • Heating: Heat the flask in a sand bath or with a heating mantle. The decarboxylation of this compound is reported to occur with an endothermic peak at 229 °C, leading to complete decomposition into gaseous products.[10]

  • Product Collection: The product, pyrazine, can be collected by distillation if the reaction is performed under controlled conditions.

  • Purification: The collected pyrazine can be further purified by redistillation.

Protocol: Copper-Catalyzed Decarboxylation (General Approach)

This is a general approach adapted from protocols for copper-catalyzed decarboxylation of aromatic carboxylic acids.[14][15]

  • Reaction Setup: In a reaction vessel, combine this compound (10 mmol), copper(I) oxide (0.5 mmol), and a ligand such as 1,10-phenanthroline (1 mmol) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or quinoline.

  • Reaction Conditions: Heat the mixture to 150-200 °C under an inert atmosphere for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous acid and brine. The organic layer is then dried and concentrated.

  • Purification: The crude pyrazine is purified by column chromatography or distillation.

ParameterThermal DecarboxylationCopper-Catalyzed Decarboxylation
Temperature ~229 °C[10]150-200 °C[14]
Catalyst NoneCopper(I) oxide, 1,10-phenanthroline[14]
Reaction Time VariesSeveral hours
Typical Yield Not reportedNot reported for PCA

Analytical Characterization

The starting material, intermediates, and final products should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueThis compoundEthyl Pyrazine-2-carboxylateN-Benzylpyrazine-2-carboxamide
¹H NMR Signals for pyrazine ring protons and carboxylic acid proton.Signals for pyrazine ring, ethyl group (quartet and triplet).Signals for pyrazine ring, benzyl group, and amide proton.[3]
¹³C NMR Signals for pyrazine ring carbons and carboxyl carbon.Signals for pyrazine ring, ester carbonyl, and ethyl carbons.Signals for pyrazine ring, amide carbonyl, and benzyl carbons.[3]
IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-O stretch (~1300).C=O stretch (~1720), C-O stretch (~1250).N-H stretch (~3300), C=O stretch (~1660).[3]
Mass Spec [M+H]⁺ at m/z 125.[M+H]⁺ at m/z 153.[M+H]⁺ at m/z 214.

Role in Biological Signaling Pathways

Pyrazinoic acid, the active form of pyrazinamide, plays a crucial role in the mechanism of action against Mycobacterium tuberculosis. It has been shown to inhibit the biosynthesis of Coenzyme A (CoA) by targeting the enzyme aspartate decarboxylase (PanD).[4][16]

cluster_pathway Coenzyme A Biosynthesis Pathway in M. tuberculosis Aspartate L-Aspartate beta_Alanine β-Alanine Aspartate->beta_Alanine PanD (Aspartate Decarboxylase) Pantothenate Pantothenate beta_Alanine->Pantothenate PanC CoA Coenzyme A Pantothenate->CoA Multiple Steps POA Pyrazinoic Acid (PCA) POA->Inhibition Inhibits

Inhibition of the Coenzyme A biosynthesis pathway by Pyrazinoic Acid.

The binding of pyrazinoic acid to PanD competitively inhibits the conversion of L-aspartate to β-alanine, a crucial precursor for pantothenate and subsequently CoA synthesis.[5][17] This disruption of CoA metabolism is a key mechanism of its antitubercular activity.[18]

Conclusion

The experimental protocols and data presented provide a comprehensive guide for researchers working with this compound. The ability to perform esterification, amidation, and decarboxylation reactions opens up avenues for the synthesis of a wide range of derivatives for drug discovery and other applications. Understanding the role of pyrazinoic acid in inhibiting the Coenzyme A biosynthesis pathway in M. tuberculosis provides a rational basis for the design of new antitubercular agents. Proper adherence to safety protocols and the use of appropriate analytical techniques are essential for successful and safe experimentation.

References

Application Notes and Protocols: 2-Pyrazinecarboxylic Acid in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-pyrazinecarboxylic acid as a versatile starting material for the synthesis of novel heterocyclic compounds with diverse biological activities. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a key heterocyclic building block, recognized as the active metabolite of the first-line antitubercular drug, pyrazinamide.[1] Its inherent biological significance and versatile chemical reactivity make it an attractive scaffold for the development of new therapeutic agents. The pyrazine ring system is a common motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document outlines synthetic methodologies for converting this compound into various novel heterocyclic structures and details the protocols for evaluating their biological potential.

Synthesis of Novel Heterocyclic Compounds

This compound serves as a precursor for a variety of heterocyclic systems, primarily through derivatization of its carboxylic acid group. Key synthetic strategies involve the formation of amides, hydrazides, and subsequent cyclization reactions to yield five- and six-membered heterocyclic rings.

Synthesis of Pyrazine-2-carboxamide Derivatives

The most common derivatization of this compound is the formation of amides. These compounds have shown significant potential as antimycobacterial, antifungal, and anticancer agents.

This protocol describes the synthesis of N-substituted pyrazine-2-carboxamides via an acyl chloride intermediate.

Materials:

  • Substituted this compound (e.g., 6-chloro-pyrazine-2-carboxylic acid)

  • Thionyl chloride (SOCl₂)

  • Dry benzene or toluene

  • Appropriately substituted aniline or amine

  • Dry pyridine or acetone

  • Cold water

  • Aqueous ethanol for recrystallization

Procedure:

  • A mixture of the desired this compound (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.[2]

  • Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.[2]

  • The crude acyl chloride is dissolved in dry acetone (50 mL).[2]

  • This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.[2]

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.[2]

  • The reaction mixture is then poured into cold water (200 mL).[2]

  • The precipitated crude amide is collected by filtration and recrystallized from aqueous ethanol to yield the pure product.[2]

G PyrazineCOOH This compound AcylChloride Pyrazine-2-carbonyl chloride PyrazineCOOH->AcylChloride SOCl2 Amide N-Substituted Pyrazine-2-carboxamide AcylChloride->Amide Pyridine Amine R-NH2 (Amine/Aniline) Amine->Amide

Caption: General synthesis of N-substituted pyrazine-2-carboxamides.

Synthesis of Pyrazine-2-carbohydrazide and its Derivatives (Oxadiazoles and Triazoles)

Pyrazine-2-carbohydrazide is a key intermediate for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known for their broad spectrum of biological activities.

  • Esterification: this compound is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl pyrazinoate.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to produce pyrazine-2-carbohydrazide.[3]

  • A mixture of pyrazine-2-carbohydrazide (1 mmol) and a substituted aromatic acid (1 mmol) is heated in the presence of a dehydrating agent like POCl₃ or PPA.

  • The reaction mixture is heated for several hours, then cooled and poured into ice water.

  • The precipitate is filtered, washed with a sodium bicarbonate solution, and recrystallized from a suitable solvent like ethanol.

  • Pyrazine-2-carbohydrazide is reacted with an appropriate isothiocyanate in a solvent like ethanol to form a thiosemicarbazide intermediate.

  • The thiosemicarbazide is then cyclized in the presence of a base (e.g., NaOH) or an oxidizing agent (e.g., I₂ in NaOH) to yield the triazole derivative.

G PyrazineCOOH This compound Ester Ethyl Pyrazinoate PyrazineCOOH->Ester EtOH, H+ Hydrazide Pyrazine-2-carbohydrazide Ester->Hydrazide N2H4·H2O Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole POCl3 Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide AromaticAcid R-COOH AromaticAcid->Oxadiazole Isothiocyanate R-NCS Isothiocyanate->Thiosemicarbazide Triazole 1,2,4-Triazole Derivative Thiosemicarbazide->Triazole Base/Oxidant G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Start This compound Derivatization Chemical Derivatization (e.g., Amidation, Hydrazide formation) Start->Derivatization Cyclization Cyclization Reactions Derivatization->Cyclization Purification Purification & Characterization (Chromatography, Spectroscopy) Cyclization->Purification Compound Pure Heterocyclic Compound Purification->Compound Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Compound->Screening DoseResponse Dose-Response Studies (MIC, IC50 determination) Screening->DoseResponse Lead Lead Compound Identification DoseResponse->Lead

References

Application Notes and Protocols: Antimicrobial and Antifungal Assays for 2-Pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial and antifungal properties of 2-pyrazinecarboxylic acid derivatives. The included protocols are intended to serve as a guide for researchers in the screening and development of novel therapeutic agents.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Notably, pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a first-line medication for the treatment of tuberculosis. This has spurred further investigation into other derivatives for their potential as antimicrobial and antifungal agents. This document outlines the key assays and protocols for assessing the efficacy of these compounds against various pathogenic microorganisms.

Data Presentation: In Vitro Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentrations (MIC) of various this compound derivatives against a panel of bacterial and fungal strains. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of this compound Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
Piperazine DerivativesEscherichia coli50[1]
Pseudomonas aeruginosa25[1]
Bacillus subtilisNot specified[1]
Staphylococcus aureusNot specified[1]
Triazolo[4,3-a]pyrazine DerivativesStaphylococcus aureus32[2][3]
Escherichia coli16[2][3]
Salicylanilide Pyrazine-2-carboxylatesGram-positive strains (general)≥ 0.98 (µmol/L)[4]
Pyrazine-2-carbohydrazide DerivativesMycobacterium tuberculosis H37Rv1.56[5]

Table 2: Antifungal Activity of this compound Derivatives

Compound TypeFungal StrainMIC (µg/mL)Reference
Piperazine DerivativesCandida albicans3.125[1]
Salicylanilide Pyrazine-2-carboxylatesMould strains (general)≥ 1.95 (µmol/L)[4]
Pyrazine-2-carbohydrazide DerivativesAspergillus nigerSignificant inhibition[5]
Pyrazine EstersRhizoctonia solaniEC50 = 0.0191[6]
Pythium nicotianaeEC50 = 0.1870[6]

Experimental Protocols

Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the organism to the compound.

Protocol:

  • Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Inoculate Agar Plates: Uniformly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the prepared inoculum.

  • Prepare Wells: Aseptically punch wells (6-8 mm in diameter) into the agar plates.

  • Add Test Compound: Add a known concentration of the this compound derivative (dissolved in a suitable solvent like DMSO) to each well. A solvent control well must be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth.

Protocol:

  • Prepare Stock Solution: Dissolve the this compound derivative in a suitable solvent to a known stock concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare Inoculum: Prepare a microbial suspension and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Inoculate Microtiter Plate: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis S1 Synthesis of 2-Pyrazinecarboxylic Acid Derivatives S2 Purification & Characterization (NMR, MS, IR) S1->S2 A1 Primary Screening (Agar Well Diffusion) S2->A1 Test Compounds A2 Quantitative Assay (Broth Microdilution) A1->A2 A3 Determination of MIC A2->A3 D1 Structure-Activity Relationship (SAR) A3->D1 D2 Lead Compound Identification D1->D2 mechanism_of_action compound 2-Pyrazinecarboxylic Acid Derivative target_enzyme GlcN-6-P Synthase compound->target_enzyme Binds to and inhibits product Glucosamine-6-P target_enzyme->product Catalyzes inhibition Inhibition substrate Fructose-6-P + Glutamine substrate->target_enzyme Substrates pathway Peptidoglycan Synthesis product->pathway cell_death Bacterial Cell Death pathway->cell_death Essential for cell wall integrity

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Pyrazinecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Pyrazinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The two most prevalent starting materials for the synthesis of this compound are 2-methylpyrazine and 2-cyanopyrazine. The choice between these precursors often depends on availability, cost, and the desired scale of the reaction.

Q2: What are the primary synthesis routes for this compound?

A2: The two main synthesis routes are:

  • Oxidation of 2-methylpyrazine: This method involves the oxidation of the methyl group on the pyrazine ring to a carboxylic acid.

  • Hydrolysis of 2-cyanopyrazine: This route involves the conversion of a nitrile group to a carboxylic acid through hydrolysis.

Q3: What are the typical yields for these synthesis methods?

A3: Yields can vary significantly based on the specific reaction conditions and purification methods. Oxidation of 2-methylpyrazine with potassium permanganate can achieve yields of over 75%.[1] The hydrolysis of 2-cyanopyrazine under alkaline conditions has been reported with yields around 89.6%.[2]

Q4: What are the main challenges in the synthesis of this compound?

A4: Common challenges include:

  • Over-oxidation: In the oxidation of 2-methylpyrazine, the reaction can sometimes proceed to form pyrazine-2,5-dicarboxylic acid as a significant byproduct.[1]

  • Incomplete reaction: Both oxidation and hydrolysis reactions may not go to completion, leading to purification difficulties.

  • Product isolation and purification: Separating the desired this compound from byproducts, unreacted starting materials, and reaction media can be challenging.

Q5: How can I purify the final this compound product?

A5: Common purification techniques include:

  • Recrystallization: This is a widely used method to obtain high-purity crystalline this compound.

  • Extraction: Liquid-liquid extraction can be employed to separate the product from the reaction mixture. For instance, after hydrolysis of 2-cyanopyrazine, the product can be extracted with alcohol after neutralization and evaporation.[2]

  • Column Chromatography: For removal of persistent impurities, column chromatography can be an effective purification method.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Synthesis Route 1: Oxidation of 2-Methylpyrazine

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Oxidation - Increase reaction time: Monitor the reaction progress using TLC or other analytical methods to ensure completion.
- Optimize temperature: The reaction temperature is a critical parameter. For KMnO₄ oxidation, a temperature range of 30-100°C has been reported.[5]
- Check oxidant-to-substrate ratio: An insufficient amount of the oxidizing agent will result in an incomplete reaction. The molar ratio of 2,5-dimethylpyrazine to potassium permanganate can be in the range of 2-5:1.[1]
Over-oxidation to Pyrazine-2,5-dicarboxylic acid - Control the amount of oxidizing agent: Use a controlled amount of potassium permanganate to favor the formation of the mono-oxidized product.[1]
- Use an inhibitor: The presence of an inhibitor, such as a protonic solvent like formic acid, can help to control the oxidation and improve the selectivity for the desired product.[5]
Product Loss During Workup - Optimize extraction solvent: Ensure the solvent used for extraction has a good affinity for this compound and is immiscible with the aqueous layer.
- Careful pH adjustment: When precipitating the product by adjusting the pH, do so slowly and with good stirring to ensure complete precipitation and to avoid the formation of fine particles that are difficult to filter.

Issue 2: Presence of Green/Brown Manganese Dioxide (MnO₂) Precipitate

Potential Cause Troubleshooting Step
Byproduct of KMnO₄ Oxidation - Hot filtration: Filter the reaction mixture while it is still hot to remove the MnO₂ precipitate, which is less soluble at higher temperatures.[5]
- Washing the filter cake: Wash the MnO₂ filter cake with hot water to recover any adsorbed product.
- Use of a filter aid: Employing a filter aid like celite can help to improve the filtration of fine MnO₂ particles.
Synthesis Route 2: Hydrolysis of 2-Cyanopyrazine

Issue 1: Incomplete Hydrolysis

Potential Cause Troubleshooting Step
Insufficient Reaction Time or Temperature - Increase reaction duration: The hydrolysis of 2-cyanopyrazine can take several hours (4-12 hours) under reflux conditions.[2]
- Ensure adequate temperature: Maintain the reaction at a consistent reflux temperature to ensure the reaction proceeds at an optimal rate.
Incorrect pH - Maintain alkaline conditions: The hydrolysis is typically carried out under alkaline conditions using a base like sodium hydroxide. Ensure the pH remains sufficiently high throughout the reaction. The hydrolysis of nitriles is influenced by pH.[6]
Low Concentration of Base - Check the molar ratio of base to nitrile: A sufficient molar excess of the base is required to drive the reaction to completion. A molar ratio of 2-cyanopyridine to sodium hydroxide of 1:1.0-1.3 has been reported.[2]

Issue 2: Difficulty in Isolating the Product

Potential Cause Troubleshooting Step
Product remains in solution after neutralization - Evaporate to dryness: After neutralization, evaporating the reaction mixture to dryness can facilitate the subsequent extraction of the product.[2]
- Optimize extraction solvent: Use a polar solvent like ethanol for the extraction of the solid residue to effectively dissolve the this compound.[2]
Formation of emulsions during extraction - Add brine: Adding a saturated sodium chloride solution can help to break up emulsions.
- Centrifugation: If emulsions persist, centrifugation can be an effective method for separating the layers.

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Oxidation of 2-Methylpyrazine

Oxidizing Agent Catalyst/Inhibitor Temperature (°C) Reaction Time (h) Yield (%) Reference
Potassium Permanganate (KMnO₄)Formic acid557.550.1[5]
Potassium Permanganate (KMnO₄)--->75[1]
Hydrogen Peroxide (H₂O₂)Vanadium complex/Pyrazine-2-carboxylic acid20-754-[7][8][9]

Note: The yield for the H₂O₂ oxidation is not specified for 2-methylpyrazine directly but the system is shown to be effective for oxidizing alkanes.

Table 2: Reaction Conditions for the Hydrolysis of 2-Cyanopyridine

Base Molar Ratio (Nitrile:Base) Temperature (°C) Reaction Time (h) pH (Neutralization) Yield (%) Reference
Sodium Hydroxide (NaOH)1:1.0-1.3Reflux (from 50-70)4-122.5-6.589.6[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Methylpyrazine with KMnO₄

Materials:

  • 2,5-dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Formic acid (inhibitor)

  • Water

  • Sulfuric acid (for acidification)

  • Ether or other suitable extraction solvent

Procedure:

  • In a four-neck flask equipped with a condenser, stirrer, dropping funnel, and thermometer, add 20g of 2,5-dimethylpyrazine.

  • Heat the flask to 55°C.

  • Prepare a 5% KMnO₄ solution containing 50ml of formic acid inhibitor.

  • Add the KMnO₄ solution dropwise to the flask over 4 hours.

  • After the addition is complete, continue stirring the reaction for another 3.5 hours.

  • Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the filter residue with hot water (60°C).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Cool the concentrated solution to 0-5°C and acidify with 90% sulfuric acid to a pH of 2 to precipitate the product.

  • Filter the precipitate to obtain the first crop of the product.

  • Extract the mother liquor with ether.

  • Distill the ether extract under reduced pressure to obtain a second crop of the product.[5]

Protocol 2: Synthesis of this compound via Hydrolysis of 2-Cyanopyridine

Materials:

  • 2-cyanopyridine

  • Deionized water

  • 30% Sodium hydroxide (NaOH) solution

  • 30% Hydrochloric acid (HCl) solution

  • Ethanol (or other suitable alcohol for extraction)

Procedure:

  • In a three-necked flask, add 100g of 2-cyanopyridine and 200g of deionized water.

  • Begin stirring and heat the mixture to 50°C.

  • Slowly add 128.2g of 30% sodium hydroxide solution.

  • After the addition, continue to heat the mixture to reflux and maintain for 4 hours.

  • After the reflux, distill off approximately 50g of water.

  • Cool the reaction solution to 20°C.

  • Neutralize the solution by adding 30% hydrochloric acid until the pH reaches 2.5.

  • Evaporate the neutralized solution to dryness under steam heating, with a final still temperature of around 120°C.

  • To the solid residue, add 300g of ethanol and maintain the temperature at 55°C while stirring for 2 hours to dissolve the product.

  • Filter the hot solution.

  • Cool the filtrate to induce crystallization of the this compound.

  • Filter the crystals and dry them in an oven to obtain the final product.[2]

Visualizations

Synthesis_Workflow_Oxidation Start 2-Methylpyrazine Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reaction_Mixture Reaction Mixture (Product, MnO2, etc.) Oxidation->Reaction_Mixture Filtration Hot Filtration Reaction_Mixture->Filtration Filtrate Aqueous Filtrate Filtration->Filtrate MnO2_Waste MnO2 Waste Filtration->MnO2_Waste Concentration Concentration Filtrate->Concentration Acidification Acidification (e.g., H2SO4) Concentration->Acidification Precipitation Precipitation/ Crystallization Acidification->Precipitation Purification Filtration & Drying Precipitation->Purification Final_Product 2-Pyrazinecarboxylic Acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via oxidation of 2-methylpyrazine.

Synthesis_Workflow_Hydrolysis Start 2-Cyanopyrazine Hydrolysis Alkaline Hydrolysis (e.g., NaOH, Reflux) Start->Hydrolysis Reaction_Mixture Reaction Mixture (Sodium Pyrazinoate) Hydrolysis->Reaction_Mixture Neutralization Neutralization (e.g., HCl) Reaction_Mixture->Neutralization Evaporation Evaporation to Dryness Neutralization->Evaporation Solid_Residue Solid Residue Evaporation->Solid_Residue Extraction Extraction (e.g., Ethanol) Solid_Residue->Extraction Filtration Filtration Extraction->Filtration Crystallization Crystallization Filtration->Crystallization Purification Filtration & Drying Crystallization->Purification Final_Product 2-Pyrazinecarboxylic Acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via hydrolysis of 2-cyanopyrazine.

Troubleshooting_Low_Yield_Oxidation Start Low Yield in 2-Methylpyrazine Oxidation Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Over_Oxidation Over-oxidation to Di-acid? Start->Over_Oxidation Workup_Loss Product Loss During Workup? Start->Workup_Loss Increase_Time_Temp Increase Reaction Time/ Optimize Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Ratio Check Oxidant: Substrate Ratio Incomplete_Reaction->Check_Ratio Yes Control_Oxidant Control Amount of Oxidizing Agent Over_Oxidation->Control_Oxidant Yes Use_Inhibitor Use an Inhibitor (e.g., Formic Acid) Over_Oxidation->Use_Inhibitor Yes Optimize_Extraction Optimize Extraction Solvent & pH Workup_Loss->Optimize_Extraction Yes

Caption: Troubleshooting logic for low yield in the oxidation of 2-methylpyrazine.

References

Technical Support Center: Optimizing Yields of 2-Pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Pyrazinecarboxylic acid derivatives. The information is presented in a practical, question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of this compound Precursors

Q1: My yield of 2-cyanopyrazine from 2-chloropyrazine is consistently low. What are the common pitfalls?

A1: Low yields in the cyanation of 2-chloropyrazine are often due to incomplete reaction, side reactions, or suboptimal catalyst performance. Here are some troubleshooting steps:

  • Moisture Control: Ensure all reactants and solvents are anhydrous. Water can react with the cyanide source and deactivate the catalyst.

  • Catalyst Choice and Loading: Palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., dppf), are commonly used. Ensure the correct catalyst loading is used, as too little can lead to incomplete conversion and too much can lead to side reactions.

  • Cyanide Source: Use a high-purity cyanide source like Zn(CN)₂ or KCN. When using KCN, the addition of a phase-transfer catalyst (e.g., 18-crown-6) can improve solubility and reaction rate.

  • Temperature Control: The reaction temperature is critical. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition of the starting material and product. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature for your specific substrate.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Q2: I am preparing this compound by hydrolysis of 2-cyanopyrazine, but the yield is poor and I observe amide formation. How can I drive the reaction to completion?

A2: Incomplete hydrolysis of the nitrile to the carboxylic acid is a common issue, often resulting in the formation of the corresponding amide as a major byproduct. Both acidic and basic conditions can be employed for this hydrolysis.[1]

  • Acid Hydrolysis:

    • Strong Acid and High Temperature: Use a strong acid such as concentrated HCl or H₂SO₄ and heat the reaction mixture to reflux.[2] The high temperature is necessary to hydrolyze the intermediate amide.

    • Reaction Time: Ensure a sufficient reaction time. Monitor the reaction by TLC to confirm the disappearance of the starting material and the intermediate amide.

  • Base Hydrolysis:

    • Strong Base: Use a strong base like NaOH or KOH in an aqueous or alcoholic solution.[2]

    • Work-up: After the reaction is complete, the resulting carboxylate salt needs to be acidified with a strong acid (e.g., HCl) to protonate it and precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 2-3) for complete precipitation.

2. Esterification of this compound

Q3: My Fischer esterification of this compound is giving me a low yield. How can I improve it?

A3: Fischer esterification is an equilibrium-controlled reaction.[3] To improve the yield, you need to shift the equilibrium towards the product side.

  • Use of Excess Alcohol: Employing the alcohol as the solvent or using a large excess (at least 10-fold) can significantly drive the equilibrium towards the ester.[4]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms is crucial. This can be achieved by:

    • Dean-Stark Apparatus: If the alcohol and solvent form an azeotrope with water, a Dean-Stark trap can be used to physically remove the water.

    • Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture can also be effective.

  • Catalyst: Use a catalytic amount of a strong acid like H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[5]

  • Reaction Time and Temperature: Refluxing the reaction mixture is typically required. Monitor the reaction by TLC to determine the optimal reaction time.

Q4: Are there alternative esterification methods to Fischer esterification for sensitive substrates?

A4: Yes, for substrates that are sensitive to strong acids and high temperatures, milder methods are available:

  • Yamaguchi Esterification: This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP (4-dimethylaminopyridine).[6][7][8] This is a high-yielding method that proceeds under mild conditions.[9]

  • Steglich Esterification: This method uses a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP.[10]

3. Amide Formation from this compound

Q5: I am struggling with low yields in the amide coupling of this compound with an amine. What factors should I consider?

A5: Low yields in amide coupling reactions can be attributed to several factors, including the choice of coupling agent, reaction conditions, and the nature of the amine.

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine. Common methods include:

    • Acid Chloride Formation: Conversion of the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] Be cautious as this can sometimes lead to side reactions on the pyrazine ring.

    • Coupling Reagents: Using a peptide coupling reagent is a milder and often more efficient approach. A variety of coupling reagents are available, and the choice can significantly impact the yield.[11]

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. For electron-deficient amines, like some anilines, standard coupling reagents might be inefficient. A study on the synthesis of pyrazine carboxamides found that a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) was effective for coupling electron-deficient pyrazine amines.[12]

  • Base: The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is usually required to neutralize the acid formed during the reaction.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) is typically used.

Data Presentation: Comparison of Synthetic Methods

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseTypical Yield RangeNotes
Carbodiimides
DCC/EDCHOBt/OxymaDIPEA/TEA60-95%DCC can lead to insoluble urea byproduct. EDC is water-soluble and easier to remove.
Uronium/Aminium
HBTU/HATU-DIPEA/TEA80-98%Fast reaction times and low racemization.[11]
COMUCollidineDIPEA70-95%Good for coupling anilines.[1]
Other
SOCl₂-Pyridine/TEA50-90%Forms highly reactive acid chloride; can cause side reactions with sensitive substrates.
MsClNMI-60-82%Effective for coupling with electron-deficient amines.[12]
Yamaguchi ReagentDMAPTEA75-95%Mild conditions, suitable for sensitive substrates.[6]

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Comparison of Esterification Methods for this compound

MethodCatalyst/ReagentKey ConditionsTypical Yield RangeAdvantagesDisadvantages
Fischer Esterification H₂SO₄, p-TsOHReflux in excess alcohol, water removal40-95%Inexpensive reagents, scalable.[3]Harsh conditions (acid, heat), equilibrium limited.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPRoom temperature75-95%Mild conditions, high yields, good for complex molecules.[6][9]More expensive reagents.
Steglich Esterification DCC/EDC, DMAPRoom temperature70-90%Mild conditions.[10]Reagent cost, potential for side reactions with DCC.

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Aryl-2-pyrazinecarboxamide using MsCl/NMI [12]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM), add N-methylimidazole (NMI) (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl) (1.5 eq) to the reaction mixture.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add the desired aryl amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Yamaguchi Esterification for this compound Derivatives [6][13]

  • Dissolve this compound (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF.

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) dropwise at room temperature and stir for 20 minutes.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (1.0 eq) in anhydrous THF.

  • Add the alcohol/DMAP solution to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% HCl, 5% NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Experimental_Workflow_Amide_Synthesis cluster_start Starting Materials cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up & Purification start_acid 2-Pyrazinecarboxylic Acid activation Add Coupling Reagent (e.g., MsCl/NMI) in Aprotic Solvent start_acid->activation start_amine Amine coupling Add Amine & Stir at RT start_amine->coupling activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography or Recrystallization workup->purification end_product Pure 2-Pyrazinecarboxylic Acid Amide purification->end_product

Caption: General workflow for the synthesis of this compound amides.

Troubleshooting_Fischer_Esterification start Low Yield in Fischer Esterification q1 Is water being effectively removed? start->q1 s1 Implement water removal: - Dean-Stark trap - Molecular sieves q1->s1 No q2 Is a large excess of alcohol being used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase alcohol to >10 equivalents or use as solvent q2->s2 No q3 Is the catalyst active and in correct amount? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use fresh strong acid catalyst (H₂SO₄, p-TsOH) at 1-5 mol% q3->s3 No s4 Consider alternative methods: - Yamaguchi Esterification - Steglich Esterification q3->s4 Yes a3_yes Yes a3_no No s3->s4 Synthetic_Routes pyrazine 2-Halopyrazine cyanopyrazine 2-Cyanopyrazine pyrazine->cyanopyrazine Cyanation (e.g., KCN, Pd catalyst) acid This compound cyanopyrazine->acid Hydrolysis (Acid or Base) ester 2-Pyrazinecarboxylic Acid Ester acid->ester Esterification (Fischer, Yamaguchi, etc.) amide 2-Pyrazinecarboxylic Acid Amide acid->amide Amidation (Coupling Reagents) ester->amide Aminolysis

References

troubleshooting solubility issues of 2-Pyrazinecarboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues of 2-Pyrazinecarboxylic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water?

A1: this compound is a weak acid with low solubility in its protonated (neutral) form. Its carboxylic acid group needs to be deprotonated to the highly soluble carboxylate salt form. This is achieved by increasing the pH of the aqueous medium.

Q2: What is the optimal pH for dissolving this compound?

A2: The pKa of this compound is approximately 2.9.[1][2] To ensure complete dissolution, the pH of the solution should be raised at least 1 to 2 pH units above the pKa. A pH of 4.0 or higher is recommended.

Q3: Can I use heat to improve the solubility?

A3: While gentle heating can increase the rate of dissolution, it may not be sufficient to dissolve the compound at neutral or acidic pH. The primary method for solubilization should be pH adjustment. The compound is stable under normal temperatures.[1][2]

Q4: I dissolved the compound by raising the pH, but a precipitate formed later. Why?

A4: This can happen for two main reasons:

  • pH Shift: If the solution is exposed to air, it can absorb atmospheric CO₂, which can lower the pH over time, causing the compound to precipitate out as the less soluble free acid.

  • Concentration: You may have created a supersaturated solution that is not stable over the long term.

Q5: What co-solvents can be used to enhance solubility?

A5: If pH adjustment is not desirable for your experiment, polar organic solvents can be used. This compound is soluble in ethanol, acetone, and DMSO (Dimethyl sulfoxide).[3] However, it has low solubility in non-polar solvents like hexane.[3]

Q6: How should I prepare and store an aqueous stock solution?

A6: Prepare the stock solution by dissolving the compound in water and adjusting the pH with a suitable base (e.g., 1M NaOH) until the solid is fully dissolved. Store the solution in a tightly sealed container to prevent pH changes from atmospheric CO₂. For long-term storage, keep it in a cool, dry, and well-ventilated area.[1][2]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O₂[1][3][4]
Molecular Weight 124.10 g/mol [3][4]
Appearance White to off-white crystalline powder[1][3]
Melting Point 222 - 225 °C (decomposes)[5]
pKa ~2.9[1][2]
Aqueous Solubility Described as "soluble" or "very soluble".[1][2] Solubility is highly dependent on pH.[1][2]
Organic Solvents Soluble in Ethanol, Acetone, DMSO.[3][3]
Non-Polar Solvents Low to negligible solubility in Hexane, Toluene.[3]

Experimental Protocol: Preparing an Aqueous Solution

This protocol details the standard method for dissolving this compound by pH adjustment.

Materials:

  • This compound powder

  • Deionized water

  • 1M Sodium Hydroxide (NaOH) or other suitable base

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Slurry Formation: Add the powder to a beaker or flask containing approximately 80% of the final desired volume of deionized water. A milky white suspension or slurry will form.

  • pH Adjustment:

    • Place the beaker on a stir plate and begin gentle stirring.

    • Calibrate and place a pH probe in the solution.

    • Slowly add 1M NaOH dropwise to the suspension.

  • Dissolution:

    • Observe the solution. As the base is added and the pH increases, the solid will begin to dissolve.

    • Continue adding base dropwise until all the solid has dissolved and the solution is clear.

    • The target pH should be above 4.0 to ensure the compound is in its soluble carboxylate form.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the original beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to reach the final desired volume.

  • Storage: Transfer the final solution to a tightly sealed container for storage.

Visualized Guides

Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with this compound.

G start Solubility Issue Encountered check_ph Is the aqueous medium pH > 4.0? start->check_ph add_base Add 1M NaOH dropwise while stirring to raise pH. check_ph->add_base  No check_concentration Is concentration too high? Precipitation may occur. check_ph->check_concentration  Yes recheck_dissolution Does solid dissolve? add_base->recheck_dissolution consider_alternatives Consider gentle heating (to 40-50°C) or using a suitable co-solvent (e.g., Ethanol, DMSO). recheck_dissolution->consider_alternatives  No success Solution Prepared Successfully recheck_dissolution->success  Yes check_concentration->consider_alternatives

Caption: Troubleshooting workflow for dissolving this compound.

pH-Dependent Solubility Mechanism

This diagram illustrates the relationship between pH, the chemical form of this compound, and its resulting aqueous solubility.

G cluster_low_ph Low pH (pH < pKa ~2.9) cluster_high_ph High pH (pH > pKa ~2.9) low_sol This compound (Protonated Form) low_sol_prop Low Aqueous Solubility high_sol 2-Pyrazinecarboxylate (Deprotonated Salt Form) low_sol->high_sol  + OH⁻  - H⁺ high_sol_prop High Aqueous Solubility

Caption: Equilibrium between the low and high solubility forms of the compound.

References

Technical Support Center: Purification of Crude 2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Pyrazinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective techniques for purifying crude this compound are recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the available equipment.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Molecular Formula C₅H₄N₂O₂[1]
Molecular Weight 124.10 g/mol [1]
Melting Point 222-225 °C (decomposes)[2]
Solubility Soluble in water, ethanol, acetone, and DMSO. Low solubility in non-polar solvents like hexane and toluene.

Q3: What are the potential impurities in crude this compound?

A3: Crude this compound may contain unreacted starting materials, by-products from the synthesis, and residual solvents. Common impurities can include related pyrazine derivatives and degradation products. The specific impurities will depend on the synthetic route used.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.

Troubleshooting Common Recrystallization Problems

IssuePossible CauseRecommended Solution
Oiling out The compound is melting before it dissolves, or the solution is supersaturated above the compound's melting point. This can be due to a high concentration of impurities lowering the melting point.- Add a small amount of additional hot solvent to decrease saturation. - Ensure the dissolving temperature is below the melting point of the pure compound. - If impurities are the cause, consider a preliminary purification step like charcoal treatment to remove colored impurities.
No crystal formation upon cooling The solution is not saturated (too much solvent was added), or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration of the acid. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.
Low recovery of purified product Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure Colored impurities are present and co-crystallized with the product.- Before cooling, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and adsorbed impurities. Be cautious as charcoal can also adsorb some of the desired product.
Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, and then back into a solid on a cold surface, leaving non-volatile impurities behind. This method is suitable for compounds that have a sufficiently high vapor pressure below their melting point.

Troubleshooting Common Sublimation Problems

IssuePossible CauseRecommended Solution
No sublimation occurs or is very slow The temperature is too low, or the vacuum is not sufficient.- Gradually increase the temperature of the heating bath. - Ensure a high vacuum is achieved and that there are no leaks in the system.
Product decomposes or chars The temperature is too high.- Lower the temperature of the heating source. - Improve the vacuum to allow sublimation at a lower temperature.
Low yield of sublimed product Incomplete sublimation, or loss of product during collection.- Ensure the sublimation is run for a sufficient amount of time. - Allow the apparatus to cool completely before venting to atmospheric pressure to prevent the dislodging of crystals. - Carefully scrape the sublimed crystals from the cold finger.
Sublimate appears wet or pasty The crude sample contained residual solvent.- Thoroughly dry the crude this compound under vacuum before attempting sublimation.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried by a liquid mobile phase. For a polar compound like this compound, a polar stationary phase like silica gel or alumina is typically used.

Troubleshooting Common Column Chromatography Problems

IssuePossible CauseRecommended Solution
Poor separation of compounds (overlapping bands) The chosen eluent system has incorrect polarity. The column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. For this compound, a polar solvent system will be required. - Ensure the column is packed uniformly without any cracks or channels. A wet slurry packing method is often preferred.
Compound is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, start with a mixture of ethyl acetate and hexane, and gradually increase the proportion of a more polar solvent like methanol.
Cracking or channeling of the stationary phase The column was allowed to run dry. Improper packing.- Always keep the top of the stationary phase covered with the eluent. - Ensure the stationary phase is well-settled and packed before loading the sample.
Streaking or tailing of the compound band The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase.- Use a smaller amount of crude material. - Add a small percentage of a modifier like acetic acid to the eluent to improve the elution of the acidic compound.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: Based on solubility data, water is a suitable solvent for the recrystallization of this compound due to its high solubility at high temperatures and lower solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot water until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Sublimation of this compound
  • Preparation: Ensure the crude this compound is completely dry. Place a small amount of the crude material at the bottom of a sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus with a cold finger. Ensure all joints are properly sealed.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating and Cooling: Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath.

  • Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system to atmospheric pressure and collect the purified crystals from the cold finger.

Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A suitable eluent system can be determined by TLC, starting with a mixture like ethyl acetate/hexane and gradually increasing the polarity with methanol or adding a small amount of acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (in which it is highly soluble) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent to move the this compound down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization sublimation Sublimation crude->sublimation chromatography Column Chromatography crude->chromatography pure Pure this compound recrystallization->pure sublimation->pure chromatography->pure analysis Purity Analysis (e.g., HPLC, Melting Point) pure->analysis

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting cluster_solutions Solutions start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Oiling Out cool->oiling_out Problem sol_no_crystals Evaporate Solvent Scratch Flask Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out Add More Solvent Reheat and Cool Slowly oiling_out->sol_oiling_out

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Pyrazinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary synthesis routes for this compound include the oxidation of 2-methylpyrazine or quinoxaline, and a multi-step synthesis commencing from acrylic acid. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: What is a critical side reaction to be aware of during the oxidation of 2-methylpyrazine?

A2: A significant side reaction during the oxidation of 2-methylpyrazine is the over-oxidation of the methyl group, which can lead to the formation of 2,5-pyrazinedicarboxylic acid as a byproduct. This occurs because both methyl groups on a dimethylpyrazine precursor can be oxidized. Careful control of reaction conditions, such as the stoichiometry of the oxidizing agent and reaction time, is crucial to minimize this impurity.[1]

Q3: How can the formation of resinous byproducts be avoided when preparing quinoxaline as a precursor?

A3: The reaction of glyoxal with o-phenylenediamine to form quinoxaline can produce significant amounts of resinous byproducts, leading to low yields. To prevent this, aqueous glyoxal solutions should be treated with two molar equivalents of sodium bisulfite before being added to the o-phenylenediamine solution. This procedure can dramatically improve the yield and purity of the resulting quinoxaline.[2]

Q4: What are common impurities found in this compound and how can they be removed?

A4: Besides over-oxidation products like 2,5-pyrazinedicarboxylic acid, other potential impurities can include unreacted starting materials and intermediates. Purification can be effectively achieved through recrystallization from solvents like acetone or water. The use of decolorizing carbon during recrystallization can help remove colored impurities.[2] Drying the final product in a vacuum desiccator over sodium hydroxide can remove residual hydrochloric acid if it was used during workup.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete oxidation of the starting material (e.g., 2-methylpyrazine).- Formation of significant amounts of side products.- Loss of product during workup and purification.- Increase the reaction time or temperature, or adjust the amount of oxidizing agent.- Optimize reaction conditions to minimize side reactions (see FAQs).- Carefully perform extraction and recrystallization steps to minimize product loss.
Presence of 2,5-Pyrazinedicarboxylic Acid Impurity - Over-oxidation of the starting material.- Reduce the amount of oxidizing agent.- Lower the reaction temperature.- Monitor the reaction progress closely and stop it once the starting material is consumed.
Product is Discolored (Yellow or Tan) - Presence of colored impurities or resinous byproducts.- Treat the solution with decolorizing carbon during recrystallization.[2]- Perform multiple recrystallizations until the desired color is achieved.
Inconsistent Reaction Results - Variability in the quality of starting materials (e.g., aqueous glyoxal).- Lack of precise control over reaction parameters.- Use purified starting materials. For aqueous glyoxal, pre-treatment with sodium bisulfite is recommended.[2]- Maintain strict control over temperature, addition rates of reagents, and reaction time.

Experimental Protocols

Synthesis of 2,3-Pyrazinedicarboxylic Acid via Oxidation of Quinoxaline

This protocol is adapted from Organic Syntheses and describes a common method that can be conceptually applied to understand the synthesis of pyrazine carboxylic acids.

Materials:

  • Quinoxaline

  • Potassium permanganate

  • Water

  • Hydrochloric acid (36%)

  • Acetone

  • Decolorizing carbon

  • Sodium hydroxide pellets

Procedure:

  • A solution of potassium permanganate in hot water is prepared.

  • Quinoxaline is dissolved in water in a separate flask.

  • The permanganate solution is added to the quinoxaline solution. The reaction is exothermic.

  • After the reaction is complete, the mixture is cooled, and the precipitated manganese dioxide is removed by filtration.

  • The manganese dioxide cake is washed with water to recover any adsorbed product.

  • The combined filtrates are concentrated under reduced pressure.

  • Concentrated hydrochloric acid is cautiously added to the solution, leading to the evolution of carbon dioxide.

  • The solution is further evaporated under reduced pressure until a moist cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

  • The solid is refluxed with acetone and filtered hot after treatment with decolorizing carbon.

  • The acetone filtrate is evaporated to yield the crystalline product.

  • The product is dried in a vacuum desiccator over sodium hydroxide to remove any residual acid.[2]

Process Diagrams

To visualize the synthesis and potential side reactions, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Main Synthesis Pathway cluster_side_reaction Potential Side Reaction Start Starting Material (e.g., 2-Methylpyrazine) Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Intermediate Crude 2-Pyrazinecarboxylic Acid Oxidation->Intermediate OverOxidation Over-oxidation Oxidation->OverOxidation Excess Oxidant/ High Temperature Purification Purification (Recrystallization) Intermediate->Purification Product Pure 2-Pyrazinecarboxylic Acid Purification->Product SideProduct 2,5-Pyrazinedicarboxylic Acid OverOxidation->SideProduct

Caption: Workflow of this compound synthesis with a key side reaction.

Troubleshooting_Logic Start Problem Detected LowYield Low Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No CheckOxidation Adjust Oxidation Conditions LowYield->CheckOxidation Yes Discoloration Discoloration? Impurity->Discoloration No ControlOxidation Control Stoichiometry/ Temperature Impurity->ControlOxidation Yes Recrystallize Recrystallize with Decolorizing Carbon Discoloration->Recrystallize Yes End Problem Resolved Discoloration->End No OptimizeWorkup Optimize Workup/ Purification CheckOxidation->OptimizeWorkup OptimizeWorkup->End ControlOxidation->End Recrystallize->End

Caption: A logical troubleshooting guide for common synthesis issues.

References

stability issues of 2-Pyrazinecarboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Pyrazinecarboxylic acid under acidic and basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in acidic or basic media.

Issue 1: Unexpected Loss of Starting Material in Acidic Conditions

  • Question: I am observing a decrease in the concentration of this compound in my acidic reaction mixture. What could be the cause?

  • Answer: While this compound is generally stable in acidic conditions, apparent loss of material can occur due to several factors.

    • Precipitation: this compound has limited solubility in highly acidic aqueous solutions. Ensure that the compound is fully dissolved. Consider using a co-solvent if necessary and compatible with your experimental setup.

    • Interaction with Other Reagents: If other reactive species are present in your mixture, they may be reacting with the this compound. Review the compatibility of all components in your reaction.

    • Analytical Error: Inaccurate quantification can lead to the perception of material loss. Verify your analytical method's accuracy and precision. Ensure proper sample preparation and dilution.

Issue 2: Inconsistent Results in Basic Hydrolysis Experiments

  • Question: My attempts at basic hydrolysis of a this compound derivative are giving inconsistent yields of the parent acid. Why might this be happening?

  • Answer: Inconsistent results in basic hydrolysis can stem from several experimental variables.

    • Incomplete Hydrolysis: The amide or ester you are hydrolyzing may require more stringent conditions (higher temperature, longer reaction time, or a higher concentration of base) for complete conversion to this compound.

    • Potential for Decarboxylation: While the pyrazine ring is stable, under very harsh basic conditions (e.g., high temperatures and strong base), decarboxylation (loss of CO2) of the carboxylic acid group can be a potential side reaction, leading to the formation of pyrazine. If you suspect this, try using milder basic conditions.

    • Work-up Procedure: During the acidic work-up to protonate the carboxylate, ensure the pH is sufficiently lowered to fully precipitate the this compound. Inadequate acidification will result in lower isolated yields.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing

  • Question: After subjecting my this compound sample to forced degradation studies (acidic or basic stress), I see new, small peaks in my HPLC chromatogram. What are these?

  • Answer: The appearance of new peaks suggests the formation of degradation products or impurities.

    • Degradation Products: Although this compound is robust, some degradation may occur under forced conditions. These peaks would represent these degradants. Further analysis by LC-MS is recommended to identify their molecular weights and propose structures.

    • Impurities in the Starting Material: The stress conditions might not have caused degradation but could have altered the retention times of existing impurities in your starting material, making them more apparent. Always run a control sample of your starting material under the same HPLC conditions for comparison.

    • Interaction with Mobile Phase: Ensure that the sample is stable in your HPLC mobile phase. Some compounds can degrade on-column.

Frequently Asked Questions (FAQs)

Q1: How stable is the pyrazine ring of this compound to acid and base?

A1: The pyrazine ring is an aromatic heterocyclic system and is generally very stable. It is resistant to cleavage under typical acidic and basic conditions used in synthetic organic chemistry and forced degradation studies.[1] In humans and animals, the pyrazine ring is not cleaved and is excreted after metabolic modifications to other parts of the molecule.[1][2]

Q2: What are the expected degradation products of this compound under forced acidic or basic hydrolysis?

A2: There is limited literature detailing the specific degradation products of this compound under these conditions, largely due to its high stability. The primary amide derivative, pyrazinamide, is known to be hydrolyzed to this compound under acidic conditions, indicating the stability of the core structure.[3] Under extreme basic conditions, the most likely, though not commonly reported, degradation pathway would be decarboxylation to yield pyrazine. Ring-opening is generally not observed under these conditions.

Q3: Are there any specific storage recommendations for this compound solutions at different pH values?

A3: For optimal stability, it is recommended to store solutions of this compound in neutral or slightly acidic conditions (pH 4-7) at refrigerated temperatures (2-8 °C). Storage in strongly basic solutions for extended periods should be avoided if decarboxylation is a concern. Always use freshly prepared solutions for quantitative experiments.

Q4: Can I use elevated temperatures to accelerate stability testing in acidic or basic solutions?

A4: Yes, elevated temperatures (e.g., 40-80 °C) are commonly used in forced degradation studies to accelerate the rate of potential degradation.[4][5] However, be aware that high temperatures, especially in the presence of a strong base, could induce degradation pathways that are not relevant to room temperature storage conditions, such as decarboxylation.

Quantitative Data Summary

Given the high stability of this compound, extensive quantitative degradation data is not widely available in the literature. The following table provides an illustrative summary of expected stability based on the principles of forced degradation studies for stable compounds. Actual results should be determined experimentally.

ConditionTemperature (°C)Time (hours)Expected Degradation (%)Potential Degradation Product(s)
0.1 M HCl6024< 5%None expected
1 M HCl8024< 10%None expected
0.1 M NaOH6024< 5%None expected
1 M NaOH80245-15%Pyrazine (from decarboxylation)

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Heat both the stressed and control samples at 60 °C for 24 hours in sealed vials.

  • Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the stressed sample with 1 M NaOH. Dilute both samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Basic Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Heat both the stressed and control samples at 60 °C for 24 hours in sealed vials.

  • Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the stressed sample with 1 M HCl. Dilute both samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and resolution. A common starting point is a 70:30 (v/v) ratio of buffer to organic solvent.[3][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 270 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Stress (e.g., 1 M HCl, 60°C) stock->acid Aliquot base Basic Stress (e.g., 1 M NaOH, 60°C) stock->base Aliquot control Control (Water, 60°C) stock->control Aliquot neutralize Neutralize and Dilute Samples acid->neutralize base->neutralize control->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc data Compare Stressed Samples to Control hplc->data degradation_pathway PCA This compound Pyrazine Pyrazine PCA->Pyrazine Decarboxylation (Harsh Basic Conditions, Heat)

References

Technical Support Center: Characterization of 2-Pyrazinecarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of 2-pyrazinecarboxylic acid (PZA) complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental characterization of 2-PZA complexes.

Synthesis and Crystallization

Question: My synthesis reaction is not yielding the expected product, or the yield is very low. What are some common causes?

Answer:

  • Solvent Choice: this compound is soluble in water and polar organic solvents like ethanol and DMSO, but has low solubility in non-polar solvents.[1] Ensure your solvent system is appropriate for both the PZA ligand and the metal salt. In some cases, a mixture of solvents (e.g., methanol:water) is necessary to achieve desired solubility and promote crystallization.

  • pH of the Reaction Mixture: The coordination of this compound is highly dependent on the pH of the solution, which dictates the protonation state of the carboxylic acid and the pyrazine nitrogen atoms. Small adjustments in pH can significantly influence the resulting complex. Experiment with slight variations in pH to optimize the reaction conditions.

  • Reaction Conditions: Some complexes may require specific conditions to form, such as heating under reflux or solvothermal methods. If benchtop reactions are unsuccessful, consider exploring more advanced synthetic techniques.

Question: I am struggling to obtain single crystals suitable for X-ray diffraction. What can I do?

Answer:

  • Crystallization Techniques: If you are obtaining powders or microcrystalline material, try various crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), or temperature gradient crystallization.

  • Solvent System: The choice of solvent is critical. A solvent in which the complex has moderate solubility is often ideal. You may need to screen a range of solvents or solvent mixtures.

  • Concentration: Systematically vary the concentration of your complex in the crystallization solution. Supersaturation is necessary for crystal growth, but too high a concentration can lead to rapid precipitation of amorphous solid.

  • Purity: Ensure your synthesized complex is pure. Impurities can inhibit crystal growth. Recrystallization of the powder may be necessary before attempting to grow single crystals.

  • Polymorphism: Be aware that this compound can exist in different polymorphic forms, which could potentially influence the crystallization of its complexes.[2]

Spectroscopic Characterization

Question: How can I use FT-IR spectroscopy to determine the coordination mode of the 2-pyrazinecarboxylate ligand?

Answer: The coordination of the carboxylate group to the metal center can be inferred by analyzing the positions of the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations and the separation between them (Δν = ν_asym - ν_sym).

  • Ionic Interaction: The carboxylate group is not directly coordinated but acts as a counter-ion. The Δν value is typically smaller than that of the sodium salt of the acid.

  • Monodentate Coordination: One oxygen atom of the carboxylate group is coordinated to the metal center. In this case, the Δν is significantly larger than that of the ionic form.[3][4][5]

  • Bidentate Chelating Coordination: Both oxygen atoms of the carboxylate group are coordinated to the same metal center. This results in a smaller Δν compared to the monodentate and ionic forms.[3][4]

  • Bidentate Bridging Coordination: The carboxylate group bridges two metal centers. The Δν value is generally similar to or slightly larger than the ionic form but smaller than the monodentate form.[3][4]

Additionally, shifts in the pyrazine ring vibrations can indicate coordination through the nitrogen atom(s).

Troubleshooting FT-IR Analysis:

  • Broad Peaks: The presence of water (hydrated complexes) can lead to broad O-H stretching bands around 3200-3600 cm⁻¹, which may obscure other relevant peaks. Ensure your sample is thoroughly dried if you are aiming for an anhydrous complex.

  • Incorrect Sample Preparation: For Attenuated Total Reflectance (ATR)-FT-IR, ensure the ATR crystal is clean before collecting the background and sample spectra to avoid negative peaks in your spectrum.[6]

Question: What information can I obtain from the UV-Vis spectrum of my 2-PZA complex?

Answer: The UV-Vis spectrum provides information about the electronic transitions within the complex.

  • Ligand-Based Transitions: Intense absorption bands in the UV region (around 200-370 nm) are typically assigned to π → π* and n → π* transitions within the pyrazine ring and carboxylate group of the ligand.[7][8]

  • Ligand-to-Metal Charge Transfer (LMCT): Bands in the near-UV or visible region can sometimes be attributed to LMCT transitions.[7]

  • d-d Transitions: For complexes with transition metals, weaker absorption bands in the visible region are characteristic of d-d electronic transitions. The position and intensity of these bands can provide information about the coordination geometry of the metal ion.[7][9][10]

Troubleshooting UV-Vis Analysis:

  • High Absorbance: If the absorbance values are too high (generally > 2), the data may be unreliable. Dilute your sample to an appropriate concentration.

  • Solvent Effects: The choice of solvent can influence the position and intensity of the absorption bands. Be consistent with the solvent used for comparable measurements.

Compositional and Structural Analysis

Question: My elemental analysis (CHN) results do not match the theoretical values. What could be the reason?

Answer:

  • Sample Purity: The most common reason for discrepancies is the presence of impurities, which could be unreacted starting materials or byproducts. Purify your sample by recrystallization.

  • Residual Solvent or Water: The presence of solvent molecules or water of hydration in the crystal lattice is a frequent cause for deviation. This is especially common in complexes of this compound.[8] If you suspect the presence of water, perform a thermogravimetric analysis (TGA) to quantify the water content and recalculate the theoretical elemental composition for the hydrated form.

  • Hygroscopic Nature: The complex may be hygroscopic and absorb moisture from the atmosphere. Handle and store your samples in a desiccator.

  • Incomplete Combustion: Some nitrogen-containing heterocyclic compounds can be difficult to combust completely in the elemental analyzer.

  • Accuracy of the Technique: It is generally accepted that experimental values should be within ±0.4% of the calculated values for publication in many journals.[10]

Question: I am having difficulty solving the crystal structure from my single-crystal X-ray diffraction data. What are some common issues?

Answer:

  • Poor Crystal Quality: The crystal may be too small, have internal fractures, or be a conglomerate of multiple crystals. It is essential to select a single, well-formed crystal for data collection.[11]

  • Twinning: The crystal may be twinned, where two or more crystal lattices are intergrown. This can complicate data processing and structure solution. Specialized software and refinement strategies are often needed to handle twinned data. Some copper(II) complexes of pyrazine-2,3-dicarboxylic acid have been reported to exhibit pseudo-merohedral twinning.[12]

  • Disorder: Parts of the molecule, such as solvent molecules or even parts of the ligand, may be disordered in the crystal lattice, occupying multiple positions. This can make the structure difficult to refine.

  • Incorrect Space Group Assignment: The initial automatic assignment of the space group may be incorrect. It may be necessary to manually inspect the diffraction data and consider alternative space groups.

Thermal Analysis

Question: My TGA/DSC curve shows multiple weight loss steps. How do I interpret this?

Answer: The thermal decomposition of 2-PZA complexes is often a multi-step process.

  • Dehydration: The first weight loss step, typically occurring at lower temperatures (below 150 °C), corresponds to the loss of hydrated water molecules.[13][14]

  • Loss of Coordinated Water: If water molecules are directly coordinated to the metal center, their removal will occur at a higher temperature than hydrated water.[13]

  • Decomposition of the Organic Ligand: Subsequent weight loss steps at higher temperatures correspond to the decomposition of the 2-pyrazinecarboxylate ligand.[8]

  • Final Residue: For many transition metal complexes, the final residue at high temperatures is the corresponding metal oxide.[8]

Troubleshooting Thermal Analysis:

  • Sample Preparation: Ensure a small, representative sample is used. The sample should be packed evenly in the crucible.

  • Heating Rate: The heating rate can affect the shape and temperature of the decomposition steps. A slower heating rate can sometimes resolve overlapping thermal events.

  • Atmosphere: The decomposition profile can vary significantly depending on whether the analysis is performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

Quantitative Data Summary

The following tables summarize typical spectroscopic and thermal data for this compound and its complexes. Note that the exact values can vary depending on the metal ion, stoichiometry, and coordination environment.

Table 1: Key FT-IR Stretching Frequencies (cm⁻¹) for this compound and its Complexes

Functional GroupThis compoundMonodentate CarboxylateBidentate Chelating CarboxylateBidentate Bridging Carboxylate
ν_asym(COO⁻)~1715 - 1732~1630 - 1660~1540 - 1580~1590 - 1620
ν_sym(COO⁻)~1280 - 1320~1350 - 1380~1400 - 1440~1410 - 1450
Δν (ν_asym - ν_sym)> 350~250 - 290~100 - 140~150 - 200

Data compiled from principles described in references[1][3][4][5][15].

Table 2: Typical UV-Vis Absorption Maxima (λ_max, nm) for 2-PZA Complexes

Transition TypeTypical Wavelength Range (nm)Notes
π → π250 - 280Intense absorption due to the pyrazine ring.
n → π350 - 380Weaker absorption.
LMCT370 - 420Can sometimes be observed as a shoulder.[8]
d-d (e.g., Cu(II))600 - 800Weak, broad absorption bands.[7][8][9]

Table 3: General Thermal Decomposition (TGA) Stages for Hydrated 2-PZA Complexes

Decomposition StepTemperature Range (°C)Associated Mass Loss
Dehydration50 - 150Loss of lattice water molecules.
De-ligation150 - 300Loss of coordinated water or other volatile ligands.
Ligand Decomposition250 - 500+Decomposition of the 2-pyrazinecarboxylate ligand.
Formation of Residue> 500Typically results in a stable metal oxide.[8]

Temperature ranges are approximate and can vary significantly based on the specific complex and experimental conditions.

Experimental Protocols

Elemental Analysis (CHN)
  • Sample Preparation: Ensure the complex is of high purity and completely dry. A minimum of 2-5 mg of a finely ground powder is typically required.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) to ensure accuracy.

  • Sample Analysis: The sample is weighed into a tin capsule, which is then placed in the instrument's autosampler. The sample undergoes flash combustion in a high-oxygen environment.

  • Data Analysis: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector. The instrument software calculates the percentage of C, H, and N in the original sample.

  • Validation: Compare the experimental percentages to the calculated theoretical values. The difference should ideally be less than 0.4%.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a suitable loop or glass fiber.[11]

  • Crystal Centering: Mount the crystal on the goniometer head of the diffractometer and carefully center it in the X-ray beam.[11]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and Bravais lattice.[16]

  • Data Collection Strategy: Based on the unit cell and crystal system, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.

  • Full Data Collection: Execute the full data collection run. Monitor the data collection for any issues, such as crystal decay.

  • Data Reduction and Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: Use appropriate software (e.g., SHELX, OLEX2) to solve the phase problem and generate an initial structural model. Refine the atomic positions, and thermal parameters against the experimental data until a satisfactory model is achieved.[11]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Complex Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystals Crystal Growth Purification->Crystals FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis TGA Thermal Analysis (TGA/DSC) Purification->TGA EA Elemental Analysis (CHN) Purification->EA XRD Single-Crystal XRD Crystals->XRD CoordMode Determine Coordination Mode FTIR->CoordMode Composition Confirm Composition TGA->Composition EA->Composition Structure Solve 3D Structure XRD->Structure CoordMode->Structure Composition->Structure

Caption: Experimental workflow for the synthesis and characterization of 2-PZA complexes.

Troubleshooting_Logic cluster_elemental Elemental Analysis Mismatch cluster_ftir Ambiguous FT-IR Spectrum cluster_xrd No Suitable Crystals for XRD start Problem Encountered check_purity Check Sample Purity analyze_delta Analyze Δν (ν_asym - ν_sym) screen_solvents Screen Solvents/Techniques check_solvent Check for Residual Solvent/Water check_purity->check_solvent run_tga Run TGA to Quantify Water check_solvent->run_tga recalculate Recalculate for Hydrated Form run_tga->recalculate compare_standards Compare with Literature/Standards analyze_delta->compare_standards other_techniques Corroborate with other techniques (e.g., XRD) compare_standards->other_techniques purify_sample Re-purify Sample screen_solvents->purify_sample slow_evaporation Try Slow Evaporation/Diffusion purify_sample->slow_evaporation

Caption: Troubleshooting logic for common characterization challenges.

References

Technical Support Center: Optimizing 2-Pyrazinecarboxylic Acid Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyrazinecarboxylic acid (PCA) catalytic systems. The information provided is intended to help users increase catalytic efficiency and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (PCA) in these catalytic systems?

A1: this compound (PCA) typically acts as a co-catalyst or a ligand in metal-complex catalyzed oxidation reactions. Its presence can dramatically improve the activity and efficiency of many metal complex catalysts, particularly in the oxidation of various organic substrates like alkanes, alcohols, and arenes.[1] In some systems, PCA and its analogs are considered obligatory components for the catalytic activity.[1]

Q2: Which metals are most commonly used in conjunction with PCA as a co-catalyst?

A2: Vanadium complexes are among the most extensively studied and efficient catalysts used with PCA, particularly for the oxidation of inert substrates like alkanes.[1] Other transition metals such as iron, copper, cobalt, and nickel have also been successfully used to form active catalytic complexes with PCA for various oxidation reactions.[2]

Q3: What are the typical oxidants used in these reactions?

A3: Hydrogen peroxide (H₂O₂) is a commonly used oxidant in PCA-based catalytic systems due to its high active oxygen content and the production of water as its only by-product, making it an environmentally friendly choice.[3][4][5] Air (O₂) is also often used, sometimes in conjunction with H₂O₂, where H₂O₂ can act as a promoter.[6][7]

Q4: What are the general safety precautions to consider when working with these systems, especially with hydrogen peroxide?

A4: Hydrogen peroxide can be a highly reactive and potentially explosive reagent, especially at high concentrations. It is crucial to:

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid contact of H₂O₂ with incompatible materials, such as strong acids, bases, and combustible materials.

  • Control the reaction temperature, as many oxidation reactions are exothermic.

  • Quench any residual peroxide safely at the end of the reaction. A common method is the addition of a reducing agent like sodium sulfite or sodium thiosulfate.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments and offers potential solutions.

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Step
Inactive Catalyst/Co-catalyst Ensure the metal precursor and PCA are of high purity. Synthesize fresh metal-PCA complex if necessary.
Incorrect Catalyst/Co-catalyst Ratio Optimize the molar ratio of the metal catalyst to PCA. This ratio can significantly impact catalytic activity.
Inappropriate Solvent The choice of solvent can influence the solubility of the catalyst and reactants. Acetonitrile is a commonly used solvent in these systems.[1]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation. Some reactions require elevated temperatures to proceed efficiently.
Presence of Inhibitors Ensure all glassware is clean and that reactants and solvents are free from impurities that could poison the catalyst.
Issue 2: Catalyst Deactivation
Potential Cause Troubleshooting Step
Fouling The catalyst surface may be blocked by reaction byproducts or polymerized substrate. Attempt to wash the catalyst with an appropriate solvent.
Sintering High reaction temperatures can cause aggregation of the metal particles, leading to a loss of active surface area. Consider running the reaction at a lower temperature if possible.
Leaching of the Active Metal The active metal may leach from the support into the reaction mixture. If using a supported catalyst, consider switching to a different support material or using a homogeneous catalyst.
Change in Metal Oxidation State The active oxidation state of the metal may change to an inactive state during the reaction.

Visual Indicators of Deactivation: A noticeable change in the color of the reaction mixture or the catalyst itself can sometimes indicate deactivation. For instance, a darkening of the solution may suggest the formation of insoluble byproducts or catalyst degradation.[9]

Regeneration of Vanadium-Based Catalysts: For deactivated vanadium oxide catalysts, a common regeneration strategy involves treating the catalyst with an aqueous solution of ammonia or an amine at elevated temperatures (100-250 °C) to dissolve the vanadium species. The resulting solution can then be processed to recover the reactivated catalyst.[1] Another approach for V₂O₅ catalysts involves controlled re-oxidation in a stream of 5% O₂/N₂ at elevated temperatures (e.g., 550 °C) to restore the active vanadium species.[10]

Issue 3: Poor Product Selectivity
Potential Cause Troubleshooting Step
Over-oxidation The desired product may be further oxidized to undesired byproducts. Reduce the reaction time, lower the temperature, or use a milder oxidant.
Side Reactions The reaction conditions may favor competing side reactions. Adjusting the solvent, temperature, or catalyst system may improve selectivity.
Incorrect Substrate-to-Oxidant Ratio Optimize the molar ratio of the substrate to the oxidant to minimize over-oxidation and side reactions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound systems to provide a baseline for expected performance.

Table 1: Effect of Co-catalyst on the Oxidation of Cyclohexane with H₂O₂ Catalyzed by a Vanadium Complex

Co-catalystProduct Yield (%)
This compound (PCA) 48
Pyrazine-2,3-dicarboxylic acid40
Picolinic acid25
No Co-catalyst<5

Conditions: Cyclohexane oxidation with H₂O₂ in acetonitrile at 50 °C. Yields are for the combined products (cyclohexanol and cyclohexanone) after reduction of the intermediate hydroperoxide.[11]

Table 2: Oxidation of Various Alcohols Catalyzed by a Copper-PCA System

SubstrateConversion (%)
Benzyl alcohol>99
1-Phenylethanol95
Cinnamyl alcohol98
Cyclohexanol30

Conditions: Aerobic oxidation in the presence of a Cu(II)-PCA complex at room temperature.[12]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Alkanes using a Vanadium-PCA System

This protocol is a generalized procedure based on common practices in the literature.[11][13][14]

  • Catalyst Preparation: In a reaction vessel, dissolve the vanadium catalyst (e.g., n-Bu₄NVO₃) and this compound (PCA) in acetonitrile. The typical molar ratio of V:PCA is 1:4.

  • Reaction Setup: Add the alkane substrate to the catalyst solution.

  • Initiation: Add hydrogen peroxide (H₂O₂) to the mixture. The reaction is often carried out in the presence of air (O₂).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 22-60 °C) for the specified time.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the resulting alkyl hydroperoxides by adding triphenylphosphine and stirring for 30 minutes.

  • Analysis: Analyze the product mixture to determine the yield and selectivity of the corresponding alcohols and ketones/aldehydes.

Protocol 2: Synthesis of a Copper(II)-2-Pyrazinecarboxylate Complex

This protocol provides a general method for synthesizing a Cu(II)-PCA complex.[2]

  • Preparation of Solutions: Prepare a solution of copper(II) salt (e.g., CuCl₂·2H₂O) in water. In a separate flask, prepare a solution of this compound in a suitable solvent (e.g., ethanol or a water/ethanol mixture).

  • Complexation: Slowly add the copper(II) salt solution to the this compound solution with constant stirring.

  • Precipitation: A precipitate of the Cu(II)-PCA complex should form. The pH of the solution can be adjusted with a base (e.g., NaOH) to facilitate precipitation.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with water and then with a small amount of ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator or under vacuum at a low temperature.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR spectroscopy, elemental analysis, and X-ray diffraction to confirm its structure and purity.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis V_cat Vanadium Catalyst Mix_cat Mix Catalyst Components V_cat->Mix_cat PCA This compound PCA->Mix_cat Solvent_prep Acetonitrile Solvent_prep->Mix_cat Reaction_vessel Reaction at Controlled Temperature Mix_cat->Reaction_vessel Substrate Alkane Substrate Substrate->Reaction_vessel Oxidant H2O2 / Air Oxidant->Reaction_vessel Workup Work-up (Reduction with PPh3) Reaction_vessel->Workup Analysis GC/GC-MS Analysis Workup->Analysis

Caption: Workflow for alkane oxidation using a Vanadium-PCA catalytic system.

signaling_pathway Catalyst Metal-PCA Complex Active_Species Active Oxidizing Species Catalyst->Active_Species Activation Deactivated_Catalyst Deactivated Catalyst Catalyst->Deactivated_Catalyst Deactivation Pathways (Fouling, Sintering, etc.) Substrate Substrate (e.g., Alkane) Intermediate Substrate Radical/Intermediate Substrate->Intermediate Oxidation Oxidant Oxidant (H2O2) Oxidant->Active_Species Active_Species->Intermediate Product Oxidized Product Intermediate->Product Product Formation

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments related to pyrazinamide (PZA) and pyrazinoic acid (POA) resistance in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of pyrazinamide (PZA) resistance?

A1: The most common mechanism of PZA resistance is the presence of mutations in the pncA gene.[1][2][3] This gene encodes for the enzyme pyrazinamidase (PZase), which is responsible for converting the prodrug PZA into its active form, pyrazinoic acid (POA).[1][2] Mutations in pncA can lead to a loss of PZase activity, preventing this conversion and rendering the bacterium resistant to PZA.[1][2]

Q2: Are there other genes involved in PZA resistance?

A2: Yes, although less common, mutations in other genes have been associated with PZA resistance. These include the ribosomal protein S1 gene (rpsA) and the aspartate decarboxylase gene (panD), which is involved in coenzyme A biosynthesis.[1][2] Resistance associated with these genes is typically low-level.[1]

Q3: Why are the results of my phenotypic PZA susceptibility testing inconsistent?

A3: Phenotypic PZA susceptibility testing is known to be challenging and can often produce unreliable or irreproducible results.[4][5][6] This is primarily because PZA is only active at an acidic pH (around 5.5), which is suboptimal for the growth of M. tuberculosis.[1][2][6] A large bacterial inoculum can also raise the pH of the test medium, leading to false resistance.[2][5][6]

Q4: My M. tuberculosis isolate is phenotypically resistant to PZA, but the pncA gene sequence is wild-type. What could be the reason?

A4: There are several potential explanations for this observation:

  • False Resistance in Phenotypic Assay: As mentioned, phenotypic susceptibility testing for PZA is prone to errors, especially false resistance due to suboptimal culture conditions or high inoculum size.[1][2][5][6]

  • Mutations in Other Genes: Resistance may be conferred by mutations in other genes like rpsA or panD.[1][2]

  • Heteroresistance: The isolate may consist of a mixed population of PZA-susceptible and PZA-resistant bacteria. Standard Sanger sequencing might not be sensitive enough to detect a minority resistant population.[1]

  • Efflux Mechanisms: Some studies suggest that active efflux of POA from the bacterial cell could play a role in resistance, even with a wild-type pncA gene.[5]

Q5: Is there a more reliable method for determining PZA resistance?

A5: Yes, sequencing the pncA gene is widely considered a more rapid, cost-effective, and reliable method for detecting PZA resistance compared to traditional phenotypic testing.[2][5] Given that the majority of PZA-resistant strains harbor mutations in pncA, this molecular approach provides a more accurate prediction of resistance.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during PZA and POA-related experiments.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
High rate of apparent PZA resistance in isolates with a wild-type pncA gene. False resistance in phenotypic assays due to high inoculum size or suboptimal pH.[1][2][5][6]Perform PZA susceptibility testing with a reduced inoculum.[2][6] Ensure the pH of the medium is strictly maintained at the required acidic level. Consider using molecular methods like pncA sequencing as the primary determinant of resistance.[2]
pncA sequencing fails to yield a PCR product. Poor quality or insufficient quantity of genomic DNA. PCR inhibitors present in the DNA sample. Incorrect PCR primer sequences or annealing temperature.Re-extract genomic DNA using a validated method. Purify the DNA to remove potential inhibitors. Verify primer sequences and optimize the PCR annealing temperature.
Ambiguous results in the Wayne Pyrazinamidase (PZase) Assay. Insufficient bacterial inoculum. Contamination of the culture. Improper preparation of the ferrous ammonium sulfate reagent.Ensure a heavy, visible inoculum is used.[7][8] Use pure, fresh cultures of M. tuberculosis. Prepare the ferrous ammonium sulfate solution fresh on the day of use.[7][8]
Low-level PZA resistance observed, but pncA is wild-type. Mutations in other genes such as rpsA or panD.[1][2]Sequence the rpsA and panD genes to identify any potential resistance-conferring mutations.
Difficulty in assessing the activity of pyrazinoic acid (POA) directly. POA activity is pH-dependent and can be influenced by the culture medium composition.[9]Use a minimal medium specifically designed for testing PZA/POA activity at a neutral pH to avoid the confounding effects of an acidic environment.[9]

Data Presentation

Table 1: Prevalence of Genetic Mutations Associated with PZA Resistance in M. tuberculosis Clinical Isolates

GeneFunctionPrevalence in PZA-Resistant IsolatesNotes
pncA Encodes pyrazinamidase (PZase), which converts the prodrug PZA to its active form, pyrazinoic acid (POA).[1]72-97%[1][10]The primary and most well-established mechanism of PZA resistance. Mutations are diverse and scattered throughout the gene.[1]
rpsA Encodes ribosomal protein S1, a target of POA involved in trans-translation.[1]Low, variable prevalence; also found in PZA-susceptible isolates.[1]Associated with low-level PZA resistance. Its role as a reliable marker for PZA resistance is debated.[1]
panD Encodes aspartate decarboxylase, involved in pantothenate and coenzyme A biosynthesis.[1]Rare; found in some PZA-resistant isolates lacking pncA or rpsA mutations.[1]Represents a less common mechanism of PZA resistance.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) for PZA-Resistant M. tuberculosis Strains with Characterized pncA Mutations

Strain IDpncA MutationAmino Acid ChangePZA MIC (µg/mL)Reference
F57636No mutationWild-type>900[4]
M49586No mutationWild-type>900[4]
9739No mutationWild-type>300[4]
K20C→T at nt 104Thr35Ile>500[4]
K21G→A at nt 131Cys44Tyr>500[4]
11552Deletion of G at nt 132Frameshift>900[4]
10274Wild-typeWild-type<100 (Susceptible)[4]

Experimental Protocols

Wayne Pyrazinamidase (PZase) Assay

This colorimetric assay qualitatively determines the presence of PZase activity.

Materials:

  • Pyrazinamidase Agar medium

  • Freshly prepared 1% (w/v) ferrous ammonium sulfate solution

  • Sterile inoculation loops

  • Incubator at 37°C

  • Test tubes

  • Control strains: M. tuberculosis H37Rv (positive control), M. bovis (negative control)

Procedure:

  • Prepare pyrazinamidase agar deeps in screw-cap tubes.

  • Using a sterile loop, heavily inoculate the surface of the agar with a visible amount of mycobacterial growth from a fresh culture. Do not stab the medium.[7][8]

  • Incubate the tubes aerobically at 37°C for 4 to 7 days.

  • After incubation, add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.

  • Incubate the tubes at room temperature for 4 hours.[7]

  • Examine the tubes for the development of a pink or red band in the agar.

Interpretation:

  • Positive (PZA susceptible): A distinct pink to red band is observed, indicating the hydrolysis of PZA to pyrazinoic acid.[1]

  • Negative (PZA resistant): No color change is observed.[1]

pncA Gene Sequencing

This protocol outlines the standard procedure for identifying mutations in the pncA gene.

Materials:

  • Genomic DNA extracted from M. tuberculosis isolate

  • PCR primers flanking the pncA gene and its promoter region

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • PCR product purification kit

  • Sanger sequencing reagents and equipment

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from the M. tuberculosis culture.

  • PCR Amplification:

    • Set up a PCR reaction with the extracted DNA, pncA-specific primers, Taq polymerase, buffer, and dNTPs.

    • Perform PCR using an optimized thermocycling program, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[11]

  • PCR Product Verification: Run a small amount of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

  • PCR Product Purification: Purify the remaining PCR product using a suitable DNA purification kit to remove primers and dNTPs.[2]

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers in separate reactions.[2][12]

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence with the wild-type pncA gene sequence from a reference strain (e.g., H37Rv).

    • Identify any nucleotide substitutions, insertions, or deletions.

    • Translate the nucleotide sequence to determine the impact on the amino acid sequence (e.g., missense, nonsense, frameshift mutations).[1]

Visualizations

PZA_Activation_and_Resistance cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms PZA_in Pyrazinamide (PZA) (Prodrug) PZase Pyrazinamidase (PZase) (encoded by pncA) PZA_in->PZase Conversion POA Pyrazinoic Acid (POA) (Active Drug) PZase->POA Targets Cellular Targets (e.g., RpsA, PanD) POA->Targets Inhibition CellDeath Cell Death Targets->CellDeath pncA_mutation pncA Mutation pncA_mutation->PZase Inactivation RpsA_PanD_mutation rpsA / panD Mutation RpsA_PanD_mutation->Targets Target Alteration PZA_out PZA (extracellular) PZA_out->PZA_in Passive Diffusion

Caption: PZA activation pathway and primary resistance mechanisms.

Troubleshooting_Workflow start Phenotypic PZA Resistance Observed pncA_seq Sequence pncA gene start->pncA_seq pncA_mutated pncA Mutation Detected? pncA_seq->pncA_mutated confirm_resistance High Confidence of PZA Resistance pncA_mutated->confirm_resistance Yes investigate_further Investigate Further pncA_mutated->investigate_further No (Wild-type) check_phenotype Re-evaluate Phenotypic Assay (e.g., reduced inoculum) investigate_further->check_phenotype other_genes Sequence other genes (rpsA, panD) investigate_further->other_genes heteroresistance Consider Heteroresistance (e.g., deep sequencing) investigate_further->heteroresistance

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Pyrazinecarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Pyrazinecarboxylic acid and its key isomers, 3-Pyrazinecarboxylic acid and Pyrazine-2,3-dicarboxylic acid. The information is compiled from various studies to offer a consolidated resource for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrazinecarboxylic acids are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This compound is the active metabolite of the first-line antitubercular drug pyrazinamide[1]. Its isomers, by virtue of their different electronic and steric properties, are expected to exhibit distinct biological profiles. This guide aims to collate and compare the available data on their antimicrobial, antitubercular, and anticancer activities.

Comparative Biological Activity

The biological activities of this compound and its isomers are summarized below. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to variations in experimental methodologies.

Antimicrobial and Antitubercular Activity

This compound is most renowned for its potent antitubercular activity, which is pH-dependent, showing increased efficacy in acidic environments[2]. While direct comparative studies are limited, research into derivatives of these isomers provides insights into their potential. For instance, derivatives of this compound have shown significant in vitro activity against Mycobacterium tuberculosis[3][4][5][6]. Some N-phenylpyrazine-2-carboxamides, which are derivatives of this compound, have demonstrated potent antimycobacterial activity, with some compounds exhibiting MIC values in the range of 1.56–6.25 µg/mL against M. tuberculosis H37Rv[3].

Hydrazinium salts of pyrazine-2,3-dicarboxylate have been reported to be more effective than standard antibiotics against E. coli, Salmonella typhi, and Vibrio cholerae[7]. This suggests that the dicarboxylic acid isomer also possesses significant antimicrobial potential.

CompoundActivity TypeOrganism/Cell LineQuantitative Data (e.g., MIC, IC50)Reference
This compound (Pyrazinoic acid) AntitubercularMycobacterium tuberculosisWeakly active at pH 6 (MIC = 200 µg/mL), more active at acidic pH (e.g., pH 5.6, MIC = 12.5–25 µg/mL)[2]
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (Derivative of 2,3-Pyrazinedicarboxylic acid)AntitubercularMycobacterium tuberculosis H37RvMIC = 1.56 µg/mL (5 µM)[2]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (Derivative of this compound)AntitubercularMycobacterium tuberculosisMIC < 2.0 µmol/L[3]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide (Derivative of this compound)AntitubercularMycobacterium tuberculosisIC90 = 0.819 µg/mL[3]
Pyrazine-2-carboxylic acid derivativesAntimicrobialE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansMIC values ranging from 3.125 to >50 µg/mL depending on the derivative and organism[8]
Hydrazinium salts of Pyrazine-2,3-dicarboxylateAntimicrobialE. coli, Salmonella typhi, Vibrio choleraeReported to be more effective than standard antibiotics[7]

Table 1: Summary of Antimicrobial and Antitubercular Activities

Anticancer Activity

Derivatives of pyrazinecarboxylic acids have been investigated for their potential as anticancer agents. For instance, novel derivatives of pyrazinoic acid (this compound) have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing moderate cytotoxicity[9]. Specifically, one derivative, P16, exhibited IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, respectively[9].

Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also demonstrated significant anticancer activity against Ehrlich ascites tumour cells (EAC) in albino mice[10].

Compound/DerivativeCell LineQuantitative Data (IC50)Reference
Pyrazinoic acid derivative (P16)A549 (Lung Cancer)6.11 µM[9]
MCF-7 (Breast Cancer)10.64 µM[9]
HT-29 (Colon Cancer)14.92 µM[9]
3-aminopyrazine-2-carboxylic acid transition metal complexesEhrlich ascites tumour cells (EAC)Significant anticancer activity observed[10]
Pyrazoline derivativesHepG-2, Hela, A549IC50 values in the micromolar range[11]

Table 2: Summary of Anticancer Activities

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays mentioned in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of antitubercular agents is the broth microdilution method.

Protocol:

  • Preparation of Mycobacterial Inoculum: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC) and adjusted to a specific turbidity, corresponding to a known bacterial concentration.

  • Serial Dilution of Compounds: The test compounds (this compound and its isomers) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing only the medium and bacteria (positive control) and only the medium (negative control) are also included.

  • Incubation: The plates are sealed and incubated at 37°C for a specified period (typically 7-14 days).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the mycobacteria is observed. Visual inspection or the use of a growth indicator dye (e.g., Resazurin) can be employed to assess growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Mycobacterial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute Test Compounds B->C D Incubate at 37°C C->D E Read Results (Visual/Indicator Dye) D->E F Determine MIC E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and its isomers) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 4 hours) to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway of MTT Reduction in Viable Cells

MTT_Pathway cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenases Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan Produces MTT MTT (Yellow, Water-Soluble) MTT->Dehydrogenases Reduction

MTT is reduced by mitochondrial dehydrogenases in viable cells to formazan.

Conclusion

This compound and its isomers represent a promising scaffold for the development of new therapeutic agents. While this compound is well-established as an antitubercular agent, its isomers, particularly Pyrazine-2,3-dicarboxylic acid, also exhibit significant antimicrobial properties. Furthermore, derivatives of these parent compounds have shown potential in the realm of anticancer research. The provided data and experimental protocols serve as a foundational guide for researchers aiming to explore the therapeutic potential of this chemical class further. Direct comparative studies under standardized conditions are warranted to elucidate the structure-activity relationships and to identify the most potent isomers for specific biological targets.

References

The Prodrug vs. the Active Metabolite: A Comparative Guide to Pyrazinamide and Pyrazinoic Acid in Antitubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazinamide (PZA), a first-line antituberculosis drug, and its active metabolite, 2-pyrazinecarboxylic acid, commonly known as pyrazinoic acid (POA). While often used interchangeably in literature, understanding their distinct roles is crucial for tuberculosis research and the development of new therapeutics. Pyrazinamide is a prodrug that requires conversion to pyrazinoic acid within Mycobacterium tuberculosis to exert its bactericidal effect. This guide delves into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate their activity.

From Prodrug to Potent Agent: The Activation of Pyrazinamide

Pyrazinamide's journey to becoming an effective antitubercular agent begins with its passive diffusion into the Mycobacterium tuberculosis bacillus. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes pyrazinamide into its active form, pyrazinoic acid. This conversion is paramount for the drug's efficacy, and mutations in the pncA gene are the primary cause of pyrazinamide resistance.[1][2][3]

PZA Pyrazinamide (PZA) PZA_inside PZA (inside M. tb) PZA->PZA_inside Passive Diffusion POA Pyrazinoic Acid (POA) PZA_inside->POA Hydrolysis pncA Pyrazinamidase (pncA) pncA->PZA_inside resistance Resistance pncA->resistance Loss of function causes mutation pncA mutation mutation->pncA leads to inactive enzyme cluster_cell Mycobacterium tuberculosis POA_H Protonated POA (HPOA) POA_anion POA Anion POA_H->POA_anion Deprotonation H_ion H+ disruption Disruption of Proton Motive Force & ATP Synthesis POA_anion->disruption fas1 Inhibition of Fatty Acid Synthase I POA_anion->fas1 trans_translation Inhibition of Trans-translation (RpsA) POA_anion->trans_translation membrane Cell Membrane cytoplasm Cytoplasm (Acidic pH) cell_death Bactericidal Effect disruption->cell_death fas1->cell_death trans_translation->cell_death POA_ext Extracellular POA POA_ext->POA_H Protonation at acidic pH cluster_mic Pyrazinamide MIC Determination cluster_pzase Pyrazinamidase Assay (Wayne's Method) prep_inoculum Prepare M. tb Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells serial_dilute Serial Dilute PZA in 96-well plate (pH 6.8) serial_dilute->inoculate_wells incubate_mic Incubate at 37°C (14-21 days) inoculate_wells->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic inoculate_pza_medium Inoculate M. tb in PZA-containing medium incubate_pzase Incubate at 37°C (7-10 days) inoculate_pza_medium->incubate_pzase add_reagent Add Ferrous Ammonium Sulfate incubate_pzase->add_reagent observe_color Observe Color Change (Pink/Red = Positive) add_reagent->observe_color

References

Comparative Analysis of 2-Pyrazinecarboxylic Acid's Antitubercular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the validated mechanism of action of 2-Pyrazinecarboxylic acid (POA), the active form of the first-line anti-tuberculosis drug Pyrazinamide (PZA), with two other critical first-line agents: Isoniazid (INH) and Rifampicin (RIF). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

Pyrazinamide, a cornerstone of modern tuberculosis therapy, is a prodrug that is converted to its active form, this compound, by the mycobacterial enzyme pyrazinamidase. The unique activity of POA is highly dependent on an acidic environment, a condition thought to mimic the inflammatory milieu of tuberculous lesions. This guide delves into the experimental evidence validating this mechanism and contrasts it with the distinct modes of action of Isoniazid, an inhibitor of mycolic acid synthesis, and Rifampicin, an inhibitor of bacterial RNA polymerase. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to provide a valuable resource for the ongoing research and development of novel anti-tuberculosis therapies.

Mechanisms of Action: A Comparative Overview

The antitubercular activity of this compound, Isoniazid, and Rifampicin are all initiated by distinct molecular interactions, leading to the disruption of essential bacterial processes.

This compound (Active form of Pyrazinamide)

Pyrazinamide is a prodrug that requires activation within the mycobacterium. It passively diffuses into Mycobacterium tuberculosis, where the bacterial enzyme pyrazinamidase (PncA) hydrolyzes it to its active form, this compound (POA)[1]. The accumulation of POA is favored in acidic environments (pH 5.0-6.0), which protonates a fraction of the POA, allowing it to readily diffuse back into the bacterial cytoplasm and accumulate[2]. This intracellular accumulation of POA is believed to disrupt membrane potential and interfere with energy production[1][3]. More recent evidence points to specific molecular targets, including the ribosomal protein S1 (RpsA), where it is proposed to inhibit trans-translation, and the aspartate decarboxylase (PanD), a key enzyme in Coenzyme A biosynthesis[2][3][4]. However, the role of RpsA as a primary target remains a subject of debate in the scientific community. Resistance to PZA is most commonly associated with mutations in the pncA gene, leading to a loss of pyrazinamidase activity[1][4].

Isoniazid

Isoniazid is also a prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6][7] Once activated, isoniazid forms a covalent adduct with NAD(H), which then inhibits the enoyl-acyl carrier protein reductase (InhA).[5][6] InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][6][8] Inhibition of mycolic acid synthesis leads to a loss of cell wall integrity and bacterial death.[5][8] Resistance to isoniazid is primarily associated with mutations in the katG gene, preventing its activation, or in the inhA gene, reducing the binding affinity of the activated drug.[6]

Rifampicin

Rifampicin functions by directly inhibiting the bacterial DNA-dependent RNA polymerase.[9][10][11] It binds to the β-subunit of the RNA polymerase, sterically blocking the elongation of the nascent RNA chain.[9][12] This inhibition of transcription prevents the synthesis of essential proteins, leading to bacterial cell death.[9][12] Unlike PZA and INH, rifampicin does not require activation. Resistance to rifampicin is almost exclusively due to mutations in the rpoB gene, which encodes the β-subunit of the RNA polymerase, leading to a conformational change that prevents the drug from binding.[9]

Quantitative Performance Data

The following tables summarize key quantitative data comparing the in vitro activity and target engagement of this compound, Isoniazid, and Rifampicin.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against M. tuberculosis

DrugMIC at Acidic pH (μg/mL)MIC at Neutral pH (μg/mL)Notes
Pyrazinamide (PZA) 25 - 50 (at pH 5.5)[9]≥100 (often inactive)Activity is highly pH-dependent.
Isoniazid (INH) 0.02 - 0.2[12]0.02 - 0.2[12]Activity is largely independent of pH in the physiological range.
Rifampicin (RIF) 0.05 - 0.250.05 - 0.25Activity is largely independent of pH in the physiological range.

Table 2: Target Engagement and Inhibition Constants

DrugPrimary TargetInhibition ConstantMethod
This compound (POA) Aspartate Decarboxylase (PanD)Ki = 0.78 mM[10]Enzyme Kinetics
Kd = 6.1 µM[8]Isothermal Titration Calorimetry
Isoniazid (activated) Enoyl-ACP Reductase (InhA)Forms a covalent adductN/A
Rifampicin DNA-dependent RNA Polymerase (β-subunit)Binding constant of 10-9 M[9]Enzyme Kinetics

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

This qualitative assay is used to determine the ability of M. tuberculosis to convert the prodrug pyrazinamide to its active form, pyrazinoic acid.

Principle: PZA-susceptible strains of M. tuberculosis produce the enzyme pyrazinamidase, which hydrolyzes PZA to pyrazinoic acid and ammonia. In the presence of ferrous ammonium sulfate, pyrazinoic acid forms a pink to red colored complex.

Materials:

  • Pyrazinamide agar medium (containing 0.1 g PZA per liter)

  • 1% (w/v) ferrous ammonium sulfate solution (freshly prepared)

  • Sterile inoculation loops

  • Test tubes

  • Incubator at 37°C

  • Control strains: M. tuberculosis H37Rv (PZase positive) and M. bovis (PZase negative)

Procedure:

  • Inoculate the surface of the pyrazinamide agar slants with a heavy inoculum of the M. tuberculosis isolate to be tested.

  • Incubate the tubes at 37°C for 4 days.

  • After incubation, add 1 mL of the 1% ferrous ammonium sulfate solution to each tube.

  • Observe the tubes for the development of a pink or red band in the agar after 4 hours at room temperature.

Interpretation:

  • Positive Result: Development of a pink to red color indicates the presence of pyrazinoic acid and thus PZase activity (PZA susceptible).

  • Negative Result: No color change indicates the absence of PZase activity (PZA resistant).

Broth Microdilution Assay for Determining pH-Dependent MIC

This quantitative assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against M. tuberculosis at different pH values.

Principle: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well microtiter plate format, allowing for the testing of multiple drug concentrations and pH conditions simultaneously.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Antimicrobial agent stock solution (e.g., PZA, INH, RIF)

  • M. tuberculosis inoculum (adjusted to a 0.5 McFarland standard)

  • Sterile water or buffer for pH adjustment (e.g., HCl or NaOH)

  • Incubator at 37°C with 5% CO2

  • Plate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Prepare Middlebrook 7H9 broth at the desired pH values (e.g., pH 5.5 and pH 7.4) by adding sterile acid or base.

  • In a 96-well plate, perform serial two-fold dilutions of the antimicrobial agent in the pH-adjusted broth.

  • Add the standardized M. tuberculosis inoculum to each well.

  • Include a positive control (no drug) and a negative control (no bacteria) for each pH condition.

  • Seal the plates and incubate at 37°C with 5% CO2 for 7-14 days.

  • Determine the MIC by visual inspection for the lowest drug concentration that shows no visible growth or by measuring the OD at 600 nm.

Aspartate Decarboxylase (PanD) Enzyme Inhibition Assay

This assay is used to quantify the inhibitory effect of a compound (e.g., pyrazinoic acid) on the enzymatic activity of PanD.

Principle: PanD catalyzes the conversion of L-aspartate to β-alanine. The activity of the enzyme can be measured by monitoring the consumption of the substrate or the formation of the product over time. Inhibition of this activity by a compound can be quantified by determining the IC50 or Ki value.

Materials:

  • Purified recombinant M. tuberculosis PanD enzyme

  • L-aspartate (substrate)

  • Pyrazinoic acid (inhibitor)

  • Reaction buffer (e.g., phosphate buffer at a specific pH)

  • Method for detecting substrate or product (e.g., HPLC, spectrophotometry, or use of a radiolabeled substrate)

  • Plate reader or other detection instrument

Procedure (Conceptual Outline):

  • Prepare a reaction mixture containing the reaction buffer and a fixed concentration of the PanD enzyme.

  • Add varying concentrations of the inhibitor (pyrazinoic acid) to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate (L-aspartate).

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Quantify the amount of product formed or substrate consumed using a suitable detection method.

  • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. To determine the Ki, the assay is performed at different substrate concentrations.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway Diagrams

Figure 1. Mechanism of Action of Pyrazinamide/2-Pyrazinecarboxylic Acid PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) (Mycobacterial Enzyme) PZA->PncA Hydrolysis POA This compound (POA) (Active Drug) PncA->POA Accumulation Intracellular Accumulation of POA POA->Accumulation Acidic_pH Acidic Environment (pH 5.0-6.0) Acidic_pH->Accumulation Facilitates Target1 Disruption of Membrane Potential & Energy Production Accumulation->Target1 Target2 Inhibition of Aspartate Decarboxylase (PanD) Accumulation->Target2 Target3 Inhibition of Trans-translation (via RpsA - Controversial) Accumulation->Target3 CellDeath Bacterial Cell Death Target1->CellDeath Target2->CellDeath Target3->CellDeath

Caption: Mechanism of Pyrazinamide Activation and Action.

Figure 2. Comparative Mechanisms of Isoniazid and Rifampicin cluster_INH Isoniazid (INH) Mechanism cluster_RIF Rifampicin (RIF) Mechanism INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death_INH Bacterial Cell Death Cell_Wall->Bacterial_Death_INH Disruption leads to RIF Rifampicin RNAP DNA-dependent RNA Polymerase (β-subunit) RIF->RNAP Binding and Inhibition Transcription Transcription RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Death_RIF Bacterial Cell Death Protein_Synthesis->Bacterial_Death_RIF Inhibition leads to

Caption: Mechanisms of Isoniazid and Rifampicin.

Experimental Workflow Diagram

Figure 3. Experimental Workflow for pH-Dependent MIC Assay start Start prep_media Prepare 7H9 broth at different pH values (e.g., 5.5 and 7.4) start->prep_media prep_plate Perform serial dilutions of antimicrobial agent in a 96-well plate for each pH prep_media->prep_plate add_inoculum Add standardized M. tuberculosis inoculum to all wells prep_plate->add_inoculum incubate Incubate plates at 37°C with 5% CO2 for 7-14 days add_inoculum->incubate read_results Read results visually or using a plate reader (OD600) incubate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) for each pH read_results->determine_mic end End determine_mic->end

Caption: Workflow for pH-Dependent MIC Assay.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Structure-Activity Relationship of 2-Pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-pyrazinecarboxylic acid derivatives, a class of compounds demonstrating significant potential in various therapeutic areas, including antitubercular, antifungal, and anticancer applications. By dissecting the impact of structural modifications on biological efficacy, supported by experimental data and detailed protocols, this document aims to accelerate the discovery and development of novel therapeutic agents.

Core Insights into Structure-Activity Relationships

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the pyrazine ring and the carboxamide moiety. Key determinants of activity include lipophilicity, electronic effects, and steric factors.

Antitubercular Activity

The quest for more effective treatments for tuberculosis has driven extensive research into pyrazinamide (PZA), a first-line antitubercular drug, and its analogs. PZA itself is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] The structure-activity relationship (SAR) of this compound amides reveals several key trends.

Increased lipophilicity often correlates with enhanced antitubercular activity. For instance, the introduction of a tert-butyl group at the 5-position of the pyrazine ring and a 3,5-bis(trifluoromethyl)phenyl amide moiety leads to a compound with high lipophilicity (log P = 6.85) and significant activity against Mycobacterium tuberculosis (72% inhibition).[2][3][4] Similarly, amides with a tert-butyl moiety at position 5 of the pyrazine ring generally exhibit higher inhibition percentages.[3]

Substitution on the aniline ring of the amide is also critical. Halogenated anilines, particularly those with bromo and iodo substituents, have demonstrated potent antimycobacterial effects.[5][6][7] For example, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide showed high activity (72% inhibition).[5] The position of the substituent on the phenyl ring is also important, with some studies indicating that 3-iodo-4-methylphenyl substitution leads to highly active compounds.[8][9]

Antifungal and Photosynthesis-Inhibiting Activities

Beyond their antimycobacterial properties, certain this compound derivatives exhibit notable antifungal and photosynthesis-inhibiting activities. The antifungal efficacy is often dependent on the specific fungal strain and the substitution pattern of the derivative. For instance, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was found to be the most effective against Trichophyton mentagrophytes.[5][6][7] However, some derivatives, like the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, display only poor in vitro antifungal effects.[2][4]

Several of these compounds also act as inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthesis. The most active inhibitor in one study was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[4] This activity is also linked to the lipophilicity of the compounds.[3]

Anticancer Activity

More recently, the anticancer potential of this compound derivatives has come into focus.[10] These compounds have been investigated as inhibitors of various cancer-related targets. For example, pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK), a valid therapeutic target in non-small cell lung cancer.[11]

Another study explored novel pyrazinoic acid derivatives for their cytotoxic activity against human cancer cell lines.[12] The results indicated that substitutions on the B-ring of the structure, including both electron-withdrawing (e.g., F, Cl, Br, NO2) and electron-donating (e.g., OCH3, Me) groups, have a significant impact on their anti-proliferative activity.[12] One particular derivative, P16, demonstrated promising anticancer activity with low IC50 values against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines.[12]

Comparative Data on Biological Activity

To facilitate a clear comparison of the performance of various this compound derivatives, the following tables summarize the quantitative data from key studies.

Table 1: Antitubercular Activity of this compound Amides
CompoundPyrazine Ring SubstituentsAmide Substituent% Inhibition against M. tuberculosis H37RvLipophilicity (log P)Reference
2o 5-tert-butyl, 6-chloro3,5-bis(trifluoromethyl)phenyl72%6.85[2][3][4]
18 5-tert-butyl, 6-chloro3,5-dibromo-4-hydroxyphenyl72%6.00[5]
16 6-chloro3,5-dibromo-4-hydroxyphenyl54%-[5]
17 5-tert-butyl3,5-dibromo-4-hydroxyphenyl68%-[5]
12 5-tert-butyl, 6-chloro3-iodo-4-methylphenylIC90 = 0.819 µg/mL-[9]
9 Unsubstituted3-iodo-4-methylphenylMIC < 2.0 µmol/L-[9]
Table 2: Antifungal and Photosynthesis-Inhibiting Activity
CompoundActivityTest Organism/SystemMIC / IC50Reference
2d, 2f AntifungalVarious strainsMIC = 31.25-500 µmol·dm⁻³[2][4]
8 AntifungalTrichophyton mentagrophytesMIC = 31.25 µmol·mL⁻¹[5][6][7]
2f AntialgalChlorella vulgarisIC50 = 0.063 mmol·dm⁻³[2][4]
2m Photosynthesis InhibitionSpinach chloroplastsIC50 = 0.026 mmol·dm⁻³[2][4]
27 Photosynthesis InhibitionSpinach chloroplastsIC50 = 41.9 µmol·L⁻¹[5][6]
4 Photosynthesis InhibitionSpinach chloroplastsIC50 = 49.5 µmol·L⁻¹[5][6]
Table 3: Anticancer Activity of Pyrazinoic Acid Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
P16 A549 (lung)6.11[12]
P16 MCF-7 (breast)10.64[12]
P16 HT-29 (colon)14.92[12]
Cisplatin (reference) A549 (lung)9.37[12]
Cisplatin (reference) MCF-7 (breast)15.72[12]
Cisplatin (reference) HT-29 (colon)89.48[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the referenced studies.

Synthesis of this compound Amides

A common synthetic route involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a corresponding substituted aniline or aminothiazole.[2][5]

General Procedure:

  • The substituted pyrazine-2-carboxylic acid is refluxed with thionyl chloride to form the corresponding acid chloride.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting acid chloride is dissolved in a suitable solvent (e.g., chloroform, acetone) and added dropwise to a cooled solution of the appropriate substituted aniline or aminothiazole and a base (e.g., pyridine) in the same solvent.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The solvent is evaporated, and the residue is treated with dilute hydrochloric acid.

  • The crude product is filtered, washed with water, and purified by crystallization from a suitable solvent (e.g., ethanol).

In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity is often evaluated against Mycobacterium tuberculosis H37Rv.

Microplate Alamar Blue Assay (MABA):

  • Bacterial suspensions of M. tuberculosis H37Rv are prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • The compounds are dissolved in DMSO and serially diluted in the broth.

  • The bacterial suspension is added to each well of a 96-well microplate containing the diluted compounds.

  • The plates are incubated at 37°C for a specified period (e.g., 7 days).

  • A mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • The plates are re-incubated for 24 hours.

  • The fluorescence or absorbance is measured to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents a color change from blue to pink.

In Vitro Antifungal Activity Assay

The antifungal activity is typically assessed using a broth microdilution method against a panel of fungal strains.

Broth Microdilution Method:

  • Fungal inocula are prepared in a suitable broth medium (e.g., RPMI 1640).

  • The test compounds are dissolved in DMSO and serially diluted in the broth in a 96-well microplate.

  • The fungal inoculum is added to each well.

  • The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Antitubercular cluster_pyrazine Pyrazine Ring Modifications cluster_amide Amide Substituent Modifications Unsubstituted Unsubstituted 5-tert-butyl 5-tert-butyl Activity Activity 5-tert-butyl->Activity Increases Lipophilicity & Activity 6-chloro 6-chloro 6-chloro->Activity Enhances Activity 5-tert-butyl, 6-chloro 5-tert-butyl, 6-chloro 5-tert-butyl, 6-chloro->Activity Potent Activity Aniline Aniline Halogenated_Aniline Halogenated_Aniline Halogenated_Aniline->Activity Increases Activity Dibromo_Hydroxyphenyl Dibromo_Hydroxyphenyl Dibromo_Hydroxyphenyl->Activity High Activity Iodo_Methylphenyl Iodo_Methylphenyl Iodo_Methylphenyl->Activity High Activity

Caption: Key structural modifications on the pyrazine ring and amide substituent that enhance antitubercular activity.

Experimental_Workflow_Anticancer Start Compound Synthesis Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with This compound Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan_Formation Incubate for Formazan Crystal Formation MTT_Assay->Formazan_Formation Solubilization Dissolve Crystals in DMSO Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for evaluating the in vitro anticancer activity of the synthesized compounds.

Signaling_Pathway_PZA cluster_cell PZA Pyrazinamide (PZA) (Prodrug) Pyrazinamidase Pyrazinamidase (pncA) PZA->Pyrazinamidase Enters Cell Mycobacterium Mycobacterium tuberculosis Cell POA Pyrazinoic Acid (POA) (Active Drug) Pyrazinamidase->POA Hydrolysis PanD_Degradation Targeted Degradation of PanD POA->PanD_Degradation CoA_Biosynthesis_Inhibition Inhibition of Coenzyme A Biosynthesis PanD_Degradation->CoA_Biosynthesis_Inhibition Bacterial_Death Bacterial Cell Death CoA_Biosynthesis_Inhibition->Bacterial_Death

Caption: Proposed mechanism of action for the antitubercular drug Pyrazinamide (PZA).

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Pyrazinecarboxylic acid, a key intermediate in the pharmaceutical industry. We present a detailed overview of various techniques, their experimental protocols, and comparative performance data to assist researchers in selecting the most appropriate method for their quality control needs.

Introduction to Purity Assessment of this compound

This compound (PCA) is a crucial building block in the synthesis of various pharmaceuticals, most notably as the active metabolite of the anti-tuberculosis drug pyrazinamide. The purity of PCA is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. Common impurities may arise from starting materials, by-products of the synthesis process, or degradation of the final compound. Therefore, robust and reliable analytical methods are essential for its quality control.

This guide compares the most effective techniques for PCA purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the potential impurities. The following table summarizes the key performance characteristics of the most common methods.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Separation of volatile and thermally stable compounds followed by mass-based detection.Absorption of infrared radiation by molecular vibrations.
Primary Use Quantification of known and unknown impurities, stability testing.Absolute purity determination (assay), quantification of impurities without the need for specific impurity reference standards.Identification and quantification of volatile and semi-volatile impurities.Identification of the main compound and functional groups; can detect gross impurities.
Limit of Detection (LOD) Low (ng/mL to µg/mL range).[1][2][3]Moderate (mg/mL range).[2][4]Very low (pg to ng range).High (typically >1%).
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range).[1][2][3]Moderate (mg/mL range).[2][4]Very low (pg to ng range).Not typically used for quantification of minor components.
Precision High (RSD <2%).[5][6]Very High (RSD <1%).High (RSD <5%).Moderate.
Accuracy High.[5][6]Very High.[4]High.Moderate.
Sample Throughput High.Moderate.Moderate to High.Very High.
Strengths High sensitivity, excellent for separating complex mixtures, widely available.[7]Primary ratio method, no need for specific reference standards for each impurity, provides structural information.[8][9]Excellent separation efficiency and sensitive, definitive identification with mass spectrometry.Fast, non-destructive, provides structural information about functional groups.
Limitations Requires reference standards for identification and quantification of impurities, potential for co-elution.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.[10][11]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[12][13]Not suitable for quantifying trace impurities, complex spectra can be difficult to interpret.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This stability-indicating reversed-phase HPLC method is suitable for the quantification of this compound and the separation of its potential impurities and degradation products.[5][6][7]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[14][15][16]

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (example for a 400 MHz spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Acquisition Time (aq): At least 3 seconds.

    • Number of Scans (ns): 8 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved proton signal of this compound (e.g., the singlet at ~9.0 ppm) and a signal from the internal standard (e.g., the singlet of the vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis.[12][13][17]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Accurately weigh approximately 1 mg of this compound into a reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 20:1).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique primarily used for the identification of the main component and the detection of significant impurities with different functional groups.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Key characteristic bands to observe include:

    • Broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).[18][19]

    • C=O stretch from the carboxylic acid (around 1700 cm⁻¹).[18][19]

    • Aromatic C-H and C=N stretching vibrations.

    • The presence of unexpected peaks may indicate impurities.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for purity assessment.

HPLC_Workflow A Sample Weighing and Dissolution C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, etc.) D Chromatographic Separation B->D C->D E UV/PDA Detection D->E F Data Acquisition and Processing E->F G Purity Calculation (Area Percent Method) F->G qNMR_Workflow A Accurate Weighing of Sample and Internal Standard B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Spectrometer Setup and Data Acquisition C->D E Spectrum Processing (Phasing, Baseline Correction) D->E F Integration of Analyte and Standard Signals E->F G Purity Calculation F->G GCMS_Workflow A Sample Weighing B Derivatization Reaction A->B D Injection of Derivatized Sample B->D C GC-MS System Setup E Gas Chromatographic Separation C->E D->E F Mass Spectrometric Detection E->F G Data Analysis and Impurity Identification F->G

References

A Comparative Guide to Analytical Methods for 2-Pyrazinecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Pyrazinecarboxylic acid, a key metabolite of the anti-tuberculosis drug pyrazinamide, is critical for pharmacokinetic and quality control studies. This guide provides a comparative analysis of validated analytical methods for its quantification, offering insights into their performance based on experimental data.

Comparison of Key Performance Parameters

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of quantitative data from validated methods to facilitate a direct comparison.

ParameterLC-MS/MS MethodHPLC-UV MethodUV Spectrophotometry Method
Linearity Range 0.03 - 9.00 µg/mL[1]20 - 120 µg/mL[2]Not explicitly stated, but effective for higher concentrations.[3]
Accuracy (% Recovery) 93.5 - 106.7%[1]96.75% (overall)[4]Consistent results without interference from excipients.[3]
Precision (% CV / %RSD) Intra-batch & Inter-batch: 1.10 - 4.57%[1]Intra-assay: 0.46 - 2.20% RSD; Inter-assay: 0.29 - 34.45% RSD[4]Acceptable %RSD in intra-day and inter-day studies.[3]
Limit of Detection (LOD) Not explicitly stated for this compound alone.Not explicitly stated.0.1714 µg/mL[3]
Limit of Quantification (LOQ) 0.03 µg/mL[1]Not explicitly stated.0.5194 µg/mL[3]
Sample Matrix Human Plasma[1]Human Plasma[4], Bulk and Pharmaceutical dosage forms[2]Solid dosage forms.[3]
Primary Advantage High sensitivity and selectivity.[1]Robust and widely available.[2]Rapid and straightforward.[3]
Primary Limitation Requires sophisticated instrumentation.Lower sensitivity compared to LC-MS/MS.Limited sensitivity and precision for low concentration samples.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the key methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for complex biological matrices like plasma.

Sample Preparation:

  • Liquid-liquid extraction is performed on 200µL plasma samples.[1]

  • The extraction solvent used is a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v) under acidic conditions.[1]

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C18 (100×4.6mm, 3.5μm).[1]

  • Mobile Phase: A mixture of methanol and 0.1% acetic acid (65:35, v/v).[1]

  • Flow Rate: Not explicitly stated.

  • Run Time: 4.0 minutes.[1]

Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive ionization mode.[1]

  • Transition: m/z 125.0→80.9 for this compound.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and commonly used method for the quantification of active pharmaceutical ingredients and their metabolites.

Sample Preparation:

  • A single-step liquid-liquid extraction process using methanol as the extracting solvent.[4]

Chromatographic Conditions:

  • Column: C18 column.[4]

  • Mobile Phase: A gradient method with two mobile phases:

    • Mobile phase A: Disodium hydrogen phosphate buffer (pH 6.8) and acetonitrile (95:5).[4]

    • Mobile phase B: Disodium hydrogen phosphate buffer (pH 6.8) and acetonitrile (50:50 v/v).[4]

  • Flow Rate: 1000 µl/min.[4]

  • Detection Wavelength: 238 nm.[4]

  • Injection Volume: 40 μl.[4]

Visualizing the Cross-Validation Workflow

The process of cross-validating analytical methods ensures that different techniques yield comparable and reliable results. The following diagram illustrates a typical workflow for such a comparison.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation A_Dev Method Development A_Val Method Validation A_Dev->A_Val A_Sample Sample Analysis A_Val->A_Sample Compare Compare Results A_Sample->Compare Dataset 1 B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Sample Sample Analysis B_Val->B_Sample B_Sample->Compare Dataset 2 Stats Statistical Analysis (e.g., Bland-Altman) Compare->Stats Conclusion Determine Comparability Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Pyrazinecarboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2-Pyrazinecarboxylic acid compounds, a class of molecules with significant therapeutic potential, particularly as antitubercular and anticancer agents. The information presented herein is compiled from various experimental studies to facilitate a deeper understanding of their structure-activity relationships and translational potential.

Overview of Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities. The most notable of these is the antitubercular activity of pyrazinamide (PZA), a cornerstone of first-line tuberculosis treatment. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. Beyond tuberculosis, various derivatives have been investigated for their efficacy against different types of cancer, fungal infections, and their ability to inhibit photosynthesis. This guide will focus on the comparative in vitro and in vivo data for their antitubercular and anticancer activities.

Comparative Analysis of Antitubercular Activity

A significant challenge in the development of new antitubercular drugs is the discrepancy often observed between in vitro and in vivo results. While in vitro assays provide a measure of a compound's intrinsic activity against Mycobacterium tuberculosis, in vivo models are crucial for evaluating its efficacy within a complex biological system.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo data for pyrazinamide and some of its key derivatives.

Table 1: In Vitro Antitubercular Activity of this compound Derivatives

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
Pyrazinamide (PZA)H37Rv12.5 - 100[1]
Pyrazinoic Acid (POA)H37Rv-[2]
5-Chloro-pyrazinamide (5-Cl-PZA)--[2]
Derivative 1fH37Rv8.0[1]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)H37Rv~1.7[1]
Pyrazinamides 5d, 5g-<6.25[3]

Table 2: In Vivo Antitubercular Activity of this compound Derivatives in Murine Models

CompoundAnimal ModelDosage (mg/kg)DurationChange in Log10 CFU/LungReference
Pyrazinamide (PZA)BALB/c mice1508 weeks-1.36[2]
5-Chloro-pyrazinamide (5-Cl-PZA)BALB/c mice1508 weeks+0.06[2]
Isoniazid (INH)C3H mice2513 daysSignificant reduction[4]
Rifampin (RIF)C3H mice2013 daysSignificant reduction[4]

Note: A direct comparison of in vivo data for many novel derivatives is still an active area of research. The data for Isoniazid and Rifampin are included for reference as standard antitubercular drugs.

Experimental Protocols

A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Protocol:

  • Compound Preparation: Test compounds are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.

  • Assay Setup: Serial two-fold dilutions of each compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth, often at a slightly acidic pH (e.g., 6.0) to facilitate the activity of compounds like pyrazinamide.[5]

  • Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.

  • Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[1] Growth can be assessed visually or by measuring optical density.[5]

Mouse models are the most common for preclinical evaluation of antitubercular drugs.[6]

Protocol:

  • Infection: Mice (e.g., BALB/c or C3H strains) are infected with a standardized dose of virulent M. tuberculosis (e.g., H37Rv) via intravenous injection or aerosol inhalation.[4][7]

  • Treatment Initiation: Treatment with the test compounds or control drugs is typically initiated several days or weeks post-infection.[4][8]

  • Drug Administration: Compounds are administered daily or several times a week via oral gavage or other appropriate routes.[4][8]

  • Evaluation of Efficacy: After a defined treatment period (e.g., 2 to 8 weeks), mice are euthanized, and their lungs and spleens are harvested.

  • Bacterial Load Quantification: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The number of colony-forming units (CFU) is counted after incubation to determine the bacterial load.[4][9] Efficacy is measured by the reduction in CFU counts in treated mice compared to untreated controls.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid (POA), which is active against M. tuberculosis. The exact downstream effects of POA are still under investigation, but several key processes have been identified.

One proposed mechanism is that POA acts as a protonophore, disrupting the proton motive force across the mycobacterial cell membrane, which is crucial for energy production.[10] Additionally, recent studies have identified the aspartate decarboxylase PanD, an enzyme involved in coenzyme A biosynthesis, as a direct molecular target of POA.[11] Inhibition of PanD disrupts the synthesis of essential coenzymes.

Below is a diagram illustrating the proposed mechanism of action of pyrazinamide.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_intra PZA PZA_ext->PZA_intra Passive Diffusion PncA Pyrazinamidase (PncA) PZA_intra->PncA Conversion POA Pyrazinoic Acid (POA) PncA->POA PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition PMF_disruption Proton Motive Force Disruption POA->PMF_disruption Uncoupling CoA_pathway Coenzyme A Biosynthesis PanD->CoA_pathway Bacterial_death Bacterial Death CoA_pathway->Bacterial_death PMF_disruption->Bacterial_death Anticancer_Workflow start Synthesized 2-Pyrazinecarboxylic Acid Derivative invitro_cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->invitro_cytotoxicity ic50 Determine IC50 values on Cancer and Normal Cell Lines invitro_cytotoxicity->ic50 apoptosis_assay Apoptosis Induction Assay (e.g., Annexin V/PI) ic50->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot for Bcl-2, DNA Damage Assay) ic50->mechanism_study invivo_study In Vivo Efficacy Study (e.g., Xenograft Mouse Model) apoptosis_assay->invivo_study mechanism_study->invivo_study end Lead Compound for Further Preclinical Development invivo_study->end

References

A Comparative Analysis of Novel 2-Pyrazinecarboxylic Acid Derivatives and Existing Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive benchmark of newly synthesized 2-Pyrazinecarboxylic acid derivatives against established antitubercular drugs, with a primary focus on Pyrazinamide (PZA). The content herein is intended for researchers, scientists, and drug development professionals, providing objective comparisons based on available experimental data.

Introduction

Pyrazinamide, a derivative of this compound, is a cornerstone of first-line tuberculosis treatment, valued for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis.[1] However, the emergence of drug-resistant strains necessitates the development of novel therapeutic agents. This guide details the synthesis and evaluation of new this compound amides, hydrazides, and other derivatives, comparing their in vitro efficacy and cytotoxicity to that of PZA and other relevant antimicrobial agents.

Quantitative Performance Data

The following tables summarize the in vitro activity of various this compound derivatives against M. tuberculosis H37Rv and other microbial strains. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antimycobacterial Activity of this compound Amide Derivatives

Compound IDSubstituent on Phenyl Ring% Inhibition @ 6.25 µg/mLMIC (µg/mL)Reference
2o 3,5-bis(trifluoromethyl)72>6.25[2]
16 4-Nitro-1.56[3][4]
18a 4-(trifluoromethyl) (Propyl ester)-3.13[3][4]
2d 3-methyl>20-[2]
2f 3-methyl>20-[2]
2k ->20>6.25[1]
2l ->20>6.25[1]
Pyrazinamide --6.25[5]

Table 2: Antimicrobial Activity of this compound Hydrazide and Thiosemicarbazide Derivatives

Compound IDDerivative TypeTarget OrganismIC90 (µg/mL)Reference
4 N4-ethyl-N1-pyrazinoyl-thiosemicarbazideM. tuberculosis H37Rv16.87[6][7]
3a-l Hydrazide-hydrazonesM. tuberculosis H37RvLess active than PZA[6][7]

Table 3: Antimicrobial Activity of Piperazine Derivatives of this compound

Compound IDTarget OrganismMIC (µg/mL)Reference
P4 C. albicans3.125[8]
P10 C. albicans3.125[8]
P3, P4, P7, P9 E. coli50[8]
P6, P7, P9, P10 P. aeruginosa25[8]

Experimental Protocols

Synthesis of this compound Amides

A general procedure for the synthesis of N-phenyl pyrazine-2-carboxamide derivatives involves the reaction of the corresponding pyrazine-2-carboxylic acid with thionyl chloride to form the acid chloride. This is followed by reaction with a substituted aniline.

  • Step 1: Acid Chloride Formation: A mixture of the respective pyrazine-2-carboxylic acid (50 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for 1 hour.[5]

  • Step 2: Amide Formation: The excess thionyl chloride is removed by evaporation with dry toluene under vacuum.[5] The resulting acid chloride is then reacted with the appropriate substituted aniline to yield the final amide product.

In Vitro Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).[6]

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Assay Plate Preparation: The compounds are serially diluted in a 96-well microtiter plate. The prepared bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Reading Results: After incubation, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., VERO cells) using a standard cytotoxicity assay.[6]

  • Cell Culture: VERO cells are maintained in appropriate culture medium supplemented with fetal bovine serum.

  • Assay Procedure: The cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation and Evaluation: The plates are incubated for a specified period (e.g., 48 hours). Cell viability is assessed using a suitable method, such as the MTT assay. The 50% cytotoxic concentration (CC50) is then determined.

Signaling Pathways and Mechanisms of Action

Activation and Proposed Mechanisms of Pyrazinamide

Pyrazinamide is a prodrug that requires activation within the mycobacterial cell. The enzyme pyrazinamidase, encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[9][10][11] POA is believed to exert its antimycobacterial effect through multiple mechanisms, particularly in the acidic environment of phagolysosomes.[9][11][12]

PZA_Activation_and_Action cluster_extracellular Extracellular (Acidic pH) cluster_cytoplasm Mycobacterial Cytoplasm (Neutral pH) cluster_targets Proposed Targets of POA PZA_ext Pyrazinamide (PZA) PZA_intra PZA PZA_ext->PZA_intra Passive Diffusion POA Pyrazinoic Acid (POA) PZA_intra:e->POA:w Hydrolysis pncA pncA gene PZase Pyrazinamidase (PZase) pncA->PZase Encodes PZase->PZA_intra FAS1 Fatty Acid Synthase I (Inhibition) POA->FAS1 TransTranslation trans-translation (Disruption) POA->TransTranslation CoAbiosynthesis Coenzyme A Biosynthesis (Inhibition via PanD) POA->CoAbiosynthesis Membrane Membrane Energy Disruption & Cytoplasmic Acidification POA->Membrane

PZA Activation and Proposed Mechanisms of Action.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against M. tuberculosis.

MIC_Workflow start Start prep_culture Prepare M. tuberculosis H37Rv Culture start->prep_culture adjust_inoculum Adjust Inoculum to McFarland Standard prep_culture->adjust_inoculum add_inoculum Inoculate Wells with Bacterial Suspension adjust_inoculum->add_inoculum serial_dilution Prepare Serial Dilutions of Test Compounds in 96-well Plate serial_dilution->add_inoculum incubation Incubate at 37°C for 7 Days add_inoculum->incubation add_alamar Add Alamar Blue incubation->add_alamar re_incubation Incubate for 24h add_alamar->re_incubation read_results Read Results (Color Change) re_incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination using MABA.

Conclusion

The exploration of new this compound derivatives has yielded several compounds with promising antimycobacterial and broader antimicrobial activities. Notably, certain amide and ester derivatives have demonstrated significant activity against M. tuberculosis H37Rv, with some exhibiting lower MIC values than the parent drug, Pyrazinamide. The diverse mechanisms of action proposed for Pyrazinoic acid offer multiple avenues for the development of new derivatives that may overcome existing resistance mechanisms. Further in vivo studies and lead optimization are warranted to fully assess the therapeutic potential of these novel compounds.

References

Safety Operating Guide

Proper Disposal of 2-Pyrazinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Pyrazinecarboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are based on information from safety data sheets and general chemical waste guidelines.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. While its toxicological properties have not been fully investigated, it is known to cause irritation.[1] One safety data sheet indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard; however, other sources identify specific risks.[2][3]

Key Hazard Information:

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Personal Protective Equipment (PPE): When handling this chemical, always wear appropriate PPE, including safety glasses with side-shields, protective gloves, and a lab coat.[2][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[1][4]

Summary of Chemical and Safety Data

The following table summarizes key quantitative data for this compound, critical for safe handling and storage.

PropertyDataSource
CAS Number 98-97-5[1]
Appearance Off-white to beige powder[1][5]
Melting Point 222 - 225 °C (decomposes)[5]
NFPA Rating (Estimated) Health: 1, Flammability: 0, Instability: 0[1]
Hazard Statements H315, H319, H335[2]

Disposal Procedures

The standard and recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, properly labeled, and disposed of through a licensed professional waste disposal service.[4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the waste. This compound waste may be in solid form (e.g., expired reagent, contaminated labware) or dissolved in a solvent.

  • Do not mix with incompatible waste streams, particularly strong oxidizing agents.[3]

  • It is best practice to collect specific chemical wastes, like organic acids, in their own designated containers where possible.[6]

2. Containerization:

  • Select a waste container that is in good condition, leak-proof, and compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Ensure the container has a secure, tightly-fitting lid.[1]

  • The container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name: "this compound."

3. Spill and Cleanup Residue Management:

  • In case of a spill, avoid generating dust.[1][7]

  • Carefully sweep up the solid material.[1][5] For larger spills, consider using a vacuum with a HEPA filter.[7]

  • Place the collected material into a suitable, sealed, and labeled container for disposal.[1][4][7]

  • Decontaminate the spill area and any equipment used for cleanup.

4. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated waste accumulation area.[1][2]

  • The storage area should be away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor to arrange for pickup and disposal.[2][4]

  • Provide the waste disposal service with the safety data sheet (SDS) for this compound.

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete classification.[1][3]

Important Note on Treatment: No specific experimental protocols for the neutralization or in-lab treatment of this compound are provided in safety data sheets. Due to its unknown toxicological profile, in-lab treatment is not recommended. The standard procedure is collection and professional disposal.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Step 1: Preparation & Assessment cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Storage & Disposal A Identify 2-Pyrazinecarboxylic Acid Waste B Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines A->B C Select Compatible Waste Container (e.g., HDPE) B->C D Transfer Waste to Container (Avoid Dust Generation) C->D E Securely Seal Container D->E F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in Designated, Ventilated Waste Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Final Disposal at an Approved Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for handling 2-Pyrazinecarboxylic acid (CAS No. 98-97-5), a compound frequently used in pharmaceutical research. Adherence to these guidelines is critical for minimizing risks and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]To protect against eye irritation or serious eye damage from splashes or dust.[1]
Hand Protection Chemically resistant gloves.To prevent skin contact and subsequent irritation.[1]
Skin and Body Protection Laboratory coat and close-toed footwear. Impervious clothing should be selected based on the specific workplace hazards.[2]To protect the skin from accidental contact with the chemical.[1]
Respiratory Protection Use a NIOSH (US) or EN 149 (EU) approved respirator when ventilation is inadequate or when workplace conditions warrant its use.[3]To prevent respiratory tract irritation from dust or fumes.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the experiment.

1. Preparation:

  • Ensure the work area is well-ventilated. A laboratory fume hood is recommended.[2]

  • Confirm that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill cleanup materials readily available.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[3]

  • Wash hands thoroughly after handling the product and before breaks.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly closed to prevent contamination and exposure.[1]

  • Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[3][4]

Emergency and Disposal Plans

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention immediately.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1][2]

Spill and Leak Procedures: In the event of a spill, wear appropriate PPE and ensure adequate ventilation.[1] Prevent further leakage if it is safe to do so.[1] Sweep up the spilled material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is essential to consult with your institution's environmental health and safety department for specific disposal protocols.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_area Ensure Ventilated Area check_safety Check Eyewash/Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh/Measure Chemical don_ppe->weigh execute Perform Experiment weigh->execute spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure store Store Properly execute->store decontaminate Decontaminate Work Area execute->decontaminate execute->spill execute->exposure store->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe collect_waste Collect Waste decontaminate->collect_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Container collect_waste->label_waste dispose Dispose per Regulations label_waste->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.